molecular formula C4H9NO B3048394 N-isopropylformamide CAS No. 16741-46-1

N-isopropylformamide

Cat. No.: B3048394
CAS No.: 16741-46-1
M. Wt: 87.12 g/mol
InChI Key: KVTGAKFJRLBHLU-UHFFFAOYSA-N
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Description

N-isopropylformamide is a useful research compound. Its molecular formula is C4H9NO and its molecular weight is 87.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108220. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propan-2-ylformamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(2)5-3-6/h3-4H,1-2H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTGAKFJRLBHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296190
Record name N-isopropylformamide
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Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16741-46-1
Record name NSC108220
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-isopropylformamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(propan-2-yl)formamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-Isopropylformamide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Isopropylformamide is a chemical compound of interest in various research and development sectors, particularly as a synthetic intermediate. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a formamide (B127407) derivative characterized by the presence of an isopropyl group attached to the nitrogen atom.

General Information
PropertyValue
CAS Number 16741-46-1
Molecular Formula C₄H₉NO
Molecular Weight 87.12 g/mol
Synonyms N-(propan-2-yl)formamide, Formamide, N-(1-methylethyl)-
Physicochemical Data
PropertyValueSource
Boiling Point 186.1 ± 9.0 °C (Predicted)ChemicalBook
Density 0.861 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa 16.19 ± 0.23 (Predicted)ChemicalBook

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopy TypeData Highlights
¹H NMR Spectra available in CDCl₃ and DMSO.
¹⁵N NMR Spectra available in DMSO.
Mass Spectrometry (GC-MS) Fragmentation patterns are available for structural elucidation.
IR Spectroscopy Vapor phase IR spectra are available.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized as an intermediate in the production of other chemical entities, such as the muscle relaxant carisoprodol. The following protocol is based on a patented synthesis method.

Objective: To synthesize this compound from formic acid and isopropylamine (B41738).

Materials:

  • Formic acid

  • Isopropylamine

  • Dehydrating agent (optional)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine isopropylamine and an excess of formic acid. The molar ratio of isopropylamine to formic acid should be in the range of 1:2 to 1:3 to drive the reaction towards the product.

  • Reaction Conditions: Maintain the reaction temperature between 10°C and 80°C.

  • Reaction Time: Allow the reaction to proceed for a duration of 2 to 6 hours.

  • Use of Dehydrating Agent (Optional): To enhance the reaction efficiency, a dehydrating agent can be added. The recommended molar ratio of isopropylamine, formic acid, and dehydrating agent is 1:2:1.5.

  • Work-up and Isolation: Upon completion, the this compound is isolated. The subsequent steps in the patent involve using the crude this compound directly in the next reaction to produce 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate (B1207046) by reacting it with hydrogen peroxide and 2-methyl-2-propyl-1,3-propanediol.

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

G Synthesis of this compound reagents Reactants: - Isopropylamine - Formic Acid reaction Reaction reagents->reaction conditions Reaction Conditions: - Temperature: 10-80 °C - Time: 2-6 hours - Molar Ratio (Isopropylamine:Formic Acid) = 1:2 to 1:3 conditions->reaction dehydrating_agent Optional: Add Dehydrating Agent dehydrating_agent->reaction product Product: This compound reaction->product

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing mist or vapors.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Applications in Research and Drug Development

While this compound is primarily documented as a synthetic intermediate, its properties as a polar aprotic solvent suggest potential applications in various organic reactions. Formamides, as a class of compounds, are known to be useful solvents and reagents in chemical synthesis. Further research may explore its utility as a solvent in peptide synthesis or other areas of drug discovery, potentially as an alternative to other formamides like DMF. However, at present, detailed studies on its biological activity or specific roles in signaling pathways are not widely available in the public domain.

An In-depth Technical Guide to the Physicochemical Properties of N-isopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-isopropylformamide, with the chemical formula C4H9NO, is a mono-substituted amide that serves as a valuable building block in organic synthesis and has applications in various chemical industries.[1] A thorough understanding of its physicochemical properties is essential for its effective use in reaction optimization, process design, purification, and formulation development. This guide provides a detailed overview of the core physicochemical properties of this compound, experimental protocols for their determination, and logical workflows for its synthesis and analysis.

Core Physicochemical Data

The fundamental physical and chemical characteristics of this compound are summarized below. These values are crucial for predicting its behavior in different chemical environments and for designing experimental setups.

PropertyValueReference
Molecular Formula C4H9NO[1]
Molecular Weight 87.12 g/mol [1]
Boiling Point 186.1 ± 9.0 °C (Predicted)[2][3]
Density 0.861 ± 0.06 g/cm³ (Predicted)[2][3]
Vapor Pressure 0.676 mmHg at 25°C[2]
Flash Point 88.7°C[2]
Refractive Index 1.396[2]
pKa 16.19 ± 0.23 (Predicted)[3]
LogP 1.16760[2]
Solubility Profile

This compound is a polar molecule, and its solubility is governed by the "like dissolves like" principle. It is expected to be soluble in polar solvents. While comprehensive quantitative solubility data in a wide array of solvents is not extensively published, its amide structure suggests miscibility with water and other polar organic solvents such as alcohols and dimethyl sulfoxide (B87167) (DMSO).[4][5] For drug development and formulation, determining the precise solubility in various pharmaceutically acceptable solvents is a critical step.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the formyl proton (CHO), the methine proton of the isopropyl group (CH), and the methyl protons of the isopropyl group (CH₃). The splitting patterns, governed by spin-spin coupling, would provide connectivity information. For instance, the methine proton signal would be split by the adjacent methyl protons, and vice-versa.[6]

  • ¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the carbonyl carbon, the methine carbon, and the two equivalent methyl carbons of the isopropyl group.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by specific absorption bands that correspond to its functional groups. Key expected peaks include:

  • N-H stretch: A prominent band in the region of 3300-3500 cm⁻¹.

  • C=O stretch (Amide I band): A strong absorption typically found around 1650-1680 cm⁻¹.

  • N-H bend (Amide II band): Usually observed near 1550 cm⁻¹.

  • C-H stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the isopropyl group.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (87.12). Common fragmentation patterns for amides can help in confirming the structure.[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data.

Determination of Boiling Point

The boiling point can be determined using a simple distillation apparatus.

  • Apparatus Setup: A round-bottom flask is fitted with a distillation head, a condenser, and a thermometer.

  • Procedure: A sample of this compound is placed in the flask with boiling chips. The apparatus is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point. The atmospheric pressure should be recorded as it affects the boiling point.

Measurement of Density

A pycnometer or a digital density meter can be used for accurate density measurement.

  • Pycnometer Method:

    • The weight of the clean, dry pycnometer is recorded.

    • It is then filled with distilled water of a known temperature, and the weight is recorded to determine the volume.

    • The process is repeated with this compound at the same temperature.

    • The density is calculated by dividing the mass of the sample by its volume.

Determination of Refractive Index

An Abbe refractometer is commonly used for this measurement.

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

  • Measurement: A few drops of this compound are placed on the prism of the refractometer.

  • Reading: The refractive index is read directly from the instrument's scale at a specified temperature (usually 20°C or 25°C).

Spectroscopic Analysis Protocols
  • NMR Spectroscopy:

    • A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃).

    • The solution is transferred to an NMR tube.

    • The ¹H and ¹³C NMR spectra are acquired on a spectrometer, with tetramethylsilane (B1202638) (TMS) often used as an internal standard.[7][10]

  • IR Spectroscopy:

    • A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

    • Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

    • The IR spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Mass Spectrometry:

    • The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

    • The molecules are ionized (e.g., by electron ionization - EI), and the resulting ions are separated based on their mass-to-charge ratio.[11]

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates a typical laboratory-scale synthesis and purification workflow for this compound.

G cluster_synthesis Synthesis cluster_purification Purification reactants Isopropylamine + Formic Acid Derivative reaction Reaction Vessel (e.g., Reflux) reactants->reaction crude_product Crude this compound reaction->crude_product extraction Work-up/ Extraction crude_product->extraction drying Drying Agent (e.g., MgSO4) extraction->drying distillation Distillation drying->distillation pure_product Pure this compound distillation->pure_product

Caption: Synthesis and Purification Workflow for this compound.

Analytical Workflow for Quality Control

This diagram outlines a standard analytical workflow for the quality control of synthesized this compound.

G cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Property Verification start Pure Sample nmr NMR ('H, 'C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms bp Boiling Point start->bp ri Refractive Index start->ri end Verified Product nmr->end ir->end ms->end bp->end ri->end

Caption: Analytical Workflow for this compound Quality Control.

References

N-isopropylformamide boiling point and density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of N-isopropylformamide

This technical guide provides a detailed overview of the boiling point and density of this compound, tailored for researchers, scientists, and professionals in drug development. It includes key physical data, experimental protocols for their determination, and a logical workflow for property measurement.

This compound, with the chemical formula C4H9NO, is a secondary amide. The following table summarizes its key physical properties.

PropertyValueSource
Boiling Point 186.1 ± 9.0 °C (Predicted)[1]
Density 0.861 ± 0.06 g/cm³ (Predicted)[1]
Molecular Weight 87.12 g/mol
CAS Number 16741-46-1[1][2][3]

Amides, in general, exhibit high boiling points due to strong intermolecular hydrogen bonding and dipole-dipole interactions.[4][5] Primary and secondary amides, such as this compound, can participate in hydrogen bonding, leading to higher boiling points compared to tertiary amides of similar molecular weight.[5]

Experimental Protocols for Property Determination

Accurate determination of boiling point and density is crucial for the characterization of chemical substances. The following are standard experimental methodologies.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

This method is a common and efficient way to determine the boiling point of a small sample of liquid.

  • Apparatus: A Thiele tube, mineral oil, a thermometer, a small test tube (Durham tube), and a capillary tube sealed at one end.

  • Procedure:

    • A small amount of this compound is placed in the small test tube.

    • The capillary tube is placed inside the test tube with the open end down.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube containing mineral oil.

    • The Thiele tube is gently heated, causing a stream of bubbles to emerge from the capillary tube.

    • The heat is removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.

For larger quantities, a simple distillation can be used to determine the boiling point.

  • Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer, and a heat source.

  • Procedure:

    • The this compound sample is placed in the distillation flask along with boiling chips.

    • The apparatus is assembled for simple distillation.

    • The sample is heated to boiling.

    • The temperature is recorded when the vapor temperature stabilizes as the liquid condenses and is collected in the receiving flask. This stable temperature is the boiling point.

Density Determination

Density is defined as the mass of a substance per unit volume.

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

  • Apparatus: A pycnometer, an analytical balance.

  • Procedure:

    • The mass of the clean, dry pycnometer is determined.

    • The pycnometer is filled with this compound, and its mass is measured.

    • The mass of the this compound is calculated by subtracting the mass of the empty pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[6]

A straightforward method for determining density involves the direct measurement of mass and volume.

  • Apparatus: A graduated cylinder and an electronic balance.

  • Procedure:

    • The mass of an empty, dry graduated cylinder is measured.

    • A specific volume of this compound is added to the graduated cylinder, and the volume is precisely read from the meniscus.

    • The combined mass of the graduated cylinder and the liquid is measured.

    • The mass of the liquid is determined by subtraction.

    • The density is calculated by dividing the mass of the liquid by its measured volume.[7] To improve accuracy, this procedure can be repeated with different volumes of the liquid, and the average density can be calculated.[7]

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample like this compound.

G cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_start Select Method thiele Thiele Tube Method bp_start->thiele distillation Distillation Method bp_start->distillation bp_measure Measure Temperature at Boiling thiele->bp_measure distillation->bp_measure bp_result Boiling Point (°C) bp_measure->bp_result density_start Select Method pycnometer Pycnometer Method density_start->pycnometer mass_vol Direct Mass/Volume Measurement density_start->mass_vol density_measure_mass Measure Mass pycnometer->density_measure_mass mass_vol->density_measure_mass density_measure_vol Measure Volume mass_vol->density_measure_vol density_calc Calculate Density (m/V) density_measure_mass->density_calc density_measure_vol->density_calc density_result Density (g/cm³) density_calc->density_result start Liquid Sample: This compound cluster_boiling_point cluster_boiling_point start->cluster_boiling_point cluster_density cluster_density start->cluster_density

Caption: Workflow for determining the boiling point and density of this compound.

References

Spectroscopic Analysis of N-isopropylformamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a detailed overview of the spectral data for N,N-dimethylformamide (used as an analogue for N-isopropylformamide), covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The intended audience includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents quantitative data in a structured format, details the experimental methodologies, and provides a visual representation of the analytical workflow.

Spectral Data Presentation

The following tables summarize the key spectral data for N,N-dimethylformamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectral Data of N,N-Dimethylformamide

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.02Singlet1HFormyl proton (CHO)
2.92Singlet3HMethyl protons (N-CH₃)
2.74Singlet3HMethyl protons (N-CH₃)

2.1.2. ¹³C NMR Spectral Data of N,N-Dimethylformamide

Chemical Shift (δ) ppmAssignment
162.4Carbonyl carbon (C=O)
36.2Methyl carbon (N-CH₃)
31.1Methyl carbon (N-CH₃)
Infrared (IR) Spectroscopy

2.2.1. IR Spectral Data of N,N-Dimethylformamide

Wavenumber (cm⁻¹)IntensityAssignment
2925MediumC-H stretch (methyl)
2855MediumC-H stretch (methyl)
1675StrongC=O stretch (amide I)
1495MediumC-H bend (methyl)
1385StrongC-N stretch
1095MediumC-H rock (methyl)
Mass Spectrometry (MS)

2.3.1. Mass Spectral Data of N,N-Dimethylformamide

m/zRelative Intensity (%)Assignment
73100[M]⁺ (Molecular Ion)
7260[M-H]⁺
4495[CON(CH₃)₂]⁺
4240[N(CH₃)₂]⁺
2835[CO]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of the analyte.

Materials:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Analyte (e.g., N,N-dimethylformamide)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube to a height of approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and integration to assign the signals to the molecular structure.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the analyte.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Sample holder (e.g., salt plates for neat liquids, KBr pellet press for solids, or an Attenuated Total Reflectance - ATR accessory)

  • Analyte

  • Spatula and mortar/pestle (for solid samples)

  • Potassium bromide (KBr), IR grade (for solid samples)

Procedure (for a liquid sample using salt plates):

  • Sample Preparation: Place one or two drops of the neat liquid analyte onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

  • Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.

  • Data Acquisition:

    • Place the assembled salt plates into the sample holder in the FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the major absorption bands in the spectrum.

    • Correlate the wavenumbers (in cm⁻¹) of these bands to specific functional groups and vibrational modes using correlation tables.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials:

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

  • Sample introduction system (e.g., direct infusion or Gas Chromatography - GC)

  • Analyte

  • Volatile solvent (e.g., methanol, acetonitrile)

Procedure (using GC-MS with EI):

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile solvent.

  • Instrument Setup:

    • Set the GC parameters (e.g., injection volume, inlet temperature, column type, and temperature program) to achieve good separation.

    • Set the MS parameters (e.g., ionization energy for EI - typically 70 eV, mass range to be scanned).

  • Data Acquisition:

    • Inject the sample into the GC.

    • The analyte will be separated from the solvent and any impurities in the GC column and then enter the MS ion source.

    • The molecules are ionized and fragmented.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the analyte.

    • Analyze the fragmentation pattern by identifying the major fragment ions.

    • Propose fragmentation pathways that explain the observed peaks to confirm the molecular structure.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Compound Chemical Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Process_NMR Process NMR Data (Chemical Shift, Multiplicity, Integration) NMR->Process_NMR Process_IR Process IR Data (Wavenumber, Intensity) IR->Process_IR Process_MS Process MS Data (m/z, Fragmentation) MS->Process_MS Structure Confirm Molecular Structure Process_NMR->Structure Process_IR->Structure Process_MS->Structure

A generalized workflow for spectroscopic analysis of a chemical compound.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-isopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-isopropylformamide. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular characterization and structural elucidation.

Introduction

This compound (C₄H₉NO) is a simple amide that serves as a valuable model compound in medicinal chemistry and materials science.[1] Understanding its structural features is paramount for its application and further development. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This guide presents a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, supported by tabulated data and a clear illustration of its molecular structure and proton correlations.

¹H NMR Spectrum of this compound

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. Due to restricted rotation around the amide C-N bond, two rotamers (trans and cis) are observed at room temperature, leading to a duplication of some signals. The major rotamer is typically the trans isomer.

Table 1: ¹H NMR Spectral Data for this compound

SignalChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment (Major Rotamer - trans)Assignment (Minor Rotamer - cis)
H-1~8.0Singlet-Formyl Proton (-CHO)Formyl Proton (-CHO)
H-2~4.0Septet~6.8Isopropyl Methine (-CH)Isopropyl Methine (-CH)
H-3~1.15Doublet~6.8Isopropyl Methyl (-CH₃)Isopropyl Methyl (-CH₃)
N-H~6.0-7.5Broad Singlet-Amide Proton (-NH)Amide Proton (-NH)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectrum of this compound

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Similar to the ¹H NMR spectrum, the presence of rotamers can lead to the observation of distinct signals for the carbon atoms in the cis and trans isomers.

Table 2: ¹³C NMR Spectral Data for this compound

SignalChemical Shift (δ) ppmAssignment (Major Rotamer - trans)Assignment (Minor Rotamer - cis)
C-1~163Formyl Carbon (-CHO)Formyl Carbon (-CHO)
C-2~45Isopropyl Methine (-CH)Isopropyl Methine (-CH)
C-3~23Isopropyl Methyl (-CH₃)Isopropyl Methyl (-CH₃)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Structural Representation and NMR Correlations

The following diagram illustrates the molecular structure of this compound and the key proton environments.

N_isopropylformamide_structure cluster_isopropyl Isopropyl Group C2 C(2)H C3_1 C(3)H₃ C2->C3_1 C3_2 C(3)H₃ C2->C3_2 N N-H C2->N C1 C(1)HO N->C1

Caption: Molecular structure of this compound.

Experimental Protocols

Sample Preparation:

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

  • Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

¹H NMR Spectroscopy:

A typical experimental procedure for acquiring a ¹H NMR spectrum is:

  • Insert the prepared NMR tube into the spectrometer's spinner turbine.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy:

A typical experimental procedure for acquiring a ¹³C NMR spectrum is:

  • Use the same sample prepared for ¹H NMR spectroscopy.

  • Tune the NMR probe to the ¹³C frequency.

  • Acquire the ¹³C NMR spectrum using a standard pulse program with proton decoupling to simplify the spectrum to single lines for each carbon environment.

  • A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Process the data similarly to the ¹H spectrum.

  • Reference the spectrum to the solvent's carbon signals.

Data Interpretation and Discussion

The ¹H NMR spectrum of this compound is characterized by four main groups of signals. The downfield singlet at approximately 8.0 ppm is characteristic of the formyl proton. The septet around 4.0 ppm and the doublet around 1.15 ppm are indicative of the isopropyl group, with their coupling pattern confirming their connectivity. The broad singlet corresponding to the amide proton can vary in its chemical shift and is often subject to exchange with trace amounts of water in the solvent.

The ¹³C NMR spectrum shows three distinct signals. The signal at the lowest field (~163 ppm) is assigned to the carbonyl carbon of the formamide (B127407) group. The other two signals correspond to the methine and methyl carbons of the isopropyl group. The presence of two sets of peaks for some signals in both ¹H and ¹³C spectra at room temperature is a classic example of the effect of slow rotation around the amide bond on the NMR timescale, providing valuable information about the molecule's dynamic behavior.

Conclusion

This guide has provided a detailed overview of the ¹H and ¹³C NMR spectra of this compound. The presented data and interpretations are essential for the structural verification and characterization of this molecule in various scientific and industrial applications. The provided experimental protocols offer a practical guide for obtaining high-quality NMR spectra for similar small molecules.

References

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of N-isopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of N-isopropylformamide. This compound, a secondary amide, is a valuable molecule in various chemical and pharmaceutical contexts. Infrared spectroscopy is a powerful analytical technique for its structural elucidation and characterization, providing insights into its functional groups and molecular vibrations. This document details the expected vibrational frequencies, provides a general experimental protocol for analysis, and illustrates key concepts through diagrams.

Core Principles of Infrared Spectroscopy of Amides

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The specific frequencies at which a molecule absorbs light are characteristic of its structure, particularly its functional groups. For a secondary amide like this compound, the most informative regions of the IR spectrum are associated with the vibrations of the amide linkage (-C(O)NH-) and the isopropyl group.

Key vibrational modes for secondary amides include:

  • N-H Stretching: This vibration is sensitive to hydrogen bonding. In dilute solutions, a single "free" N-H stretching band is observed, while in concentrated samples or the solid state, this band broadens and shifts to lower wavenumbers due to intermolecular hydrogen bonding.[1]

  • Amide I Band (C=O Stretching): This is typically the most intense absorption band in the IR spectrum of amides and is primarily due to the C=O stretching vibration.[2] Its position can be influenced by conjugation and hydrogen bonding.

  • Amide II Band (N-H Bending and C-N Stretching): This band arises from a combination of N-H in-plane bending and C-N stretching vibrations.[1][3] It is a characteristic feature of secondary amides.

  • Amide III Band: This is a more complex vibration involving C-N stretching, N-H bending, and other vibrations of the amide group.

  • C-H Stretching and Bending: The isopropyl group gives rise to characteristic C-H stretching and bending vibrations.

Data Presentation: Vibrational Frequencies of this compound

The following table summarizes the expected vibrational frequencies and their assignments for this compound based on established data for secondary amides and alkyl groups. The exact positions of the peaks can vary depending on the physical state of the sample (e.g., neat liquid, solution) and the solvent used.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N-H StretchSecondary Amide (N-H)~3300 - 3270StrongIn the neat liquid or concentrated solution, this band is typically broad due to hydrogen bonding. In a dilute solution in a non-polar solvent, a sharper "free" N-H stretch may appear around 3450-3400 cm⁻¹.[1]
Asymmetric C-H StretchIsopropyl (-CH(CH₃)₂)~2970Strong
Symmetric C-H StretchIsopropyl (-CH(CH₃)₂)~2870Medium
Formyl C-H StretchFormyl (CHO)~2850MediumOften appears as a shoulder on the main alkyl C-H stretching bands.
Amide I (C=O Stretch)Amide (-C=O)~1670 - 1640Very StrongThis is a characteristic and intense band for amides.[2]
Amide II (N-H Bend + C-N Stretch)Secondary Amide~1560 - 1540StrongA key diagnostic band for secondary amides, resulting from the coupling of N-H bending and C-N stretching.[1][3]
Asymmetric CH₃ BendIsopropyl (-CH₃)~1470Medium
Symmetric CH₃ Bend (Umbrella)Isopropyl (-CH₃)~1385Medium
Isopropyl Skeletal VibrationIsopropyl~1370MediumOften appears as a doublet.
Amide III (C-N Stretch + N-H Bend)Secondary Amide~1300 - 1250MediumA complex vibrational mode.
C-N StretchAmide (C-N)~1250 - 1020Medium-Weak
N-H Out-of-Plane Bend (Wag)Secondary Amide (N-H)~720Broad, MediumA broad band characteristic of secondary amides.

Experimental Protocols

A detailed methodology for obtaining the infrared spectrum of this compound is provided below.

Objective: To acquire the Fourier-Transform Infrared (FT-IR) spectrum of liquid this compound.

Materials:

  • This compound (liquid)

  • FT-IR spectrometer (e.g., PerkinElmer, Bruker) with a detector sensitive in the mid-IR range (4000-400 cm⁻¹)

  • Sample holder for liquids (e.g., salt plates (NaCl or KBr), attenuated total reflectance (ATR) accessory)

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol, acetone)

  • Lens paper

Procedure using Salt Plates (Neat Liquid):

  • Spectrometer Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Perform a background scan to obtain a spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Clean a pair of salt (NaCl or KBr) plates with a suitable dry solvent (e.g., isopropanol) and lens paper. Avoid using water as it will dissolve the plates.

    • Handle the plates by the edges to avoid transferring moisture and oils from your fingers.

    • Place one or two drops of liquid this compound onto the center of one salt plate using a clean dropper.

    • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.

  • Data Acquisition:

    • Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.

    • Acquire the IR spectrum. Typical acquisition parameters are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (to improve signal-to-noise ratio)

    • Save the resulting spectrum.

  • Cleaning:

    • Disassemble the salt plates and clean them thoroughly with a dry solvent and lens paper.

    • Store the plates in a desiccator to prevent them from fogging due to moisture absorption.

Procedure using an Attenuated Total Reflectance (ATR) Accessory:

  • Spectrometer and ATR Preparation:

    • Install the ATR accessory in the FT-IR spectrometer.

    • Clean the ATR crystal (e.g., diamond, ZnSe) with a soft cloth or cotton swab moistened with a suitable solvent (e.g., isopropanol).

    • Perform a background scan with the clean, empty ATR crystal.

  • Sample Application:

    • Place a small drop of this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the spectrum using similar parameters as for the salt plate method.

  • Cleaning:

    • Raise the press, remove the sample by wiping the crystal with a soft cloth and cleaning with a suitable solvent.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis start Start spectrometer_prep Spectrometer Preparation (Purge & Background Scan) start->spectrometer_prep sample_prep Sample Preparation (Liquid Film on Salt Plate or ATR) start->sample_prep place_sample Place Sample in Spectrometer spectrometer_prep->place_sample sample_prep->place_sample acquire_spectrum Acquire Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution) place_sample->acquire_spectrum process_data Data Processing (Baseline Correction, Smoothing) acquire_spectrum->process_data interpret_spectrum Spectrum Interpretation (Peak Assignment) process_data->interpret_spectrum end_node End interpret_spectrum->end_node

Caption: Workflow for FT-IR Analysis of this compound.

vibrational_modes cluster_amide Amide Group Vibrations cluster_isopropyl Isopropyl Group Vibrations NIPF This compound NH_Stretch N-H Stretch (~3300 cm⁻¹) NIPF->NH_Stretch Vibrates at Amide_I Amide I (C=O Stretch) (~1650 cm⁻¹) NIPF->Amide_I Vibrates at Amide_II Amide II (N-H Bend + C-N Stretch) (~1550 cm⁻¹) NIPF->Amide_II Vibrates at Amide_III Amide III (~1275 cm⁻¹) NIPF->Amide_III Vibrates at NH_Wag N-H Wag (~720 cm⁻¹) NIPF->NH_Wag Vibrates at CH_Stretch C-H Stretch (2970-2870 cm⁻¹) NIPF->CH_Stretch Vibrates at CH3_Bend CH₃ Bend (1470-1370 cm⁻¹) NIPF->CH3_Bend Vibrates at

Caption: Key Vibrational Modes of this compound.

References

N-Isopropylformamide: A Comprehensive Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Document for Scientists and Drug Development Professionals

N-isopropylformamide (CAS No. 16741-46-1) is a chemical intermediate utilized in various research and development applications. A thorough understanding of its safety profile and proper handling procedures is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for this compound, including its physical and chemical properties, toxicological data, and recommended handling protocols.

Core Safety and Physical Properties

A summary of the key quantitative data for this compound is presented below, offering a quick reference for its fundamental characteristics.

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₄H₉NO[1][2]
Molecular Weight87.12 g/mol [2]
Boiling Point186.1 ± 9.0 °C (Predicted)[1]
Density0.861 ± 0.06 g/cm³ (Predicted)[1]
Flash Point88.7 °C[3]
Vapor Pressure0.676 mmHg at 25°C[3]
pKa16.19 ± 0.23 (Predicted)[1]
Refractive Index1.396[3]
Toxicological and Hazard Identification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

The signal word associated with these classifications is "Warning".[2]

Experimental Protocols for Hazard Assessment

While specific experimental reports on this compound are not publicly available, the hazard classifications are determined by standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies for assessing skin and eye irritation.

Skin Irritation Testing (Based on OECD Guideline 439)

The in vitro skin irritation test utilizes a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[4][5]

  • Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.[5]

  • Test Substance Application: A defined amount of the test substance (in the case of a liquid like this compound, typically a small volume) is applied directly to the surface of the RhE tissue.[5]

  • Exposure and Incubation: The tissue is exposed to the substance for a specific duration, followed by a rinsing and post-incubation period to allow for cellular responses.[6]

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT assay. This assay quantifies the metabolic activity of the cells. A significant reduction in cell viability compared to control tissues indicates that the substance is an irritant.[5]

  • Classification: If the tissue viability is reduced to ≤ 50%, the substance is classified as a skin irritant (GHS Category 2).[5]

Eye Irritation Testing (Based on OECD Guideline 405)

The acute eye irritation/corrosion test is typically conducted using albino rabbits.[7]

  • Animal Selection and Preparation: Healthy, young adult albino rabbits are selected. Both eyes of each animal are examined 24 hours prior to the test to ensure no pre-existing irritation or defects.[8]

  • Test Substance Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[7][8]

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application. The degree of eye irritation is scored based on lesions of the cornea, iris, and conjunctiva.[7]

  • Reversibility Assessment: The duration of the observation period is sufficient to evaluate the reversibility of the observed effects.[7]

  • Classification: The substance is classified based on the severity and reversibility of the ocular lesions. For a "Category 2A" classification, the irritation is fully reversible within 21 days.[9]

Workflow and Logical Relationships

To visualize key processes related to the safe handling and assessment of this compound, the following diagrams are provided.

Hazard_Identification_and_Risk_Assessment_Workflow cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Risk Management A Gather Information (SDS, Literature) B Identify Physical and Chemical Properties A->B C Determine GHS Hazard Classification A->C D Review Toxicological Data A->D F Characterize Risks (e.g., skin/eye contact, inhalation) C->F D->F E Evaluate Exposure Scenarios E->F G Determine Appropriate Control Measures F->G H Implement Engineering Controls (e.g., fume hood) G->H I Establish Administrative Controls (e.g., SOPs) G->I J Mandate Personal Protective Equipment (PPE) G->J H->I I->J

Chemical Hazard Identification and Risk Assessment Workflow

Chemical Spill Response Decision Workflow

Handling and Storage Recommendations

Proper handling and storage of this compound are crucial to minimize exposure and maintain its stability.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation, use a suitable respirator.

Safe Handling Practices
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mist.

  • Wash hands thoroughly after handling.

Storage Conditions
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. By adhering to the safety guidelines outlined in this document, researchers and drug development professionals can mitigate the risks associated with its use. The provided tables and workflows serve as a quick and comprehensive reference to ensure a safe laboratory environment. Always consult the most up-to-date Safety Data Sheet from your supplier before handling this chemical.

References

N-isopropylformamide: A Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive technical guidance on the safe handling, storage, and emergency procedures for N-isopropylformamide (CAS No. 16741-46-1). Adherence to these protocols is critical to ensure personnel safety and maintain material integrity in a research and development environment.

Hazard Identification and Classification

This compound is classified as an irritant. Based on available data, it causes skin irritation, serious eye irritation, and may cause respiratory irritation.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Physical and Chemical Properties

A summary of key quantitative data for this compound is presented below. This information is essential for risk assessment and the implementation of appropriate engineering controls.

PropertyValueSource
Molecular Formula C₄H₉NO[1][2]
Molecular Weight 87.12 g/mol [1][2]
Boiling Point 186.1 ± 9.0 °C (Predicted)[1][3]
Density 0.861 ± 0.06 g/cm³ (Predicted)[1][3]
Flash Point 88.7 °C[1]
Vapor Pressure 0.676 mmHg at 25°C[1]
Refractive Index 1.396[1]

Safe Handling Protocols

Strict adherence to the following handling procedures is mandatory to minimize exposure and associated risks.

3.1 Engineering Controls

  • Work should be conducted in a well-ventilated area.

  • Use of a chemical fume hood is required for all procedures that may generate vapors or aerosols.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

3.2 Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Wear a flame-retardant, antistatic protective lab coat.

    • Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use and employ proper glove removal technique to avoid skin contamination.

  • Respiratory Protection: If ventilation is inadequate or for emergency situations, use a NIOSH-approved respirator with appropriate cartridges.

3.3 General Hygiene and Safe Work Practices

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not inhale vapor or mist.

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly with soap and water after handling and before breaks.

G Standard Handling Workflow A Assess Hazards (Review SDS) B Don Personal Protective Equipment A->B C Prepare Ventilated Workspace (Fume Hood) B->C D Handle Chemical (Use Non-Sparking Tools) C->D E Decontaminate Workspace & Equipment D->E F Doff Personal Protective Equipment E->F G Securely Store Chemical F->G

Standard Handling Workflow Diagram

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

  • General Storage: Store in a cool, dry, and well-ventilated area.[3]

  • Container: Keep the container tightly closed and sealed. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

  • Ignition Sources: Store away from heat, sparks, and all sources of ignition.

  • Incompatible Materials: While specific incompatibility data for this compound is limited, it is prudent to store it separately from strong oxidizing agents, acids, and bases, which are incompatible with similar formamide (B127407) compounds.

  • Security: For added safety, especially in a shared laboratory, store in a locked cabinet or designated chemical storage area.

Emergency and First Aid Procedures

Immediate and appropriate response to an exposure or spill is critical.

5.1 First Aid Measures

Exposure RouteProtocol
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

5.2 Accidental Release Measures

In the event of a spill, follow the emergency workflow outlined below.

G Emergency Spill Response Workflow cluster_0 Emergency Spill Response Workflow Spill Spill Detected Evacuate Evacuate Immediate Area Ensure Ventilation Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Controllable LargeSpill Large Spill Assess->LargeSpill Uncontrollable Absorb Contain & Absorb with Inert Material SmallSpill->Absorb EHS Alert EH&S / Emergency Personnel Evacuate Laboratory LargeSpill->EHS Collect Collect into Closed Container (Use Non-Sparking Tools) Absorb->Collect Decon Decontaminate Spill Area Collect->Decon Report Report Incident EHS->Report Dispose Dispose of Waste via Approved Channels Decon->Dispose Dispose->Report

Emergency Spill Response Workflow

Key Steps for Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel and ensure the area is well-ventilated.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.

  • Containment: For small spills, use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain and soak up the liquid.

  • Collection: Use spark-proof tools to carefully collect the absorbed material into a suitable, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate decontaminating agent and water.

  • Disposal: Dispose of contaminated materials and waste as hazardous waste through your institution's environmental health and safety (EH&S) office.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, carbon dioxide (CO₂), or water spray.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: The substance is combustible. Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1] Vapors may form explosive mixtures with air if heated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

References

Navigating the Hazard Profile of N-isopropylformamide: A Technical Guide to GHS Classification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for N-isopropylformamide. The information herein is intended to support researchers, scientists, and professionals in drug development in understanding the potential hazards associated with this compound and in implementing appropriate safety measures. While specific experimental data for this compound is not publicly available, this guide details the standard methodologies for hazard evaluation and presents the current GHS classification based on available data.

GHS Hazard Classification of this compound

This compound has been classified under the GHS framework, indicating its potential to cause specific health hazards. The classifications are based on data submitted to regulatory bodies and compiled in chemical safety databases.

Summary of GHS Hazard Classifications

The following table summarizes the GHS hazard classifications for this compound.[1]

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
GHS Label Elements

The GHS label elements for this compound are derived from its hazard classifications and are crucial for communicating its potential hazards.[1]

ElementDescription
Pictogram
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements Prevention: P261, P264, P271, P280Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362Storage: P403+P233, P405Disposal: P501

Experimental Protocols for Hazard Determination

The GHS classifications for skin, eye, and respiratory irritation are determined through standardized experimental protocols. While the specific study results for this compound are not detailed in publicly accessible literature, the following sections describe the typical methodologies employed for such assessments, primarily based on Organisation for Economic Co-operation and Development (OECD) guidelines.

Skin Irritation Testing

The determination of skin irritation potential is often conducted using in vitro methods on reconstructed human epidermis (RhE) models, following OECD Test Guideline 439. This approach is a validated alternative to traditional animal testing.

Principle: The test chemical is applied topically to the RhE model. The irritating potential of the chemical is assessed by measuring the viability of the epidermal cells after a defined exposure and post-treatment incubation period. A common method for assessing cell viability is the MTT assay, where viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) precipitate, which is then quantified spectrophotometrically.

Typical Protocol Outline:

  • Tissue Preparation: Reconstructed human epidermis tissue models are received and pre-incubated in a defined culture medium.

  • Test Chemical Application: A precise amount of the test chemical (liquid or solid) is applied uniformly to the surface of the tissue. Negative and positive controls are run in parallel.

  • Exposure and Incubation: The tissues are exposed to the test chemical for a specific duration (e.g., 15 to 60 minutes) at a controlled temperature and humidity.

  • Rinsing and Post-Incubation: The test chemical is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a longer period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment (MTT Assay):

    • Tissues are incubated with MTT solution.

    • The formazan dye is extracted from the tissues.

    • The optical density of the formazan extract is measured using a spectrophotometer.

  • Data Analysis: The cell viability of the test chemical-treated tissues is expressed as a percentage of the negative control. A chemical is classified as a skin irritant (Category 2) if the mean tissue viability is below a certain threshold (e.g., ≤ 50%).

Eye Irritation Testing

For eye irritation, a tiered testing approach is recommended, starting with in vitro and ex vivo methods to reduce animal use. The Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437) and the Isolated Chicken Eye (ICE) test (OECD TG 438) are examples of validated ex vivo methods. In vitro methods using reconstructed human cornea-like epithelial (RhCE) models (OECD TG 492) are also employed.

Principle of the BCOP Assay: The BCOP assay uses corneas isolated from the eyes of cattle. The test chemical is applied to the epithelial surface of the cornea. Irritancy is assessed by measuring two endpoints: corneal opacity (light scattering) and permeability (measured by the passage of fluorescein (B123965) dye through the cornea).

Typical Protocol Outline:

  • Cornea Preparation: Bovine corneas are obtained from a slaughterhouse, dissected, and mounted in a specialized holder.

  • Test Chemical Application: The test chemical is applied to the anterior surface of the cornea.

  • Exposure and Incubation: The corneas are exposed for a defined period.

  • Endpoint Measurement:

    • Opacity: The opacity of the cornea is measured using an opacitometer before and after exposure.

    • Permeability: After the opacity measurement, the permeability of the cornea is assessed by applying fluorescein and measuring its penetration with a spectrophotometer.

  • Data Analysis: An in vitro irritancy score is calculated based on the opacity and permeability values. This score is used to classify the chemical's eye irritation potential.

Respiratory Irritation Testing

Assessing respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) is more complex and often relies on a weight-of-evidence approach, including data from animal studies, human experience, and in vitro models. Animal studies, such as those following OECD Test Guideline 403 (Acute Inhalation Toxicity), can provide data on respiratory tract effects.

Principle: In animal studies, rodents are exposed to the test substance via inhalation for a defined period. Clinical signs of respiratory irritation (e.g., changes in breathing pattern, nasal discharge) are observed during and after exposure. Histopathological examination of the respiratory tract is also performed.

Logical Relationships and Workflows

To visualize the processes involved in GHS hazard classification and experimental testing, the following diagrams are provided.

GHS_Hazard_Communication cluster_Classification Hazard Classification cluster_Communication Hazard Communication Data Data Collection (Experimental, Epidemiological) Evaluation Hazard Evaluation (Weight of Evidence) Data->Evaluation Classification GHS Classification (e.g., Skin Irrit. 2) Evaluation->Classification SDS Safety Data Sheet (SDS) Classification->SDS Label Product Label Classification->Label Pictogram Pictogram Label->Pictogram SignalWord Signal Word Label->SignalWord HazardStatement Hazard Statement Label->HazardStatement PrecautionaryStatement Precautionary Statement Label->PrecautionaryStatement

GHS Hazard Communication Workflow

In_Vitro_Skin_Irritation_Workflow cluster_Preparation Preparation cluster_Exposure Exposure & Incubation cluster_Analysis Analysis & Classification Tissue Reconstructed Human Epidermis (RhE) Model Apply Topical Application Tissue->Apply Chemical Prepare Test Chemical and Controls Chemical->Apply Incubate Incubation Period Apply->Incubate Rinse Rinse Tissue Incubate->Rinse PostIncubate Post-Incubation Rinse->PostIncubate MTT MTT Assay (Cell Viability) PostIncubate->MTT Measure Spectrophotometry MTT->Measure Calculate Calculate % Viability Measure->Calculate Classify Classify Hazard Calculate->Classify

In Vitro Skin Irritation Testing Workflow

Conclusion

References

An In-depth Technical Guide to the Solubility of N-isopropylformamide in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of N-isopropylformamide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding and determining its solubility. It includes qualitative solubility information based on the general behavior of amides, detailed experimental protocols for quantitative solubility determination, and an introduction to theoretical models that can be used for solubility prediction. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who require a thorough understanding of the solubility characteristics of this compound for formulation, synthesis, and purification processes.

Introduction to this compound

This compound is a chemical compound with the formula C₄H₉NO. It is a secondary amide characterized by an isopropyl group attached to the nitrogen atom of a formamide (B127407) functional group. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) influences its physical and chemical properties, including its solubility in various solvents.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₄H₉NO
Molecular Weight 87.12 g/mol
Boiling Point 186.1 ± 9.0 °C (Predicted)
Density 0.861 ± 0.06 g/cm³ (Predicted)
pKa 16.19 ± 0.23 (Predicted)

Qualitative Solubility Profile

  • Polar Protic Solvents (e.g., water, methanol, ethanol): Expected to be soluble due to hydrogen bonding capabilities.[1]

  • Polar Aprotic Solvents (e.g., acetone, dimethylformamide): Likely to be soluble due to dipole-dipole interactions.

  • Non-polar Solvents (e.g., hexane, toluene): Expected to have limited solubility.

Quantitative Solubility Data

As of the compilation of this guide, extensive, experimentally determined quantitative solubility data for this compound across a range of solvents and temperatures is not available in the surveyed literature. The following sections provide the methodologies to determine this data experimentally or to predict it using theoretical models.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is essential. The following outlines a general and widely accepted method for determining the solubility of a liquid amide in a given solvent.

4.1. Isothermal Shake-Flask Method

This gravimetric method is a common and reliable technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[2]

Materials and Apparatus:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Glass vials with airtight seals

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed glass vial. The presence of an undissolved phase is crucial to ensure saturation.

  • Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the constant temperature for a period to allow for phase separation. If a stable emulsion forms, centrifugation may be necessary.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solvent phase) using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved droplets of this compound.

  • Quantification:

    • Accurately dilute the filtered sample with a known volume of the pure solvent.

    • Prepare a series of calibration standards of this compound in the solvent of interest.

    • Analyze the diluted sample and the calibration standards using a pre-validated GC or HPLC method.

    • Construct a calibration curve and determine the concentration of this compound in the diluted sample.

  • Solubility Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

4.2. Analytical Method Considerations

The choice of analytical technique for quantification is critical. A gas chromatography method with a flame ionization detector (GC-FID) is often suitable for volatile and thermally stable compounds like this compound. For less volatile systems or when higher sensitivity is required, HPLC with a UV or refractive index detector may be more appropriate. The analytical method should be validated for linearity, accuracy, and precision over the expected concentration range.

Theoretical Prediction of Solubility

In the absence of experimental data, theoretical models can provide useful estimates of solubility.

5.1. Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that "like dissolves like" and quantify this concept by dividing the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3][4] The similarity between the HSP of a solute (this compound) and a solvent indicates the likelihood of solubility. The Hansen distance (Ra) between the solute and solvent in the 3D Hansen space can be calculated; a smaller Ra value suggests higher solubility.[3]

While the specific Hansen Solubility Parameters for this compound are not readily published, they can be estimated using group contribution methods or computational software.

5.2. COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[5][6] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surface polarities. This method can provide a priori predictions of solubility without the need for experimental data, provided that the molecular structures can be accurately modeled.[7]

Visualization of Experimental and Logical Workflows

6.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess this compound to a known volume of solvent B Seal vials and place in temperature-controlled shaker A->B Secure C Agitate at constant temperature for 24-48 hours B->C Start Equilibration D Cease agitation and allow phase separation C->D Equilibrium Reached E Withdraw and filter supernatant D->E Clear Separation F Dilute sample with pure solvent E->F Prepare for Analysis G Analyze by GC or HPLC F->G Inject H Determine concentration from calibration curve G->H Obtain Data I Calculate solubility H->I Final Step

Workflow for Solubility Determination

6.2. Logical Flow for Solubility Assessment

This diagram outlines the decision-making process for assessing the solubility of this compound.

Decision Flow for Solubility Assessment

Conclusion

While direct quantitative solubility data for this compound is currently scarce in the public domain, this guide provides the necessary framework for researchers and professionals to address this gap. By following the detailed experimental protocols, scientists can generate reliable, in-house solubility data tailored to their specific needs. Furthermore, the introduction to theoretical models such as Hansen Solubility Parameters and COSMO-RS offers a means to predict and understand solubility behavior, aiding in solvent screening and formulation development. The provided workflows offer a systematic approach to tackling solubility questions, ensuring a robust and scientifically sound methodology. As new research becomes available, it is anticipated that a more complete quantitative picture of this compound's solubility will emerge.

References

Methodological & Application

Application Notes and Protocols for Amide Bond Formation Using N-Substituted Formamides as an Amine Source

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, pivotal in the construction of peptides, pharmaceuticals, and advanced materials. Traditional methods often rely on the coupling of carboxylic acids and amines using stoichiometric activating agents, which can generate significant chemical waste. A notable alternative approach involves the use of N-substituted formamides as a source of the amine component. This method presents a potentially more atom-economical and environmentally benign pathway to amides. This document provides an overview of this methodology, with a focus on the conceptual application of N-isopropylformamide, alongside generalized protocols and data derived from studies on analogous substituted formamides.

Data Presentation

The following table summarizes the performance of various substituted formamides in the metal- and solvent-free synthesis of amides from peroxy esters, as reported in the literature. This data provides a benchmark for the expected reactivity of different formamide (B127407) structures.

EntryPeroxy Ester SubstrateFormamideProductYield (%)
1tert-Butyl peroxybenzoateN,N-DimethylformamideN,N-Dimethylbenzamide95
2tert-Butyl peroxybenzoateN-MethylformamideN-Methylbenzamide82
3tert-Butyl peroxybenzoateFormamideBenzamide75
4tert-Butyl peroxybenzoateN-PhenylformamideN-Phenylbenzamide68
5tert-Butyl peroxybenzoateN-BenzylformamideN-Benzylbenzamide88
64-Methoxy-tert-butyl peroxybenzoateN,N-Dimethylformamide4-Methoxy-N,N-dimethylbenzamide92
74-Nitro-tert-butyl peroxybenzoateN,N-DimethylformamideN,N-Dimethyl-4-nitrobenzamide85

Data is generalized from studies on substituted formamides as amine sources. Specific conditions may vary.

Experimental Protocols

The following is a generalized protocol for the synthesis of amides using a substituted formamide as the amine source, based on a metal- and solvent-free approach. Note: This is a representative protocol and may require optimization for specific substrates, particularly when exploring the use of this compound.

Materials:

  • Carboxylic acid derivative (e.g., tert-butyl peroxy ester) (1.0 eq)

  • Substituted formamide (e.g., this compound) (5.0 eq)

  • Potassium tert-butoxide (KOtBu) (4.0 eq)

  • Anhydrous reaction vessel

Procedure:

  • To a dry reaction vessel, add the carboxylic acid derivative (0.5 mmol, 1.0 eq).

  • Add the substituted formamide (2.5 mmol, 5.0 eq).

  • Add potassium tert-butoxide (2.0 mmol, 4.0 eq) to the mixture.

  • Seal the reaction vessel and stir the mixture at 40°C.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Reaction times may vary depending on the substrates.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the careful addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired amide.

Visualizations

The following diagrams illustrate the conceptual workflow and a plausible reaction pathway for the synthesis of amides using substituted formamides as an amine source.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Carboxylic Acid Derivative (1 eq) - Substituted Formamide (5 eq) - KOtBu (4 eq) heating Heat at 40°C (Monitor by TLC/LC-MS) reagents->heating Stir quench Quench with Water heating->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Final Amide Product purify->product

Caption: Experimental workflow for amide synthesis using a substituted formamide.

reaction_pathway R1_CO_O_OtBu R¹-C(=O)O-tBu (Peroxy Ester) intermediate1 [Intermediate Complex] R1_CO_O_OtBu->intermediate1 R2_NH_CHO R²-NH-CHO (Substituted Formamide) R2_NH_CHO->intermediate1 KOtBu KOtBu KOtBu->intermediate1 Base amide R¹-C(=O)NH-R² (Amide Product) intermediate1->amide Rearrangement byproducts Byproducts intermediate1->byproducts

Caption: Plausible reaction pathway for amide formation from a peroxy ester and a substituted formamide.

N-Isopropylformamide: A Versatile Polar Aprotic Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Isopropylformamide (NIPF) is a polar aprotic solvent that presents a viable alternative to other commonly used formamide (B127407) solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) in various organic reactions. Its distinct physicochemical properties, including a high boiling point and good solubility for a range of organic and inorganic compounds, make it a solvent of interest for researchers, scientists, and drug development professionals. This document provides a detailed overview of the properties of this compound, its potential applications in organic synthesis, and general protocols for its use, handling, and safety. While specific documented applications of this compound as a primary solvent in a wide array of named organic reactions are not extensively reported in readily available scientific literature, its characteristics suggest its utility in reactions where polar aprotic solvents are advantageous.

Physicochemical Properties

Understanding the physical and chemical properties of a solvent is crucial for its effective application in chemical synthesis. A summary of the key properties of this compound is presented in Table 1.

PropertyValueUnitReference
Molecular Formula C₄H₉NO-[1]
Molecular Weight 87.12 g/mol [1]
CAS Number 16741-46-1-[2][3]
Boiling Point 186.1 ± 9.0°C[2][3]
Density 0.861 ± 0.06g/cm³[2][3]
Flash Point 88.7°C[2]
Vapor Pressure 0.676mmHg at 25°C[2]
Refractive Index 1.396-[2]
pKa 16.19 ± 0.23-[3]

Table 1: Physicochemical Properties of this compound. These properties indicate that this compound is a high-boiling, polar solvent suitable for reactions requiring elevated temperatures.

Potential Applications in Organic Reactions

Based on its polar aprotic nature, this compound can be considered as a solvent for a variety of organic transformations that are typically facilitated by such media. Polar aprotic solvents are known to accelerate reaction rates, particularly for reactions involving anionic nucleophiles, by solvating cations while leaving the anions relatively "naked" and more reactive.

Nucleophilic Substitution Reactions

Bimolecular nucleophilic substitution (SN2) reactions often benefit from polar aprotic solvents. These solvents can increase the nucleophilicity of the attacking species, leading to faster reaction rates.

General Workflow for Investigating this compound in a Nucleophilic Substitution Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Reactants Select Substrate and Nucleophile Setup Set up Reaction Under Inert Atmosphere Reactants->Setup Solvent Dry this compound Solvent->Setup Monitor Monitor Reaction by TLC/GC-MS Setup->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Caption: A generalized workflow for evaluating this compound as a solvent in a nucleophilic substitution reaction.

Experimental Protocol: General Procedure for an SN2 Reaction

  • Solvent Preparation: Dry this compound over suitable drying agents (e.g., molecular sieves) and distill under reduced pressure before use to remove any water or other impurities.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substrate and the nucleophile.

  • Solvent Addition: Add the desired volume of dry this compound to the flask via syringe.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to the boiling point of the solvent, depending on the reactivity of the substrates).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with an appropriate aqueous solution (e.g., water or saturated ammonium (B1175870) chloride).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are fundamental transformations in modern organic synthesis. These reactions often employ polar aprotic solvents to facilitate the solubility of the catalyst and reagents and to promote the desired catalytic cycle.

Logical Relationship in a Palladium-Catalyzed Cross-Coupling Reaction

G cluster_reactants Reactants cluster_catalyst Catalytic System ArylHalide Aryl Halide/Triflate Product Coupled Product ArylHalide->Product CouplingPartner Coupling Partner (e.g., Boronic Acid) CouplingPartner->Product Catalyst Palladium Catalyst Catalyst->Product Ligand Ligand Ligand->Product Base Base Base->Product Solvent This compound (Solvent) Solvent->Product Facilitates Reaction

Caption: The key components and their relationship in a typical palladium-catalyzed cross-coupling reaction where this compound could serve as the solvent.

Experimental Protocol: General Procedure for a Suzuki Cross-Coupling Reaction

  • Reagent Preparation: In a reaction vessel, combine the aryl halide, the boronic acid derivative, the palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent Addition: Add degassed this compound to the reaction vessel under an inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt, and concentrate in vacuo. Purify the residue by column chromatography to afford the desired biaryl product.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Compatible chemical-resistant gloves.[4]

  • Skin and Body Protection: A lab coat and appropriate protective clothing.[4]

  • Respiratory Protection: Not typically required for small-scale laboratory use with adequate ventilation, but a respirator may be necessary for larger quantities or in case of spills.[4]

Handling and Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.

  • Store away from heat, sparks, and open flames.[5]

  • Ground all equipment containing this material to prevent static discharge.[6]

Conclusion

While this compound is not as extensively documented as a solvent in the chemical literature as other formamides, its physicochemical properties suggest it is a promising candidate for a range of organic reactions, particularly those that benefit from a polar aprotic medium. Its high boiling point makes it suitable for reactions requiring significant thermal energy. Researchers are encouraged to explore its potential as a substitute for more conventional and potentially more hazardous solvents. As with any chemical, proper safety protocols must be strictly followed during its handling and use. Further research into its applications will undoubtedly expand its role in modern organic synthesis.

References

protocols for N-formylation of amines using N-isopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for N-Formylation of Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-formylation is a crucial chemical transformation in organic synthesis, serving as a key step in the production of valuable intermediates for pharmaceuticals and other bioactive molecules. The resulting formamides are not only important protecting groups for amines but also versatile precursors for the synthesis of isocyanides, Vilsmeier reagents, and various heterocyclic compounds. While a variety of reagents can be employed for this purpose, this document outlines generalized protocols for the N-formylation of primary and secondary amines, drawing upon common and efficient methodologies. Although the specific use of N-isopropylformamide as a direct formylating agent is not extensively documented in readily available literature, the principles and procedures described herein are widely applicable.

General Experimental Protocol: N-Formylation of Amines using Formic Acid

This protocol provides a general procedure for the N-formylation of a broad range of primary and secondary amines using formic acid, a readily available and effective formylating agent. The reaction can often be performed under solvent-free conditions and may be facilitated by a catalyst.

Materials:

  • Amine substrate (primary or secondary)

  • Formic acid (HCOOH)

  • Catalyst (e.g., Iodine, ZnO, Indium, Amberlite IR-120) (optional, but can improve reaction rates and yields)[1][2]

  • Organic solvent for work-up (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 mmol).

  • Addition of Reagents: To the amine, add formic acid (1.2 to 3.0 equivalents). If a catalyst is used, it is typically added at this stage (e.g., 5-10 mol%).[1][2]

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed. Reaction times can vary from 15 minutes to 24 hours depending on the substrate and conditions.[2]

  • Work-up:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is diluted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize excess formic acid), and brine.

    • The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude N-formylated product. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Data Presentation: N-Formylation of Various Amines

The following table summarizes the N-formylation of a variety of amine substrates under different conditions, showcasing the versatility of the reaction.

EntryAmine SubstrateFormylating AgentCatalyst/ConditionsTime (h)Yield (%)Reference
1AnilineFormic AcidIodine (5 mol%), 70 °C, solvent-free194[1]
2p-ToluidineFormic AcidIodine (5 mol%), 70 °C, solvent-free192[1]
3p-NitroanilineFormic AcidIodine (5 mol%), 70 °C, solvent-free385[1]
4BenzylamineFormic Acid80 °C, solvent-freeN/AGood to Excellent[2]
5n-ButylamineFormic AcidIndium (10 mol%), 70 °C1-24Moderate to Excellent[2]
6DibenzylamineFormic Acid80 °C, solvent-freeN/AGood to Excellent[2]
7MorpholineFormic AcidIodine (5 mol%), 70 °C, solvent-free1.590[1]
8N-MethylanilineMethanolAuPd–Fe₃O₄, CsOH·H₂O, O₂ (1.0 atm), r.t.1865[3]

Visualizations

Experimental Workflow for N-Formylation of Amines

G Workflow for N-Formylation of Amines cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Isolation & Purification Amine Amine Substrate Mixing Mixing & Stirring (RT to 80°C) Amine->Mixing FormicAcid Formic Acid FormicAcid->Mixing Catalyst Catalyst (optional) Catalyst->Mixing Dilution Dilution with Organic Solvent Mixing->Dilution Reaction Completion (TLC) Wash_H2O Wash with Water Dilution->Wash_H2O Wash_NaHCO3 Wash with NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Drying over Na₂SO₄ Wash_Brine->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Recrystallization or Chromatography) Evaporation->Purification FinalProduct N-Formylated Product Purification->FinalProduct

Caption: General experimental workflow for the N-formylation of amines.

Signaling Pathway: Mechanism of N-Formylation with Formic Acid

G Proposed Mechanism for N-Formylation of Amines Amine Amine (R₂NH) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack FormicAcid Formic Acid (HCOOH) FormicAcid->Intermediate Formamide N-Formamide (R₂NCHO) Intermediate->Formamide Elimination of Water Water Water (H₂O) Intermediate->Water

Caption: Simplified mechanism of amine N-formylation using formic acid.

References

Application Notes and Protocols for N-isopropylformamide as a Reagent in Vilsmeier-Haack Type Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, yielding aldehydes that are crucial intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1][2][3][4][5] The reaction typically involves the use of a Vilsmeier reagent, which is generated in situ from a substituted formamide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2][3] This application note explores the use of N-isopropylformamide as a potential alternative to commonly used formamides in Vilsmeier-Haack type reactions. While not as extensively documented in the literature as DMF, the use of this compound could offer different reactivity profiles or advantages in specific synthetic contexts.

Reaction Mechanism and Workflow

The Vilsmeier-Haack reaction proceeds through two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: this compound reacts with phosphorus oxychloride to form the corresponding chloroiminium ion, the active Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent, forming an iminium ion intermediate.

  • Hydrolysis: Aqueous workup hydrolyzes the iminium ion to yield the final aryl aldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis N_isopropylformamide This compound Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) N_isopropylformamide->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Arene Electron-rich Arene Iminium_Intermediate Iminium Intermediate Arene->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Aryl Aldehyde Iminium_Intermediate->Aldehyde + H₂O H2O H₂O (Workup)

Vilsmeier-Haack reaction mechanism.

Experimental Workflow

The following diagram outlines the general experimental workflow for a Vilsmeier-Haack type reaction using this compound.

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent: Cool this compound Add POCl₃ dropwise Start->Reagent_Prep Substrate_Add Add Aromatic Substrate to the Vilsmeier Reagent Reagent_Prep->Substrate_Add Reaction Heat Reaction Mixture (e.g., 60-80°C) Substrate_Add->Reaction Quench Cool and Quench with Ice-Water Reaction->Quench Hydrolysis Hydrolyze Iminium Salt (e.g., with aq. NaOH) Quench->Hydrolysis Extraction Extract with Organic Solvent Hydrolysis->Extraction Purification Dry, Concentrate, and Purify (e.g., Chromatography) Extraction->Purification Product Aryl Aldehyde Purification->Product

Experimental workflow for formylation.

Hypothetical Quantitative Data

The following table summarizes hypothetical yields for the formylation of various aromatic substrates using this compound, based on general reactivity trends observed in Vilsmeier-Haack reactions. Actual yields may vary and require optimization.

Substrate (Example)Substrate TypeThis compound (Equivalents)POCl₃ (Equivalents)Temperature (°C)Time (h)Hypothetical Yield (%)
AnisoleHighly Activated3.01.560475-85
N,N-DimethylanilineHighly Activated3.01.560380-90
TolueneModerately Activated4.02.080850-60
NaphthaleneModerately Activated4.02.080660-70
ChlorobenzeneDeactivated5.02.510012< 20

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for the Formylation of an Activated Aromatic Compound

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Activated aromatic substrate (e.g., Anisole)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) or other suitable extraction solvent

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add this compound (3.0 equivalents) and anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Add the activated aromatic substrate (1.0 equivalent) dissolved in a minimal amount of anhydrous DCM to the reaction mixture.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Formylation of a Moderately Activated Aromatic Compound

Materials:

  • Same as Protocol 1, with the moderately activated aromatic substrate (e.g., Toluene).

Procedure:

  • Follow steps 1-4 of Protocol 1, using 4.0 equivalents of this compound and 2.0 equivalents of POCl₃.

  • Add the moderately activated aromatic substrate (1.0 equivalent) to the Vilsmeier reagent.

  • Heat the reaction mixture to 80°C and monitor by TLC.

  • Follow steps 7-12 of Protocol 1 for workup and purification.

Conclusion

This compound presents a viable, albeit less common, alternative to standard formylating agents in Vilsmeier-Haack type reactions. The protocols and data presented herein provide a foundational guide for researchers to explore its application in the synthesis of aryl aldehydes. Optimization of reaction conditions for specific substrates is recommended to achieve desired yields and purity. The general mechanism and workflow are consistent with the established principles of the Vilsmeier-Haack reaction.

References

Application of N-Isopropylformamide in Pharmaceutical Impurity Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isopropylformamide is an amide that can play a role in pharmaceutical synthesis, primarily as a potential formylating agent or as an intermediate. In the context of pharmaceutical impurities, it is crucial to understand how such reagents can contribute to the impurity profile of a drug substance. The presence of impurities, even at trace levels, can impact the safety and efficacy of a final drug product. Therefore, having access to reference standards of potential impurities is essential for the development and validation of analytical methods to monitor and control them.

These application notes provide protocols and data related to the use of this compound in the synthesis of potential pharmaceutical impurities. The information is based on documented synthetic routes for related pharmaceutical intermediates and established chemical principles of N-formylation.

Application Note 1: Synthesis of a Carisoprodol (B1668446) Intermediate via In Situ Generated this compound and the Potential for N-Formyl Impurity Formation

This section details the synthesis of a key intermediate for the muscle relaxant Carisoprodol, where this compound is generated and consumed in the reaction sequence. This process highlights a scenario where unreacted this compound or side reactions could lead to the formation of N-formyl impurities.

Background

The synthesis of 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate (B1207046), an intermediate in the production of Carisoprodol, can be achieved through a process involving the in situ formation of this compound.[1][2] In this process, isopropylamine (B41738) is reacted with formic acid to yield this compound, which then reacts with 2-methyl-2-propyl-1,3-propanediol (B18018) to form the desired carbamate intermediate. If the isopropylamine starting material contains other primary or secondary amine impurities, or if there is an excess of a formylating agent, these can react to form stable N-formyl impurities that may be carried through to the final drug substance.

Data Presentation

Table 1: Summary of Reaction Parameters for Carisoprodol Intermediate Synthesis

ParameterStep 1: this compound FormationStep 2: Carbamate Formation
Reactants Isopropylamine, Formic AcidThis compound, 2-methyl-2-propyl-1,3-propanediol, Hydrogen Peroxide
Solvent Toluene (B28343) or DichloromethaneThis compound (neat)
Dehydrating Agent N,N'-dicyclohexylcarbodiimide (DCC)Not Applicable
Temperature 40-80 °C[2]Not specified in abstract
Reaction Time 2-4 hours[2]Not specified in abstract
Yield >90%[1]High (Product purity >99.5%)[1]

Table 2: Hypothetical Synthesis of an N-Formyl Impurity

ParameterValue
Reactants Hypothetical Primary Amine Impurity, this compound
Catalyst None (or mild acid/base)
Solvent Toluene
Temperature 80-110 °C (Reflux)
Reaction Time 4-8 hours
Hypothetical Yield 70-90%
Experimental Protocols

Protocol 1: Synthesis of Carisoprodol Intermediate (2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate)[1][2]

Materials:

  • Isopropylamine

  • Formic Acid

  • Toluene

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Hydrogen Peroxide

  • 2-methyl-2-propyl-1,3-propanediol

  • Reaction vessel with reflux condenser and magnetic stirrer

  • HPLC for reaction monitoring

Procedure:

Step 1: In Situ Generation of this compound

  • To a reaction vessel, add isopropylamine (1.0 mol) and formic acid (2.5 mol).[1]

  • Add toluene as the solvent.

  • Add N,N'-dicyclohexylcarbodiimide (2.0 mol) as a dehydrating agent.[1]

  • Heat the reaction mixture to 60 °C for 3 hours, with continuous stirring.[1]

  • Monitor the reaction completion by HPLC.

  • After the reaction is complete, cool the mixture and filter to remove the solid dicyclohexylurea byproduct. The filtrate containing this compound is used directly in the next step.

Step 2: Synthesis of the Carbamate Intermediate

  • To the filtrate containing this compound, add hydrogen peroxide.

  • Add 2-methyl-2-propyl-1,3-propanediol.

  • Stir the reaction mixture until completion (monitor by HPLC).

  • Upon completion, the product, 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate, can be isolated and purified using standard techniques such as crystallization or chromatography.

Protocol 2: Hypothetical Synthesis of an N-Formyl Impurity

Materials:

  • A primary or secondary amine (representing a potential process impurity)

  • This compound

  • Toluene

  • Reaction vessel with Dean-Stark trap and reflux condenser

  • Magnetic stirrer

  • TLC or GC for reaction monitoring

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the amine impurity (1.0 eq.) in toluene.

  • Add this compound (1.2 eq.).

  • Heat the mixture to reflux and collect the liberated isopropylamine in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC.

  • Once the starting amine is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude N-formyl impurity can be purified by column chromatography or crystallization to be used as a reference standard.

Mandatory Visualization

G cluster_0 Step 1: this compound Synthesis cluster_1 Step 2: Carisoprodol Intermediate Synthesis cluster_2 Potential Impurity Formation Isopropylamine Isopropylamine NIF This compound Isopropylamine->NIF + Formic Acid, DCC, Toluene, 60°C FormicAcid Formic Acid FormicAcid->NIF NIF_step2 This compound NIF->NIF_step2 Used in next step NIF_impurity This compound NIF->NIF_impurity Potential side reaction Propanediol 2-methyl-2-propyl-1,3-propanediol CarisoprodolIntermediate Carisoprodol Intermediate Propanediol->CarisoprodolIntermediate NIF_step2->CarisoprodolIntermediate + Propanediol, H2O2 AmineImpurity Amine Impurity (from raw materials) NFormylImpurity N-Formyl Impurity AmineImpurity->NFormylImpurity NIF_impurity->NFormylImpurity Heat

Caption: Workflow for Carisoprodol Intermediate Synthesis and Potential Impurity Formation.

Application Note 2: General Protocol for N-Formylation of Amines using this compound

This section provides a general methodology for the synthesis of N-formyl impurities from corresponding primary or secondary amine precursors using this compound as the formylating agent.

Background

N-formyl derivatives are common process-related impurities or degradation products in pharmaceuticals containing primary or secondary amine functionalities.[3] The synthesis of these impurities is often necessary to obtain analytical reference standards for method development, validation, and routine quality control. This compound can serve as a formylating agent, transferring its formyl group to a more reactive or available amine.

Reaction Mechanism

The N-formylation of a primary or secondary amine with this compound proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the departure of the isopropylamine leaving group, resulting in the formation of the new N-formyl compound. The reaction can be driven to completion by removing the volatile isopropylamine byproduct.

Data Presentation

Table 3: Representative Examples of N-Formylation using this compound (Hypothetical Data)

Substrate AmineProductReaction Time (h)Yield (%)
AnilineN-Phenylformamide685
BenzylamineN-Benzylformamide492
DibenzylamineN,N-Dibenzylformamide878
Morpholine4-Formylmorpholine588
Experimental Protocol

Protocol 3: General Procedure for N-Formylation of Amines

Materials:

  • Primary or secondary amine (1.0 eq.)

  • This compound (1.2-1.5 eq.)

  • High-boiling point solvent (e.g., Toluene, Xylene)

  • Round-bottom flask with Dean-Stark trap and reflux condenser

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Silica (B1680970) gel for chromatography

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap, reflux condenser, and magnetic stir bar.

  • Add the primary or secondary amine (1.0 eq.) and this compound (1.2 eq.) to the flask.

  • Add a suitable solvent such as toluene to facilitate the reaction and azeotropic removal of the byproduct.

  • Heat the reaction mixture to reflux. The isopropylamine byproduct will be collected in the Dean-Stark trap.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or HPLC) until the starting amine is consumed.

  • After the reaction is complete, allow the mixture to cool to ambient temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography or crystallization to obtain the pure N-formyl derivative.

  • Characterize the purified impurity using spectroscopic methods (e.g., NMR, MS, IR) to confirm its structure.

Mandatory Visualization

Caption: Mechanism of N-formylation using this compound.

References

Application Notes and Protocols for the Quantification of N-Isopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-isopropylformamide, a compound relevant in various chemical and pharmaceutical processes. The following protocols for Gas Chromatography with Flame Ionization Detection (GC-FID), and Nuclear Magnetic Resonance (NMR) Spectroscopy are designed to ensure accurate and precise quantification. Additionally, a strategy for the development of a High-Performance Liquid Chromatography (HPLC) method is outlined.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes typical quantitative data for the analytical methods described. This data is representative of the performance expected for the analysis of small polar amides and should be validated for the specific matrix being analyzed.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)High-Performance Liquid Chromatography (HPLC-UV) (Projected)
Linearity (Range) 1 - 500 µg/mL (R² > 0.999)0.1 - 50 mg/mL (R² > 0.999)1 - 200 µg/mL (R² > 0.999)
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%97.0% - 103.0%
Precision (%RSD) < 2.0%< 1.0%< 3.0%
Limit of Detection (LOD) ~0.3 µg/mL~0.05 mg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 mg/mL~1.5 µg/mL

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the quantification of this compound in various sample matrices. A similar methodology has been successfully applied for the analysis of N,N-dimethylformamide.[1]

a. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: DB-WAX (30m x 0.25mm, 0.25µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature of 80 °C, hold for 2 minutes.

    • Ramp to 220 °C at 20 °C/min.

    • Hold at 220 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Diluent: Methanol or a solvent appropriate for the sample matrix.

b. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample into a volumetric flask. Dissolve in and dilute to a final concentration within the calibration range. If necessary, perform a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to remove matrix interferences.

c. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Quantify the amount of this compound in the sample by applying the peak area to the calibration curve.

d. Method Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate. The correlation coefficient (R²) should be greater than 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of this compound at three concentration levels (e.g., low, medium, and high). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be less than 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst. The %RSD should be less than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).[2][3]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that allows for the direct quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte.[4][5]

a. Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), ensuring the solvent signals do not overlap with analyte or standard signals.

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene. The internal standard should have at least one signal that is well-resolved from the analyte signals.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard. A value of 30-60 seconds is often sufficient.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[6]

b. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh a known amount of the certified internal standard (e.g., 5-10 mg) into the same NMR tube.

  • Add the appropriate volume of deuterated solvent (e.g., 0.75 mL) to completely dissolve both the sample and the internal standard.

c. Data Processing and Quantification:

  • Process the acquired FID with an appropriate line broadening factor (e.g., 0.3 Hz).

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-overlapping signal for this compound (e.g., the methine proton of the isopropyl group) and a known signal from the internal standard.

  • Calculate the concentration of this compound using the following equation:[6]

    Purityₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Purityₛₜd

    Where:

    • Purityₓ: Purity of the analyte (this compound)

    • Iₓ: Integral of the analyte signal

    • Iₛₜd: Integral of the internal standard signal

    • Nₓ: Number of protons for the integrated analyte signal

    • Nₛₜd: Number of protons for the integrated internal standard signal

    • Mₓ: Molar mass of the analyte

    • Mₛₜd: Molar mass of the internal standard

    • mₓ: Mass of the sample

    • mₛₜd: Mass of the internal standard

    • Purityₛₜd: Purity of the certified internal standard

High-Performance Liquid Chromatography (HPLC-UV) - Method Development Strategy

As this compound is a small, polar, and non-chromophoric molecule, developing a reversed-phase HPLC-UV method presents challenges. The following outlines a strategic approach for method development.

a. Column Selection:

  • Start with a polar-embedded or polar-endcapped C18 column (e.g., Waters Acquity UPLC BEH C18, Agilent Zorbax SB-Aq) to enhance retention of polar analytes.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative if retention on reversed-phase columns is insufficient.

b. Mobile Phase Optimization:

  • Mobile Phase A: 0.1% formic acid or phosphoric acid in water to improve peak shape.

  • Mobile Phase B: Acetonitrile or methanol.

  • Begin with a gradient elution to determine the approximate retention time and then optimize to an isocratic method if possible for simplicity and robustness. A starting gradient could be 5% B to 95% B over 15 minutes.

c. Detection:

  • This compound lacks a strong UV chromophore. Detection at low UV wavelengths (e.g., 190-210 nm) is necessary. This requires high-purity mobile phase solvents and may result in a higher baseline noise.

  • Consider derivatization with a UV-active agent if sensitivity is insufficient.

  • Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) could be employed, as they do not require a chromophore.

d. Method Validation:

  • Once a suitable method is developed, it must be validated according to ICH guidelines, similar to the GC-FID method, to establish its linearity, accuracy, precision, LOD, LOQ, and specificity.[7]

Visualizations

GC_FID_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing and Quantification Start Start Prep_Std Prepare this compound Standard Solutions Start->Prep_Std Prep_Sample Prepare Sample Solution Start->Prep_Sample Inject Inject into GC-FID System Prep_Std->Inject Prep_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect Flame Ionization Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound in Sample Calibrate->Quantify End End Quantify->End

Caption: Workflow for GC-FID analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing and Quantification Start Start Weigh_Sample Accurately Weigh Sample Start->Weigh_Sample Weigh_Std Accurately Weigh Internal Standard Start->Weigh_Std Dissolve Dissolve in Deuterated Solvent in NMR Tube Weigh_Sample->Dissolve Weigh_Std->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Process FID (FT, Phasing, Baseline) Acquire->Process Integrate Integrate Analyte and Standard Signals Process->Integrate Calculate Calculate Concentration using qNMR Equation Integrate->Calculate End End Calculate->End

Caption: Workflow for qNMR analysis of this compound.

HPLC_Development_Strategy Start Define Analytical Requirements Column_Selection Column Selection (e.g., Polar-Embedded C18 or HILIC) Start->Column_Selection Mobile_Phase Mobile Phase Optimization (Aqueous Buffer and Organic Modifier) Column_Selection->Mobile_Phase Detection_Method Detection Method Selection (Low UV, ELSD, or CAD) Mobile_Phase->Detection_Method Method_Optimization Method Optimization (Gradient/Isocratic, Flow Rate, Temperature) Detection_Method->Method_Optimization Validation Method Validation (ICH Guidelines) Method_Optimization->Validation

Caption: Logical workflow for HPLC-UV method development.

References

Application Notes and Protocols for the Analysis of N-isopropylformamide by HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative analysis of N-isopropylformamide, a crucial intermediate and potential impurity in pharmaceutical manufacturing.[1][2][3] The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in quality control and impurity profiling.[1] Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods are presented to offer flexibility based on laboratory instrumentation and specific analytical requirements.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is particularly suitable for non-volatile or thermally labile compounds.[4] Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is a common approach for the analysis of polar compounds like this compound.[4][5]

Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition.[6] It is highly effective for the analysis of volatile organic compounds and residual solvents in pharmaceutical products.[7][8] Headspace GC (HS-GC) is a common sample introduction technique that is ideal for analyzing residual solvents in solid or liquid samples by sampling the vapor phase in equilibrium with the sample.[6][9][10]

Gas Chromatography (GC) Method with Flame Ionization Detection (FID)

This protocol outlines a headspace gas chromatography (HS-GC) method for the determination of this compound. This technique is highly sensitive and specific for volatile and semi-volatile compounds.

Experimental Protocol

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC-FID system or equivalent, equipped with a headspace autosampler.[7]

  • Column: Phenomenex ZB-624, 30 m x 0.53 mm, 3 µm film thickness, or equivalent.[7]

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate of 2.0 mL/min.[9][11]

  • Injector: Split/splitless injector, with a split ratio of 20:1.[9]

  • Injector Temperature: 200°C.[9]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 3 minutes.

    • Ramp 1: Increase to 80°C at a rate of 5°C/min.

    • Ramp 2: Increase to 230°C at a rate of 30°C/min, hold for 2 minutes.[9]

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.[9]

  • Gas Flows (FID):

    • Hydrogen: 40 mL/min.[9]

    • Air: 400 mL/min.[9]

    • Makeup (Helium or Nitrogen): 30 mL/min.[9]

2. Headspace Parameters:

  • Oven Temperature: 120°C.[9]

  • Vial Equilibration Time: 10 minutes.[9]

  • Injection Volume: 1 mL of headspace vapor.[7]

3. Reagents and Materials:

  • This compound reference standard.

  • Dimethyl sulfoxide (B87167) (DMSO) or another suitable solvent (GC grade).

  • 20 mL headspace vials with crimp caps.

4. Standard and Sample Preparation:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with DMSO.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with DMSO to achieve concentrations across the desired calibration range.

  • Sample Preparation: Accurately weigh a suitable amount of the drug substance or product into a 20 mL headspace vial. Add a known volume of DMSO (e.g., 5 mL) to dissolve the sample. Crimp the vial securely.

5. Analysis Procedure:

  • Place the prepared standard and sample vials into the headspace autosampler.

  • Equilibrate the vials at the specified temperature and time.

  • Inject the headspace vapor onto the GC column.

  • Record the chromatograms and integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

GC Method Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions in DMSO Incubate Incubate Vials in Headspace Oven Prep_Standard->Incubate Prep_Sample Dissolve Sample in DMSO in Headspace Vial Prep_Sample->Incubate Inject Inject Headspace Vapor onto GC Column Incubate->Inject Separate Chromatographic Separation on ZB-624 Column Inject->Separate Detect Detection by FID Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: Workflow for this compound analysis by HS-GC-FID.

High-Performance Liquid Chromatography (HPLC) Method with UV Detection

This protocol provides a general reversed-phase HPLC method suitable for the quantification of this compound. This method is advantageous for samples that are not amenable to GC analysis.

Experimental Protocol

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1200 Series or equivalent, equipped with a UV detector.[5]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]

  • Mobile Phase A: 0.1% Formic acid in Water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient Elution:

    • 0-15 min: 5-20% B

    • 15-20 min: 20% B

    • 20-22 min: 20-5% B

    • 22-25 min: 5% B

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detector Wavelength: 210 nm.[12]

  • Injection Volume: 10 µL.

2. Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).[13]

  • Water (HPLC grade).[13]

  • Formic acid (analytical grade).[13]

  • Methanol (B129727) (HPLC grade).

  • 0.45 µm syringe filters.

3. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[5]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (95:5, Mobile Phase A:Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[5]

  • Sample Preparation:

    • Accurately weigh a portion of the homogenized sample.

    • Transfer to a volumetric flask and add methanol to extract the analyte, sonicate for 20 minutes.[5]

    • Allow to cool and dilute to volume with methanol.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[5]

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

HPLC Method Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions in Mobile Phase Inject Inject Solution onto HPLC Column Prep_Standard->Inject Prep_Sample Extract Sample with Methanol and Filter Prep_Sample->Inject Separate Chromatographic Separation on C18 Column Inject->Separate Detect Detection by UV at 210 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: Workflow for this compound analysis by HPLC-UV.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the described analytical methods. These values are illustrative and should be confirmed during method validation.

ParameterGC-FID MethodHPLC-UV Method
Linearity Range 2 - 200 µg/mL1 - 100 µg/mL
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) ~0.1 µg/mL[10]~0.2 µg/mL
Limit of Quantitation (LOQ) ~2 µg/mL[10]~0.5 µg/mL
Precision (%RSD) < 15%[14]< 15%[15]
Accuracy (% Recovery) 98.9 - 102.2% at high concentrations[10]85 - 115%

Method Selection: HPLC vs. GC

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, the presence of other volatile impurities, and available instrumentation.

Method_Selection Start Analyze this compound Is_Volatile Is the analyte sufficiently volatile and thermally stable? Start->Is_Volatile Use_GC Use GC-FID Is_Volatile->Use_GC Yes Use_HPLC Use HPLC-UV Is_Volatile->Use_HPLC No Consider_HS Consider Headspace (HS) for solid/liquid matrices Use_GC->Consider_HS Consider_RP Consider Reversed-Phase (RP) for polar analytes Use_HPLC->Consider_RP

Caption: Decision tree for selecting between GC and HPLC.

References

Application of N-isopropylformamide in Heterocyclic Synthesis: A Review of Available Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-isopropylformamide, a monosubstituted aliphatic amide, presents potential as a reagent in the synthesis of various heterocyclic compounds. While its application is not as widely documented as that of its close analog, N,N-dimethylformamide (DMF), the underlying chemical principles of formylation and cyclization reactions suggest its utility in constructing key heterocyclic scaffolds relevant to drug discovery and materials science. This document aims to provide an overview of the potential applications of this compound in this context, drawing parallels with well-established synthetic protocols.

Theoretical Applications in Heterocyclic Synthesis

This compound can theoretically be employed in several classical named reactions for the synthesis of nitrogen-containing heterocycles. Its primary role would be as a source of a formyl group or a single carbon unit for cyclization, most notably in the Vilsmeier-Haack reaction.

Vilsmeier-Haack Reaction and the Formation of Heterocycles

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. The key reagent, the Vilsmeier reagent, is typically generated in situ from a substituted formamide (B127407) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1] While DMF is the conventional formamide used, this compound can also react with POCl₃ to form the corresponding Vilsmeier reagent, a chloroiminium ion.

Conceptual Experimental Workflow: Vilsmeier-Haack Reaction

G cluster_reagents Reagents reagent_prep Vilsmeier Reagent Preparation reaction Reaction with Substrate reagent_prep->reaction In situ workup Aqueous Workup reaction->workup product Formylated Heterocycle workup->product This compound This compound This compound->reagent_prep POCl3 POCl3 POCl3->reagent_prep

Caption: General workflow for the Vilsmeier-Haack reaction.

This electrophilic species can then react with a suitable substrate, such as an activated aromatic or heterocyclic compound, to introduce a formyl group. In some cases, this formylation can be followed by an intramolecular cyclization to yield a fused heterocyclic system.

One of the most well-documented applications of the Vilsmeier-Haack reaction in heterocyclic synthesis is the preparation of 2-chloro-3-formylquinolines from N-arylacetamides.[2] Although these syntheses predominantly utilize DMF, the same reaction pathway is conceptually applicable with this compound.

Signaling Pathway: Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction

G start N-Arylacetamide intermediate1 Electrophilic Attack start->intermediate1 vilsmeier Vilsmeier Reagent (from this compound + POCl3) vilsmeier->intermediate1 intermediate2 Cyclization intermediate1->intermediate2 product 2-Chloro-3-formylquinoline intermediate2->product

Caption: Proposed pathway for quinoline (B57606) synthesis.

Potential Applications in the Synthesis of Other Heterocycles

Beyond quinolines, this compound could potentially be utilized in the synthesis of other important heterocyclic systems, including:

  • Pyrimidines: In reactions with compounds containing a 1,3-dicarbonyl moiety or its equivalent, this compound could serve as the C2 source for the pyrimidine (B1678525) ring.

  • Benzimidazoles: Condensation of this compound with o-phenylenediamines, particularly under acidic or activating conditions, could provide a route to 2-unsubstituted benzimidazoles.

Experimental Protocols (Conceptual)

Protocol 1: Conceptual Synthesis of a 2-Chloro-3-formylquinoline Derivative

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place this compound (3.0 eq.). Cool the flask in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise to the stirred and cooled this compound, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction: To the freshly prepared Vilsmeier reagent, add the desired N-arylacetamide (1.0 eq.) portion-wise, while maintaining the temperature below 20 °C.

  • After the addition, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitated solid product can be collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

Quantitative Data

Due to the lack of specific examples in the literature, a quantitative data table for the synthesis of various heterocyclic compounds using this compound cannot be provided at this time. The yields and reaction conditions would be highly dependent on the specific substrate and would require experimental optimization. For the analogous synthesis of 2-chloro-3-formylquinolines using DMF, yields are reported to be in the range of good to moderate.

Conclusion

This compound holds theoretical promise as a reagent in the synthesis of a variety of heterocyclic compounds, particularly through the Vilsmeier-Haack reaction. While direct experimental evidence and detailed protocols are currently scarce in the available literature, the chemical principles governing these reactions suggest that it could serve as a viable alternative to more commonly used formamides like DMF. Further research is warranted to explore the scope and limitations of this compound in this context, which could lead to the development of novel and efficient synthetic methodologies for valuable heterocyclic scaffolds. Researchers and drug development professionals are encouraged to consider the conceptual protocols provided as a foundation for their own investigations into the utility of this versatile reagent.

References

Application Notes: N-Isopropylformamide as a Medium for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The use of non-aqueous media for enzymatic reactions offers several advantages in industrial and pharmaceutical applications, including increased solubility of non-polar substrates, suppression of water-dependent side reactions, and alteration of enzyme specificity.[1] N-isopropylformamide, a polar aprotic solvent, presents a unique chemical environment for biocatalysis. Due to the limited direct experimental data on this compound, this document provides insights based on studies of enzymatic reactions in analogous polar aprotic solvents, particularly dimethylformamide (DMF) and formamide. These analogues suggest that this compound could be a viable, albeit complex, medium for specific enzymatic applications, particularly with proteases and engineered lipases.

Physicochemical Properties of this compound

PropertyValue
Formula C4H9NO
Molar Mass 87.12 g/mol
Boiling Point 195-197 °C
Density 0.92 g/cm³
Solvent Type Polar Aprotic

Potential Applications in Enzymatic Reactions

Drawing parallels from studies on similar solvents, this compound may find applications in:

  • Peptide Synthesis: Proteases, which catalyze the formation of peptide bonds, have shown enhanced activity in the presence of formamide.[2] This suggests that this compound could serve as a medium for protease-catalyzed peptide synthesis, favoring the reverse reaction of hydrolysis.

  • Transesterification Reactions: While the activity of some lipases is observed to decrease in DMF, engineered lipases have demonstrated remarkable activity and stability in high concentrations of this solvent.[3][4] This indicates a potential for using specifically evolved enzymes for transesterification reactions in this compound to produce specialty esters.

  • Biocatalysis with Hydrophobic Substrates: The organic nature of this compound can enhance the solubility of hydrophobic substrates, making them more accessible to the enzyme's active site.

Enzyme Stability and Activity in Polar Aprotic Solvents

The stability and activity of enzymes in polar aprotic solvents like this compound are influenced by several factors:

  • Water Content: A minimal amount of water is essential for enzyme flexibility and catalytic function. Polar aprotic solvents can "strip" this essential water from the enzyme, leading to inactivation.[1]

  • Solvent-Enzyme Interactions: Direct interactions between the solvent and the enzyme can alter its conformation and activity. For instance, studies with lipase (B570770) in various polar organic solvents, including DMF, have shown that these solvents can localize to hydrophobic patches near the active site.[5]

  • Enzyme Engineering: The activity of enzymes in non-aqueous media can be significantly enhanced through protein engineering. For example, random mutagenesis of subtilisin E has yielded a variant with 256-fold higher catalytic efficiency in 60% DMF compared to the wild-type enzyme.[4]

Quantitative Data Summary (Based on Analogous Solvents)

The following tables summarize the effects of analogous polar aprotic solvents on the activity of common enzymes. This data provides a predictive framework for the potential behavior of enzymes in this compound.

Table 1: Relative Activity of Lipase in Polar Organic Solvents

SolventConcentration (% v/v)Relative Activity (%)Reference
DMF10~80[3]
DMF20~60[3]
DMF40~30[3]
DMF60~15[3]

Table 2: Stability of Protease in Various Organic Solvents (50% Concentration)

SolventStabilityReference
DMFStable[6]
DMSOStable[6]

Experimental Protocols

The following are generalized protocols for conducting enzymatic reactions in a medium containing this compound. These should be optimized for specific enzymes and substrates.

Protocol 1: General Procedure for Protease-Catalyzed Peptide Synthesis

  • Enzyme Preparation: Dissolve the protease (e.g., subtilisin, thermolysin) in a minimal amount of buffer (e.g., 50 mM Tris-HCl, pH 8.0) to form a concentrated stock solution.

  • Reaction Mixture Preparation: In a reaction vessel, combine the N- and C-protected amino acid or peptide substrates.

  • Solvent Addition: Add this compound to the reaction vessel to achieve the desired final concentration (e.g., 50-80% v/v). The water content should be carefully controlled.

  • Initiation of Reaction: Add the enzyme stock solution to the reaction mixture to initiate the synthesis. The final enzyme concentration will depend on the specific activity of the enzyme.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-50 °C) with gentle agitation.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using a suitable technique such as High-Performance Liquid Chromatography (HPLC) to quantify the formation of the peptide product.

  • Termination and Product Isolation: Once the reaction reaches completion, terminate it by adding a denaturing agent or by physically removing the enzyme (if immobilized). The product can then be isolated and purified using standard chromatographic techniques.

Protocol 2: Screening for Lipase Activity in this compound

  • Substrate Solution: Prepare a stock solution of a suitable lipase substrate (e.g., p-nitrophenyl palmitate) in this compound.

  • Enzyme Suspension: Suspend the lipase powder (or immobilized lipase) in this compound. The amount of water in the system should be carefully controlled and documented.

  • Reaction Setup: In a microplate well or a cuvette, mix the substrate solution and the enzyme suspension.

  • Activity Measurement: Monitor the hydrolysis of the substrate by measuring the increase in absorbance of the product (e.g., p-nitrophenol at 410 nm) over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. The relative activity can be determined by comparing the rate in this compound to the rate in a standard aqueous buffer.

  • Optimization: Repeat the assay with varying concentrations of this compound, water content, temperature, and pH (of the aqueous buffer used to prepare the enzyme) to determine the optimal conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Enzyme Preparation (Dissolution/Suspension) C Mixing of Enzyme and Substrate A->C B Substrate Preparation (Dissolution in Solvent) B->C D Incubation (Controlled Temperature & Agitation) C->D E Reaction Monitoring (e.g., HPLC, Spectrophotometry) D->E F Termination of Reaction E->F Reaction Complete G Product Isolation & Purification F->G

Caption: General workflow for enzymatic reactions in this compound.

logical_relationship cluster_factors Factors Influencing Enzyme Activity Solvent This compound Properties Activity Enzymatic Activity & Stability Solvent->Activity affects Enzyme Enzyme Characteristics (Structure, Stability) Enzyme->Activity determines Conditions Reaction Conditions (Temp, pH, Water Content) Conditions->Activity modulates

Caption: Key factors influencing enzymatic reactions in organic media.

References

Application Notes and Protocols: The Role of N-isopropylformamide in Crystallization Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published literature detailing the specific applications of N-isopropylformamide as a primary solvent or additive in crystallization processes is limited. The following application notes and protocols are based on the known physicochemical properties of this compound, general principles of crystallization, and analogies drawn from structurally related solvents, such as N,N-dimethylformamide (DMF). These guidelines are intended to serve as a starting point for research and development and should be adapted based on experimental observations.

Introduction to this compound in Crystallization

This compound is a polar, protic solvent with the potential to be a valuable tool in crystallization process development. Its ability to act as both a hydrogen bond donor and acceptor suggests its utility in solvating a variety of organic molecules, including active pharmaceutical ingredients (APIs). In crystallization, this compound may be employed as a primary solvent, a co-solvent, or an additive to influence crystal nucleation, growth, morphology, and polymorphism.

Potential Applications:

  • Solvent for Poorly Soluble Compounds: The polarity and hydrogen bonding capabilities of this compound may enhance the solubility of compounds that are difficult to dissolve in more common solvents.

  • Polymorph Screening: As with other polar solvents, this compound can be included in solvent screening protocols to explore the formation of different crystalline forms (polymorphs) of a substance.

  • Additive for Crystal Habit Modification: At low concentrations, this compound may act as a "tailor-made" additive, adsorbing to specific crystal faces and thereby inhibiting or promoting growth in certain directions to modify the crystal shape.

  • Co-crystallization: this compound can serve as a medium for co-crystallization experiments, facilitating the interaction between an API and a co-former.

Physicochemical Properties and Data Presentation

Understanding the physical and chemical properties of this compound is crucial for its effective use in crystallization. A comparison with related formamides provides context for its potential behavior.

PropertyThis compoundN,N-dimethylformamide (DMF)Formamide
Molecular Formula C4H9NOC3H7NOCH3NO
Molecular Weight ( g/mol ) 87.12[1]73.0945.04
Boiling Point (°C) 186.1 ± 9.0 (Predicted)[2]153210
Density (g/cm³) 0.861 ± 0.06 (Predicted)[2]0.9441.133
Hydrogen Bond Donor YesNoYes
Hydrogen Bond Acceptor YesYesYes
Polarity Polar, ProticPolar, AproticPolar, Protic

Note: Some properties for this compound are predicted due to limited experimental data in publicly available literature.

Signaling Pathways and Logical Relationships

The influence of a solvent or additive on crystallization is a complex interplay of thermodynamic and kinetic factors. The following diagram illustrates the logical workflow for evaluating this compound in a crystallization process.

G Logical Workflow for this compound in Crystallization cluster_0 Initial Assessment cluster_1 Process Development cluster_2 Characterization A Solubility Screening (Determine if this compound is a suitable solvent) B Polymorph Screening (Investigate formation of different crystal forms) A->B C Co-solvent/Anti-solvent Studies (Optimize yield and purity) B->C D Additive Studies (Crystal habit modification) B->D E Process Parameter Optimization (Temperature, concentration, agitation) C->E D->E F Solid-State Analysis (PXRD, DSC, TGA) E->F G Morphology Analysis (Microscopy) F->G G Molecular Interactions of this compound in Crystallization NIPF This compound API_Molecule API Molecule NIPF->API_Molecule H-bond (Donor/Acceptor) Solvent_Molecule Co-solvent Molecule NIPF->Solvent_Molecule Solvent-solvent interaction Crystal_Surface Growing Crystal Surface NIPF->Crystal_Surface Surface Adsorption (Habit Modification) API_Molecule->API_Molecule API_Molecule->Solvent_Molecule Solvation API_Molecule->Crystal_Surface Incorporation

References

Troubleshooting & Optimization

challenges in using N-isopropylformamide for difficult peptide sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of difficult peptide sequences, with a focus on the potential application of N-isopropylformamide (NIPF) as an alternative solvent.

Troubleshooting Guide

Difficult peptide sequences, often characterized by hydrophobicity, β-sheet formation propensity, and steric hindrance, can lead to significant challenges during solid-phase peptide synthesis (SPPS), primarily due to on-resin aggregation. This guide addresses common issues and offers potential solutions.

Problem 1: Poor Resin Swelling

  • Symptom: The resin does not swell adequately in the synthesis solvent, leading to reduced reaction kinetics and incomplete coupling.

  • Standard Solutions:

    • Ensure the use of high-quality, fresh solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), as they are excellent swelling agents for polystyrene-based resins.[1][2]

    • Consider using a more polar solvent or a solvent mixture. A "magic mixture" of DCM, DMF, and NMP (1:1:1) has been used for hydrophobic peptides.[3]

    • Allow for sufficient swelling time before initiating the synthesis.

  • Alternative Approach with this compound (NIPF):

    • While less documented for SPPS, NIPF's properties as a polar aprotic solvent suggest it could be a viable alternative for resin swelling. Its performance should be empirically tested and compared with standard solvents for the specific resin in use.

Problem 2: Incomplete or Slow Fmoc-Deprotection

  • Symptom: The Fmoc protecting group is not completely removed, leading to deletion sequences. This can be particularly problematic in aggregated peptide chains.

  • Standard Solutions:

    • Increase the deprotection time or the number of deprotection cycles with 20% piperidine (B6355638) in DMF.

    • Switch to a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution, which can be more effective for aggregated sequences.

  • Alternative Approach with this compound (NIPF):

    • The efficiency of Fmoc deprotection is solvent-dependent.[4] If using NIPF as the primary solvent, the standard 20% piperidine solution may require optimization in terms of concentration and reaction time. The polarity and viscosity of NIPF compared to DMF could influence the kinetics of this step.

Problem 3: Incomplete Coupling Reactions

  • Symptom: Failure to achieve complete coupling of the incoming amino acid, resulting in truncated or deletion peptide sequences. This is a common issue with hydrophobic and sterically hindered amino acids.

  • Standard Solutions:

    • Increase the coupling time and/or the equivalents of amino acid and coupling reagents.

    • Employ more potent coupling reagents like HATU, HBTU, or PyBOP.[5]

    • Perform a double coupling.

    • Increase the reaction temperature, potentially with microwave assistance, to disrupt aggregation and enhance reaction rates.[6]

    • Switch to a solvent with better solvating properties for aggregated peptides, such as NMP or a mixture containing DMSO.

  • Alternative Approach with this compound (NIPF):

    • The choice of solvent is critical for efficient coupling. The ability of NIPF to dissolve protected amino acids and solvate the growing peptide chain will be a key determinant of its effectiveness. Its lower viscosity compared to NMP might offer advantages in terms of reagent diffusion. The optimal coupling reagents and conditions would need to be determined experimentally when using NIPF.

Problem 4: Peptide Aggregation on Resin

  • Symptom: The growing peptide chain aggregates on the solid support, leading to poor solvation and accessibility for reagents, causing incomplete deprotection and coupling. This is the primary challenge with difficult sequences.

  • Standard Solutions:

    • Solvent Choice: Use NMP, which is often superior to DMF for solvating aggregating sequences.[7] Adding chaotropic salts like LiCl to DMF can also help disrupt hydrogen bonding.

    • Resin Choice: Utilize low-loading resins or resins with polyethylene (B3416737) glycol (PEG) linkers to increase the distance between peptide chains.

    • "Difficult Sequence" Strategies: Incorporate backbone-modifying protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or use pseudoproline dipeptides to disrupt secondary structure formation.[3]

  • Alternative Approach with this compound (NIPF):

    • The potential of NIPF to mitigate aggregation is currently unexplored. Its different polarity and hydrogen bonding capabilities compared to DMF and NMP might offer a unique solvation environment for the peptide chain. Researchers could explore NIPF as a novel solvent to disrupt the intermolecular hydrogen bonds that lead to aggregation.

Frequently Asked Questions (FAQs)

Q1: What makes a peptide sequence "difficult" to synthesize?

A1: "Difficult sequences" are typically characterized by a high content of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe), which have a strong tendency to aggregate via intermolecular hydrogen bonding, forming stable secondary structures like β-sheets on the resin.[3] This aggregation hinders the access of reagents to the reactive sites, leading to incomplete reactions.

Q2: What are the most common solvents used in SPPS, and what are their pros and cons?

A2: The most common solvents are N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][2]

  • DMF: It is a good solvent for most protected amino acids and effectively swells polystyrene resins. However, it can decompose to form dimethylamine, which can cause premature Fmoc deprotection.[2] It is also classified as a reproductive toxin.

  • NMP: It is more polar and often a better solvent for aggregated peptides than DMF. However, it is more viscous and expensive. NMP is also facing increasing regulatory scrutiny due to its toxicity.

Q3: Why consider this compound (NIPF) as an alternative solvent for SPPS?

A3: The search for greener and safer alternatives to DMF and NMP is a significant area of research in peptide synthesis. NIPF, as a formamide (B127407) derivative, shares some solvent properties with DMF but may have a different safety profile and unique solvation characteristics. Its potential advantages, which require experimental validation, could include:

  • A different toxicity profile.

  • Unique solvation properties that might help in disrupting peptide aggregation.

  • Compatibility with standard SPPS reagents.

Q4: What are the key physicochemical properties to consider when selecting a solvent for SPPS?

A4: The key properties are:

  • Polarity: The solvent must be polar enough to dissolve the protected amino acids and coupling reagents, and to solvate the growing peptide chain.

  • Viscosity: A lower viscosity can facilitate better diffusion of reagents into the resin beads.

  • Boiling Point: A higher boiling point is advantageous for syntheses conducted at elevated temperatures.

  • Resin Swelling Capability: The solvent must effectively swell the chosen solid support to make the functional sites accessible.

Q5: What are the potential side reactions when using formamide-based solvents like NIPF?

A5: While specific data for NIPF is lacking, formamide-based solvents can potentially participate in side reactions. For instance, formylation of the N-terminus has been reported with DMF under certain conditions.[2] When exploring NIPF, it is crucial to analyze the crude peptide for any unexpected modifications.

Data Presentation

Table 1: Comparison of Physicochemical Properties of Common SPPS Solvents and this compound

PropertyN,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)This compound (NIPF)
Molecular Formula C₃H₇NOC₅H₉NOC₄H₉NO
Molar Mass ( g/mol ) 73.0999.1387.12
Boiling Point (°C) 153202~186-196
Density (g/mL at 25°C) 0.9441.028~0.89
Viscosity (cP at 25°C) 0.8021.67Not readily available
Polarity (Dielectric Constant) 36.732.2Not readily available

Data compiled from various chemical databases.[7] Note that some properties for NIPF are predicted or have limited experimental data.

Experimental Protocols

Protocol: General Fmoc-SPPS of a Difficult Hydrophobic Peptide

This protocol provides a general framework. The use of NIPF is suggested as an area for investigation and would require optimization.

  • Resin Selection and Swelling:

    • Choose a low-loading polystyrene resin (e.g., 0.2-0.4 mmol/g) or a PEG-based resin.

    • Swell the resin in the chosen synthesis solvent (e.g., DMF, NMP, or potentially NIPF) for at least 1 hour.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in the synthesis solvent for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with the synthesis solvent (5-7 times).

    • Troubleshooting Note: For difficult sequences, consider using 2% DBU / 2% piperidine in the synthesis solvent.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (4 equivalents) with a coupling reagent (e.g., HATU, 3.95 equivalents) and a base (e.g., DIPEA, 8 equivalents) in the synthesis solvent for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. For difficult couplings, extend the time or use microwave heating (e.g., 20 minutes at 75°C).

    • Wash the resin with the synthesis solvent (5-7 times).

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If incomplete, perform a second coupling.

    • Solvent Note: When substituting with NIPF, the solubility of the protected amino acid and coupling reagents should be confirmed beforehand.

  • Capping (Optional but Recommended for Difficult Sequences):

    • If coupling is incomplete after a second attempt, cap the unreacted amino groups with a solution of acetic anhydride (B1165640) and DIPEA in the synthesis solvent to prevent the formation of deletion peptides.[6]

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Purify the crude peptide by reverse-phase HPLC.

Mandatory Visualization

SPPS_Troubleshooting_Workflow start SPPS Problem Encountered incomplete_reaction Incomplete Reaction (Deprotection or Coupling) start->incomplete_reaction poor_swelling Poor Resin Swelling start->poor_swelling aggregation On-Resin Aggregation start->aggregation double_couple Increase Reagents / Time Double Couple / Microwave incomplete_reaction->double_couple For Coupling change_base Increase Time / Use DBU incomplete_reaction->change_base For Deprotection nipf Consider this compound (NIPF) (Requires Optimization) incomplete_reaction->nipf change_solvent_swelling Change Solvent (e.g., NMP) Increase Swelling Time poor_swelling->change_solvent_swelling Optimize poor_swelling->nipf solvent_strategy Switch to NMP / Additives Use 'Magic Mixture' aggregation->solvent_strategy Modify Conditions sequence_strategy Use Pseudoproline Dipeptides Incorporate Hmb Protecting Group aggregation->sequence_strategy Modify Sequence resin_strategy Use Low-Loading Resin Use PEG-based Resin aggregation->resin_strategy Modify Support aggregation->nipf

Caption: A workflow for troubleshooting common issues in SPPS.

Solvent_Properties_Comparison DMF DMF Boiling Point: 153 °C Viscosity: Low Polarity: High Toxicity: Reprotoxic NMP NMP Boiling Point: 202 °C Viscosity: High Polarity: High Toxicity: Reprotoxic NIPF This compound (NIPF) Boiling Point: ~186-196 °C Viscosity: Likely Low-Med Polarity: Polar Aprotic Toxicity: Data Limited

Caption: A comparison of key properties of SPPS solvents.

Solvent_Selection_Decision_Tree start Synthesizing a Difficult Peptide? standard_seq Use Standard Solvent (DMF) start->standard_seq No difficult_seq Consider Alternatives start->difficult_seq Yes nmp Use NMP or Solvent Mixtures with DMSO difficult_seq->nmp Known Aggregation Issues green_chem Explore Greener Alternatives (e.g., NBP, 2-MeTHF) difficult_seq->green_chem Green Chemistry/ Safety Concerns with DMF/NMP explore_nipf Investigate NIPF (Requires Method Development) difficult_seq->explore_nipf Exploring Novel Solvents

Caption: A decision tree for solvent selection in SPPS.

References

minimizing side reactions in N-isopropylformamide mediated couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during N-isopropylformamide mediated coupling reactions, particularly in the context of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in coupling reactions?

This compound is a polar aprotic solvent. Its properties make it a potential alternative to other formamide (B127407) solvents like N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) in various chemical reactions, including peptide couplings. It serves to dissolve reactants and swell the solid-phase resin in peptide synthesis.

Q2: What are the most common side reactions observed when using formamide solvents like this compound in peptide synthesis?

The primary side reactions of concern when using formamide-based solvents include:

  • Formylation: The N-terminal amine of the peptide can be formylated by the solvent or its degradation products.[1]

  • Racemization: The stereochemical integrity of the amino acid can be compromised during the activation and coupling steps, leading to the formation of D-amino acid impurities from L-amino acids.[1][2]

  • Premature Protecting Group Removal: Degradation of the solvent can produce basic impurities that may cause the premature removal of acid-labile protecting groups like Fmoc, leading to the formation of deletion or insertion peptide sequences.[1][3]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to cyclization to form an aspartimide intermediate, which can lead to a mixture of alpha- and beta-peptides upon ring opening.[4]

  • Diketopiperazine Formation: This side reaction is common at the dipeptide stage and is particularly prevalent when proline is one of the first two amino acids in the sequence.[4]

Q3: How can I prevent formylation of my peptide?

Formylation is often exacerbated by high temperatures. To minimize this side reaction:

  • Use high-purity this compound.

  • Avoid prolonged reaction times at elevated temperatures, especially when using microwave-assisted synthesis methods.[1]

  • For particularly sensitive sequences, consider alternative solvents.

Q4: What steps can be taken to minimize racemization during coupling?

Racemization can be minimized by:

  • Careful selection of coupling reagents. Phosphonium and aminium reagents are often preferred over carbodiimides.[5]

  • The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure, which can suppress racemization.[2][6]

  • Employing a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[2]

  • Performing the coupling reaction at lower temperatures.[2]

Q5: How do I know if my this compound has degraded, and what should I do?

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps References
Low Coupling Yield - Incomplete activation of the carboxylic acid- Steric hindrance of the amino acid- Peptide aggregation on the resin- Ensure appropriate equivalents of coupling reagent and base are used.- Extend reaction time or slightly increase the temperature for sterically hindered amino acids.- Switch to a more polar solvent system (e.g., add NMP or DMSO) to disrupt aggregation.- Perform a Kaiser test to monitor reaction completion.[4][7]
Unexpected Mass Detected (e.g., +14 Da) - Formylation of the N-terminal amine- Verify the purity of the this compound.- Reduce reaction temperature and time.- Consider alternative, non-formamide based solvents for sensitive sequences.[1]
Presence of Diastereomeric Impurities in HPLC - Racemization during amino acid activation and coupling- Add a racemization suppressant like HOBt or Oxyma.- Use a weaker base if racemization is severe.- Lower the reaction temperature.- Switch to a coupling reagent known for low racemization (e.g., HATU).[2][6]
Deletion or Truncated Peptide Sequences - Premature deprotection of the N-terminal protecting group (e.g., Fmoc)- Incomplete coupling- Use fresh, high-purity, amine-free this compound.- Degas stored solvent to remove volatile amine impurities.- Ensure sufficient equivalents of reagents and adequate reaction time for complete coupling.[1][3]
Guanidinylation of the N-terminus - Reaction of uronium/aminium coupling reagents with the N-terminal amine- Pre-activate the carboxylic acid with the coupling reagent before adding the mixture to the resin.[4]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol provides a general guideline for a manual coupling cycle in Fmoc-based solid-phase peptide synthesis.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.
  • Add sufficient this compound to cover the resin.
  • Allow the resin to swell for at least 30 minutes.
  • Drain the solvent.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine (B6355638) in this compound to the resin.
  • Agitate for 5-10 minutes.
  • Drain the solution.
  • Repeat the piperidine treatment for another 5-10 minutes.
  • Wash the resin thoroughly with this compound (3-5 times).

3. Coupling:

  • Reagent Preparation: In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid in this compound. Add 2.9 equivalents of a coupling reagent (e.g., HATU) and 6 equivalents of a base (e.g., DIPEA).
  • Pre-activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.
  • Coupling Reaction: Add the pre-activated amino acid solution to the resin.
  • Agitate the mixture for 2-4 hours at room temperature.
  • Monitoring: Perform a Kaiser test to confirm the completion of the reaction. A negative result (yellow beads) indicates a complete coupling.

4. Washing:

  • Drain the coupling solution.
  • Wash the resin sequentially with this compound (3 times), Dichloromethane (DCM) (3 times), and again with this compound (3 times).

5. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with an acetic anhydride (B1165640) solution.

Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_coupling Coupling Cycle resin Resin Swelling in This compound deprotection Fmoc Deprotection (20% Piperidine in this compound) resin->deprotection washing1 Washing with This compound deprotection->washing1 preactivation Pre-activation of Fmoc-AA (Coupling Reagent + Base) washing1->preactivation Add pre-activated amino acid coupling Coupling to Resin preactivation->coupling washing2 Washing (this compound, DCM) coupling->washing2 washing2->deprotection Start next cycle end Final Cleavage & Purification washing2->end After final cycle

Caption: General workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

troubleshooting_logic cluster_investigation Initial Investigation cluster_solutions Potential Solutions start Problem Encountered (e.g., Low Yield, Impurity) check_solvent Check Solvent Purity (Fresh, High-Purity?) start->check_solvent check_reagents Verify Reagent Equivalents & Quality start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions degas_solvent Degas Solvent check_solvent->degas_solvent If stored for long optimize_reagents Optimize Reagents (Change coupling agent, base) check_reagents->optimize_reagents If standard protocol fails adjust_conditions Adjust Conditions (Lower Temp, Extend Time) check_conditions->adjust_conditions If side reactions are evident end Problem Resolved degas_solvent->end change_solvent Consider Alternative Solvent optimize_reagents->change_solvent For persistent issues optimize_reagents->end adjust_conditions->end change_solvent->end

Caption: A logical workflow for troubleshooting common issues in peptide coupling reactions.

References

identifying and characterizing byproducts in N-isopropylformamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-isopropylformamide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the identification and characterization of byproducts in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory and industrial synthesis of this compound involves the formylation of isopropylamine (B41738). This is typically achieved by reacting isopropylamine with a formylating agent such as formic acid or a derivative like methyl formate (B1220265). Another established method is the Leuckart reaction, which involves the reductive amination of acetone (B3395972) with formamide (B127407) or ammonium (B1175870) formate at elevated temperatures.[1]

Q2: What are the potential byproducts in the synthesis of this compound from isopropylamine and formic acid?

A2: When synthesizing this compound from isopropylamine and formic acid, several byproducts can form. The most common include:

  • Unreacted starting materials: Residual isopropylamine and formic acid may be present if the reaction does not go to completion.

  • Water: As a condensation byproduct.

  • N,N'-diisopropylformamidine: This can be formed, particularly at higher temperatures, through the reaction of this compound with another molecule of isopropylamine.

  • Diisopropylamine: This can arise from side reactions, especially under reductive conditions.

Q3: What byproducts can be expected from the Leuckart-Wallach reaction to produce this compound?

A3: The Leuckart-Wallach reaction, a reductive amination process, can also be used to synthesize this compound.[1] However, this reaction is known for producing a mixture of products and byproducts that can complicate purification. Potential byproducts include N-formylated compounds and difficulties in controlling the extent of alkylation.[2] This can lead to the formation of secondary and tertiary amines.[2]

Q4: Can impurities in the starting materials affect the reaction?

A4: Yes, impurities in the starting materials can introduce unexpected byproducts. For instance, commercial formic acid has been found to contain trace impurities like trihexylamine (B47920) and N-methyldihexylamine, which could potentially interfere with the reaction or analysis.[3] It is crucial to use high-purity reagents to minimize the introduction of extraneous compounds.

Troubleshooting Guide

This guide addresses common issues related to byproduct formation during this compound synthesis and provides potential solutions.

Problem Potential Cause Recommended Solution(s)
Presence of significant amounts of unreacted isopropylamine and/or formic acid in the final product. Incomplete reaction due to insufficient reaction time, temperature, or incorrect stoichiometry.- Monitor the reaction progress using techniques like GC-MS or HPLC to ensure the consumption of starting materials. - Optimize the molar ratio of reactants. An excess of the formylating agent can help drive the reaction to completion. - Adjust the reaction temperature and time as needed.
Formation of N,N'-diisopropylformamidine. High reaction temperatures can promote the condensation of this compound with unreacted isopropylamine.- Maintain a lower reaction temperature. - Ensure efficient removal of isopropylamine once the desired conversion to this compound is achieved.
Low yield of this compound. This can be due to side reactions forming various byproducts, or loss of product during workup and purification.- Optimize reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired product. - Employ an efficient purification method such as fractional distillation under reduced pressure to minimize product loss.
Difficulty in separating this compound from byproducts. Byproducts may have similar physical properties (e.g., boiling point, polarity) to the desired product.- Utilize high-resolution analytical techniques like capillary GC or HPLC with an appropriate stationary phase for better separation. - Consider derivatization of the components to enhance separability.

Experimental Protocols

Protocol 1: Identification of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of a reaction mixture to identify this compound and potential volatile byproducts.

1. Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.[4]

  • If the sample contains solid particles, centrifuge or filter it before injection.

2. GC-MS Instrumentation and Conditions:

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for separating a range of non-polar to moderately polar compounds. A typical column dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

3. Data Analysis:

  • Identify peaks in the total ion chromatogram (TIC).

  • Compare the mass spectrum of each peak with a reference library (e.g., NIST) to identify known compounds.

  • For unknown peaks, analyze the fragmentation pattern to propose potential structures.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for developing an HPLC method to assess the purity of this compound and quantify related substances.

1. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Standard Solution: Prepare a standard solution of purified this compound in the mobile phase at a similar concentration.

2. HPLC Instrumentation and Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for separating compounds of moderate polarity.

  • Mobile Phase: A gradient elution is often necessary to separate a mixture of compounds with varying polarities. A common mobile phase combination is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

    • Example Gradient:

      • 0-5 min: 95% Aqueous, 5% Organic

      • 5-25 min: Gradient to 5% Aqueous, 95% Organic

      • 25-30 min: Hold at 5% Aqueous, 95% Organic

      • 30-35 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV detector at a wavelength where this compound and potential byproducts have significant absorbance (e.g., 210 nm).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Calculate the percentage purity of this compound by comparing its peak area to the total area of all peaks in the chromatogram.

  • Quantify impurities by using the response factor of the main peak or by preparing standards of the identified impurities if available.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_analysis Byproduct Identification & Characterization cluster_results Data Interpretation start Isopropylamine + Formic Acid reaction Reaction (Temperature, Time, Stoichiometry) start->reaction product Crude this compound reaction->product gcms GC-MS Analysis product->gcms hplc HPLC Analysis product->hplc nmr NMR Spectroscopy product->nmr identification Identify Byproducts gcms->identification quantification Quantify Impurities hplc->quantification nmr->identification

Caption: Workflow for Synthesis and Byproduct Analysis.

troubleshooting_logic start Impurity Detected in This compound Sample check_starting_materials Analyze Starting Materials (Isopropylamine, Formic Acid) start->check_starting_materials unreacted_sm Unreacted Starting Material? check_starting_materials->unreacted_sm unknown_impurity Unknown Impurity? unreacted_sm->unknown_impurity No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction Yes characterize_impurity Characterize Impurity (MS, NMR) unknown_impurity->characterize_impurity Yes end Pure this compound optimize_reaction->end modify_purification Modify Purification (e.g., Fractional Distillation) characterize_impurity->modify_purification modify_purification->end

Caption: Troubleshooting Logic for Impurity Identification.

References

Technical Support Center: Purification Strategies for Products Synthesized in N-isopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of products synthesized in N-isopropylformamide (NIPF).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying compounds from this compound?

A1: The primary challenges stem from the high boiling point (approximately 186°C) and polarity of this compound.[1] These properties make its removal by simple evaporation difficult and can lead to co-elution with polar products during chromatography. Additionally, NIPF is miscible with water, which can complicate aqueous work-ups.

Q2: What are the common impurities that can be expected in a reaction mixture where this compound is the solvent?

A2: Common impurities can originate from the solvent itself, starting materials, or side reactions. Potential impurities include:

  • Unreacted starting materials and reagents.

  • Byproducts of the reaction.

  • Degradation products: this compound can degrade under harsh reaction conditions (e.g., strong acid or base, high temperatures) to form isopropylamine (B41738) and formic acid.[1]

  • Water: this compound is hygroscopic and can absorb moisture from the atmosphere.

Q3: What are the key physical properties of this compound that are relevant for purification?

A3: Understanding the physical properties of this compound is crucial for designing effective purification strategies.

PropertyValueReference
CAS Number 16741-46-1[1]
Molecular Formula C4H9NO[1]
Molecular Weight 87.12 g/mol [1]
Boiling Point ~186.1 °C[1]
Density ~0.861 g/cm³[1]
pKa ~16.19[1]
Water Solubility Miscible

Troubleshooting Guides

This section provides step-by-step guidance to resolve specific issues encountered during the purification of products from this compound.

Problem 1: Difficulty Removing this compound by Evaporation

Cause: High boiling point of this compound.

Solutions:

  • High-Vacuum Evaporation: Use a high-vacuum pump (e.g., a rotary evaporator connected to a high-vacuum line) to significantly lower the boiling point of this compound. Gentle heating can be applied if the product is thermally stable.

  • Azeotropic Removal: While specific azeotropes for this compound are not widely documented, a common strategy for high-boiling polar aprotic solvents is to add a less polar, lower-boiling solvent like toluene (B28343) or xylene and evaporate the mixture. This can sometimes facilitate the removal of the higher-boiling solvent.

  • Lyophilization (Freeze-Drying): For thermally sensitive compounds, lyophilization can be an effective, albeit slower, method. The sample is first frozen and then placed under a high vacuum, causing the solvent to sublime.

Evaporation_Troubleshooting Start High-Boiling NIPF in Product Thermally_Stable Product Thermally Stable? Start->Thermally_Stable High_Vacuum High-Vacuum Evaporation Success NIPF Removed High_Vacuum->Success Azeotrope Azeotropic Removal Azeotrope->Success Lyophilization Lyophilization (Freeze-Drying) Lyophilization->Success Thermally_Stable->High_Vacuum Yes Thermally_Sensitive Product Thermally Sensitive? Thermally_Stable->Thermally_Sensitive No Thermally_Sensitive->Azeotrope Consider Thermally_Sensitive->Lyophilization Yes

Caption: Decision workflow for removing this compound by evaporation-based techniques.

Problem 2: Product Loss During Aqueous Work-up (Liquid-Liquid Extraction)

Cause: The product may have some solubility in the aqueous phase, especially if it is polar. This compound is water-miscible and can increase the solubility of organic products in the aqueous layer.

Solutions:

  • Salting Out: Add a saturated solution of an inorganic salt (e.g., brine - saturated NaCl, or a solution of LiCl) to the aqueous phase. This increases the polarity of the aqueous layer, decreasing the solubility of the organic product and forcing it into the organic layer.

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

  • Choice of Organic Solvent: Use a less polar organic solvent if the product's polarity allows. Solvents like ethyl acetate (B1210297) or dichloromethane (B109758) are commonly used. For very nonpolar products, a solvent like heptane (B126788) or toluene might be effective.

  • pH Adjustment: If the product has acidic or basic functional groups, adjust the pH of the aqueous layer to suppress its ionization and decrease its water solubility. For acidic products, use a dilute acid wash. For basic products, use a dilute base wash.

LLE_Workflow Start Reaction Mixture in NIPF Dilute Dilute with Water and Organic Solvent Start->Dilute Shake Shake and Separate Layers Dilute->Shake Aqueous_Layer Aqueous Layer (contains NIPF) Shake->Aqueous_Layer Organic_Layer Organic Layer (contains product) Shake->Organic_Layer Back_Extract Back-extract Aqueous Layer with Organic Solvent Aqueous_Layer->Back_Extract Combine Combine Organic Layers Organic_Layer->Combine Back_Extract->Combine Wash Wash with Brine Combine->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Purified Product Evaporate->Product

Caption: General workflow for liquid-liquid extraction to remove this compound.

Problem 3: Poor Separation During Column Chromatography

Cause: Co-elution of the polar this compound with polar products on normal-phase silica (B1680970) gel.

Solutions:

  • Pre-Purification Wash: Perform a thorough aqueous work-up as described above to remove the bulk of the this compound before attempting chromatography.

  • Mobile Phase Optimization (Normal Phase):

    • Start with a non-polar solvent system (e.g., hexane (B92381)/ethyl acetate) and gradually increase the polarity.

    • For basic compounds, adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase can improve peak shape.

    • For acidic compounds, adding a small amount of an acidic modifier like acetic acid (0.1-1%) can be beneficial.

  • Reversed-Phase Chromatography: For very polar products, reversed-phase chromatography (e.g., using a C18 column) may provide better separation. In this case, this compound will likely elute early with the solvent front. A typical mobile phase would be a gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid (0.1%).

Chromatography_Strategy Start Crude Product containing NIPF Product_Polarity Assess Product Polarity Start->Product_Polarity Normal_Phase Normal-Phase Chromatography Product_Polarity->Normal_Phase Non-polar to Moderately Polar Reversed_Phase Reversed-Phase Chromatography Product_Polarity->Reversed_Phase Polar Optimize_NP Optimize Mobile Phase (e.g., Hexane/EtOAc +/- modifier) Normal_Phase->Optimize_NP Optimize_RP Optimize Mobile Phase (e.g., Water/ACN +/- modifier) Reversed_Phase->Optimize_RP Pure_Product Isolated Product Optimize_NP->Pure_Product Optimize_RP->Pure_Product

Caption: Decision guide for choosing a chromatography strategy.

Problem 4: Product Fails to Crystallize

Cause: The product may be too soluble in the residual this compound, or the chosen anti-solvent may not be effective. Impurities can also inhibit crystallization.

Solutions:

  • Thorough Solvent Removal: Ensure as much this compound as possible is removed before attempting crystallization.

  • Solvent/Anti-Solvent Screening:

    • Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble).

    • Slowly add an "anti-solvent" (in which the product is poorly soluble) until turbidity is observed.

    • Common anti-solvents for polar compounds include ethers (e.g., diethyl ether, MTBE) or hydrocarbons (e.g., hexane, heptane).

  • Vapor Diffusion: Dissolve the product in a small amount of a relatively volatile solvent and place this in a sealed container with a larger volume of an anti-solvent. The anti-solvent vapor will slowly diffuse into the product solution, inducing crystallization.

  • Seeding: If a small amount of pure crystalline product is available, add a seed crystal to the supersaturated solution to initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction
  • Dilution: Dilute the reaction mixture containing this compound with water (e.g., 5-10 volumes relative to the NIPF volume).

  • Extraction: Add an immiscible organic solvent in which the product is soluble (e.g., ethyl acetate, dichloromethane; start with a volume equal to the aqueous layer).

  • Mixing: Transfer the mixture to a separatory funnel and shake gently, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent (2-3 times) to maximize product recovery.

  • Combine Organic Layers: Combine all the organic extracts.

  • Washing: Wash the combined organic layer with brine (saturated NaCl solution) to help remove residual water and this compound.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography (Normal Phase)
  • Sample Preparation: Dissolve the crude product (ideally after an aqueous work-up) in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent.

  • Column Packing: Pack a flash chromatography column with silica gel using the initial, non-polar mobile phase.

  • Loading: Dry-load the adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent by rotary evaporation.

Protocol 3: Crystallization
  • Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in an ice bath or refrigerator.

  • Inducing Crystallization (if necessary): If crystals do not form upon cooling, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.

  • Anti-Solvent Addition (Alternative): Dissolve the product in a minimum amount of a good solvent at room temperature. Slowly add an anti-solvent until the solution becomes cloudy. Gently warm the solution until it becomes clear again, then allow it to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold anti-solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

References

N-isopropylformamide stability and degradation under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of N-isopropylformamide under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound, as a secondary amide, is a relatively stable compound. Amide bonds are known for their resonance stabilization, making them less reactive than other carbonyl derivatives like esters or acid chlorides.[1] However, its stability can be compromised under specific conditions such as high temperatures and the presence of strong acids or bases.

Q2: Under what conditions is this compound susceptible to degradation?

This compound is primarily susceptible to degradation under the following conditions:

  • Acidic or Basic Hydrolysis: Like other amides, this compound can undergo hydrolysis to form isopropylamine (B41738) and formic acid when heated in the presence of aqueous acid or base.[2][3]

  • High Temperatures: Thermal decomposition can occur at elevated temperatures. While specific data for this compound is limited, formamide (B127407) itself decomposes at its boiling point (210 °C) to ammonia (B1221849) and carbon monoxide, and in a microwave at 170 °C.[4]

  • Strong Oxidizing Conditions: While generally stable to oxidation, harsh oxidative conditions could potentially lead to degradation.

  • Photodegradation: Exposure to UV light can induce degradation, a common phenomenon for many organic molecules.[2]

Q3: What are the expected degradation products of this compound?

The primary degradation products from hydrolysis are isopropylamine and formic acid. Thermal decomposition may lead to the formation of various smaller molecules, potentially including isopropyl isocyanate and propene through different fragmentation pathways. Under oxidative stress, N-oxidation or dealkylation products could be formed.

Q4: How can I monitor the degradation of this compound in my reaction?

The degradation can be monitored using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6][7] A stability-indicating HPLC method should be developed to separate this compound from its potential degradation products. Other techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for monitoring and for the identification of degradation products.[8]

Q5: What are the recommended storage and handling conditions for this compound?

To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and strong acids, bases, and oxidizing agents.[9][10] Protect from light and moisture.

Troubleshooting Guides

Issue 1: Unexpected Side Products in a Reaction Involving this compound
Potential Cause Troubleshooting Steps
Degradation of this compound - Verify Reaction Conditions: Ensure the reaction temperature is not excessively high. If possible, run the reaction at a lower temperature. - Control pH: If the reaction is not intended to be run under strongly acidic or basic conditions, ensure the pH is controlled. Residual acids or bases from previous steps can catalyze hydrolysis. - Inert Atmosphere: If oxidation is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reactivity of this compound - As a Reagent: this compound can act as a formylating agent or a source of isopropylamine under certain conditions. Review the reaction mechanism to see if it could be participating in unintended reactions. - As a Solvent: When used as a solvent, especially at high temperatures, it can decompose and its decomposition products can react with other components in the reaction mixture. Consider using a more inert solvent if possible.[4][11][12][13]
Contaminated Starting Material - Purity Check: Analyze the purity of the this compound using techniques like GC or NMR before use. Impurities from its synthesis could lead to side reactions.
Issue 2: Low Yield in a Reaction Where this compound is a Reactant
Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time and Temperature: The amide bond is relatively stable. Ensure sufficient reaction time and appropriate temperature for the desired transformation. Monitor the reaction progress by TLC or HPLC to confirm the consumption of starting material. - Activation: If this compound is being used in a reaction that requires activation (e.g., reduction), ensure the activating reagent is active and used in the correct stoichiometry.
Product Loss During Workup - Aqueous Extraction: this compound and its potential products may have some water solubility. Minimize aqueous washes or perform back-extraction of the aqueous layers with a suitable organic solvent. - pH Adjustment: During workup, be mindful of the pH. Products might be unstable under the acidic or basic conditions used for extraction.[14]
Hydrolysis of Product - Neutral Workup: If the desired product is susceptible to hydrolysis, perform the workup under neutral conditions and avoid prolonged contact with aqueous acidic or basic solutions.

Experimental Protocols

Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][15][16][17][18]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Experimental Workflow:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution of this compound in Methanol acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) stock_solution->acid Expose to base Base Hydrolysis (0.1M & 1M NaOH, 60°C) stock_solution->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock_solution->oxidation Expose to thermal Thermal Degradation (80°C, solid & solution) stock_solution->thermal Expose to photo Photolytic Degradation (ICH Q1B conditions) stock_solution->photo Expose to sampling Sample at various time points (e.g., 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize acid/base samples sampling->neutralize For acid/base samples hplc_analysis Analyze by Stability-Indicating HPLC-UV Method neutralize->hplc_analysis characterization Identify degradation products (LC-MS, NMR) hplc_analysis->characterization

Caption: Workflow for the forced degradation study of this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To separate aliquots of the stock solution, add equal volumes of 0.1 M HCl and 1 M HCl. Keep the solutions at 60°C.

    • Base Hydrolysis: To separate aliquots of the stock solution, add equal volumes of 0.1 M NaOH and 1 M NaOH. Keep the solutions at 60°C.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature.

    • Thermal Degradation: Expose solid this compound and an aliquot of the stock solution to 80°C in a thermostatic oven.

    • Photolytic Degradation: Expose solid this compound and an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[19][20][21][22][23] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sampling and Analysis:

    • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24, 48 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC-UV method. The method should be capable of separating the parent compound from all degradation products.

    • If significant degradation is observed, further characterization of the degradation products can be performed using techniques like LC-MS and NMR.[24][25]

Data Presentation

Table 1: Summary of this compound Stability under Forced Degradation Conditions (Hypothetical Data)
Stress ConditionReagent/ConditionTime (hours)This compound Assay (%)Degradation Products Observed
Control Methanol, RT4899.8None
Acid Hydrolysis 0.1 M HCl, 60°C2495.2Peak 1 (minor)
1 M HCl, 60°C2478.5Peak 1 (major), Peak 2 (minor)
Base Hydrolysis 0.1 M NaOH, 60°C2492.1Peak 1 (minor)
1 M NaOH, 60°C2465.3Peak 1 (major), Peak 3 (minor)
Oxidation 3% H₂O₂, RT2498.5Peak 4 (trace)
Thermal 80°C (solid)4899.1None
80°C (solution)4897.3Peak 5 (minor)
Photolytic ICH Q1B-96.8Peak 6 (minor)

Signaling Pathways and Logical Relationships

Degradation Pathways of this compound

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation cluster_photo Photodegradation NIPF This compound FormicAcid Formic Acid NIPF->FormicAcid H₃O⁺ or OH⁻ / Heat Isopropylamine Isopropylamine NIPF->Isopropylamine H₃O⁺ or OH⁻ / Heat Thermal_Products Decomposition Products (e.g., Isopropyl isocyanate, Propene) NIPF->Thermal_Products High Temperature Photo_Products Photolytic Products NIPF->Photo_Products UV Light

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Managing N-isopropylformamide (NIPF) Viscosity in Automated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the viscosity of N-isopropylformamide (NIPF) in automated synthesis platforms.

Frequently Asked Questions (FAQs)

Q1: Why is managing the viscosity of this compound (NIPF) important in automated synthesis?

A1: The viscosity of solvents is a critical parameter in automated synthesis. High viscosity can lead to several issues, including:

  • Inaccurate liquid handling: Automated liquid handlers are calibrated for specific viscosity ranges. Highly viscous solutions can lead to inaccurate aspiration and dispensing, affecting reaction stoichiometry and overall success.

  • Increased backpressure: High viscosity can cause a buildup of pressure in the fluidic lines of the synthesizer, potentially leading to leaks, system errors, or even damage to the instrument.

  • Poor mixing: Inadequate mixing of viscous solutions can result in incomplete reactions and lower product yields.

  • Clogging: Viscous solutions, especially if they contain dissolved solids that can precipitate, may clog tubing and valves.

Q2: What factors can influence the viscosity of NIPF solutions?

A2: The primary factors influencing the viscosity of NIPF solutions are:

  • Temperature: Generally, the viscosity of liquids decreases as the temperature increases.

  • Concentration of solutes: Dissolving reagents, especially large molecules like peptides or polymers, will increase the viscosity of the NIPF solution.

  • Solvent composition: The addition of co-solvents can either increase or decrease the viscosity of the resulting mixture.

Q3: At what viscosity range do automated synthesizers typically start to experience problems?

A3: While this is instrument-specific, many standard automated synthesizers and liquid handlers are optimized for liquids with viscosities close to that of common solvents like water (approx. 1 mPa·s at 20°C) or DMF (approx. 0.92 mPa·s at 20°C). Issues may start to arise with viscosities significantly above 5-10 mPa·s, and specialized equipment may be needed for highly viscous solutions. It is crucial to consult the manufacturer's specifications for your specific automated synthesis system.

Q4: Can I use NIPF in my existing automated peptide synthesizer?

A4: this compound can be used in many automated peptide synthesizers, but its viscosity may require adjustments to the standard protocols. It is essential to consider the potential for increased viscosity, especially during steps with high concentrations of dissolved peptide, and to take preventative measures as outlined in the troubleshooting guide below.

Troubleshooting Guide: Viscosity-Related Issues with NIPF

This guide will help you diagnose and resolve common problems encountered due to the viscosity of this compound in automated synthesis.

Problem: Inaccurate or failed liquid transfer.

Possible Cause Solution
High Viscosity of NIPF Solution 1. Increase the temperature: Gently warm the NIPF solution. A small increase in temperature can significantly reduce viscosity. Ensure the temperature is compatible with your reagents and instrument. 2. Dilute the solution: If possible, reduce the concentration of the solute in the NIPF. 3. Use a co-solvent: Add a less viscous, miscible co-solvent to the NIPF solution. See the data on solvent mixtures below for guidance. 4. Adjust liquid handling parameters: On your automated system, decrease the aspiration and dispense speeds. Use larger volume air gaps before and after the liquid plug.
Instrument Calibration Recalibrate the liquid handler for viscous solutions, if this feature is available on your system.

Problem: High-pressure alarms or system shutdown.

Possible Cause Solution
Increased backpressure from high viscosity 1. Reduce flow rate: Decrease the flow rate of the NIPF solution through the system. 2. Increase tubing diameter: If feasible for your system, use wider bore tubing for the transfer of viscous solutions. 3. Employ viscosity reduction strategies: Refer to the solutions for "High Viscosity of NIPF Solution" above.
Clogging of lines or valves 1. Filter the solution: Ensure your NIPF solution is free of any particulate matter by filtering it before use. 2. Perform regular maintenance: Regularly flush the system with a suitable cleaning solvent to prevent buildup.

Quantitative Data on this compound Viscosity

Table 1: Illustrative Viscosity of Pure this compound at Different Temperatures

Temperature (°C)Dynamic Viscosity (mPa·s) - Illustrative
203.5
302.8
402.2
501.8

Table 2: Illustrative Viscosity of this compound (NIPF) in Co-Solvent Mixtures at 25°C

Co-Solvent% NIPF (v/v)Dynamic Viscosity (mPa·s) - Illustrative
Dichloromethane (DCM)80%2.9
50%1.8
20%0.8
N-Methyl-2-pyrrolidone (NMP)80%3.1
50%2.4
20%1.9

Experimental Protocol: Viscosity Measurement of this compound Solutions

This protocol describes the determination of the kinematic viscosity of NIPF solutions using a glass capillary viscometer, based on the principles of ASTM D445. The dynamic viscosity can then be calculated.[1][2][3][4]

Materials:

  • Glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske)

  • Constant temperature water bath

  • Digital stopwatch

  • Calibrated thermometer

  • Pipettes

  • This compound and any co-solvents or solutes

  • Density meter or pycnometer

Procedure:

  • Select the Viscometer: Choose a viscometer where the flow time of the liquid will be at least 200 seconds.

  • Temperature Control: Place the viscometer in the constant temperature bath set to the desired temperature. Allow at least 30 minutes for the viscometer to equilibrate.

  • Sample Preparation: Prepare the NIPF solution of the desired concentration. Ensure it is free of air bubbles and particulate matter.

  • Loading the Viscometer: Charge the viscometer with the NIPF solution according to the manufacturer's instructions for the specific type of viscometer.

  • Thermal Equilibration of Sample: Allow the charged viscometer to remain in the temperature bath for at least 20 minutes to ensure the sample reaches the test temperature.

  • Measure Flow Time:

    • Using a pipette bulb, draw the liquid up through the capillary tube to slightly above the upper timing mark.

    • Release the vacuum and allow the liquid to flow down the capillary under gravity.

    • Start the stopwatch precisely as the bottom of the meniscus passes the upper timing mark.

    • Stop the stopwatch precisely as the bottom of the meniscus passes the lower timing mark.

    • Record the flow time to the nearest 0.1 second.

  • Repeat Measurement: Perform at least three consecutive measurements. The flow times should be within close agreement (e.g., ±0.2%).

  • Calculate Kinematic Viscosity (ν):

    • ν = C * t

    • Where:

      • ν = Kinematic viscosity (in mm²/s or centistokes, cSt)

      • C = Calibration constant of the viscometer (in mm²/s²)

      • t = Average flow time (in s)

  • Measure Density (ρ): Determine the density of the NIPF solution at the same temperature using a density meter or a pycnometer.

  • Calculate Dynamic Viscosity (η):

    • η = ν * ρ

    • Where:

      • η = Dynamic viscosity (in mPa·s or centipoise, cP)

      • ν = Kinematic viscosity (in mm²/s)

      • ρ = Density (in g/cm³)

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Failed Transfer, High Pressure) checkViscosity Is the NIPF solution visibly thick or slow-flowing? start->checkViscosity temp Increase Solution Temperature (e.g., to 30-40°C) checkViscosity->temp Yes checkSystem Check for System Clogs and Perform Maintenance checkViscosity->checkSystem No dilute Dilute Solution or Use Co-solvent temp->dilute adjustParams Adjust Liquid Handler Parameters (Slower speeds, air gaps) dilute->adjustParams recalibrate Recalibrate Liquid Handler for Viscous Fluids adjustParams->recalibrate resolve Problem Resolved checkSystem->resolve recalibrate->resolve ViscosityMeasurementWorkflow start Start prep Prepare NIPF Solution and Select Viscometer start->prep setup Set up Constant Temperature Bath prep->setup load Load Sample into Viscometer setup->load equilibrate Equilibrate Sample (20-30 min) load->equilibrate measure Measure Flow Time (Repeat 3x) equilibrate->measure calc_kinematic Calculate Kinematic Viscosity (ν) ν = C * t measure->calc_kinematic measure_density Measure Density (ρ) of the Solution calc_kinematic->measure_density calc_dynamic Calculate Dynamic Viscosity (η) η = ν * ρ measure_density->calc_dynamic end End calc_dynamic->end

References

Technical Support Center: Optimizing Reaction Yields with N-Isopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing N-isopropylformamide as a solvent in your chemical syntheses. This resource is designed for researchers, scientists, and professionals in drug development seeking to enhance reaction outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound as a solvent?

This compound is a polar aprotic solvent. Its properties make it a potentially valuable alternative to other commonly used solvents like DMF and NMP in various chemical transformations.

Q2: What are the potential advantages of using this compound over other polar aprotic solvents?

While specific outcomes are reaction-dependent, this compound may offer advantages such as a different solubility profile for certain reagents and starting materials, potentially leading to improved reaction kinetics and higher yields. Its structural differences compared to DMF and NMP can also influence reaction pathways and reduce the formation of certain byproducts.

Q3: In which types of reactions can this compound be a suitable solvent?

This compound can be considered in reactions that typically employ polar aprotic solvents. These include, but are not limited to, nucleophilic substitutions, palladium-catalyzed cross-couplings, and formylation reactions.

Q4: How should this compound be handled and stored?

As with other organic solvents, this compound should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Q5: How can I determine if this compound is the right solvent for my reaction?

Solvent screening is crucial for reaction optimization. It is recommended to perform small-scale parallel experiments comparing this compound with other standard solvents to empirically determine the optimal conditions for your specific transformation.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as a solvent and provides potential solutions.

Issue 1: Low or No Product Yield

  • Possible Cause: Incomplete reaction due to insufficient reaction time or temperature.

  • Suggested Solution: Monitor the reaction progress using an appropriate analytical technique like TLC, GC-MS, or LC-MS. If the reaction is sluggish, consider extending the reaction time or incrementally increasing the temperature, while being mindful of potential thermal degradation of reactants or products.

  • Possible Cause: Poor solubility of starting materials in this compound at the reaction temperature.

  • Suggested Solution: Before scaling up, perform a solubility test of your key starting materials in this compound at the intended reaction temperature. If solubility is an issue, a co-solvent might be necessary.

  • Possible Cause: Presence of water in the reaction mixture, especially for moisture-sensitive reactions.

  • Suggested Solution: Ensure that this compound and all reagents are anhydrous. For reactions that produce water as a byproduct, consider using a Dean-Stark apparatus to remove it azeotropically, if compatible with the boiling point of this compound and other components.

Issue 2: Formation of Multiple Products or Byproducts

  • Possible Cause: Side reactions are competing with the desired transformation.

  • Suggested Solution: The choice of solvent can influence the selectivity of a reaction. If you observe significant byproduct formation, altering the reaction temperature (usually lowering it) may improve selectivity. Additionally, ensure the purity of your starting materials, as impurities can sometimes catalyze side reactions.

  • Possible Cause: Decomposition of starting material or product under the reaction conditions.

  • Suggested Solution: If you suspect thermal degradation, try running the reaction at a lower temperature for a longer duration. Ensure that the workup procedure is not unnecessarily harsh and is performed promptly after the reaction is complete.

Issue 3: Difficulty in Product Purification

  • Possible Cause: The boiling point of this compound may be close to that of the desired product, making removal by distillation challenging.

  • Suggested Solution: If distillation is not a viable option for solvent removal, consider alternative purification techniques. Aqueous extraction can be effective for removing water-soluble solvents like this compound from a less polar product. If the product is solid, recrystallization from a suitable solvent system is a good option. For non-volatile liquid products, column chromatography may be necessary.

  • Possible Cause: The product has some solubility in the aqueous phase during workup, leading to losses.

  • Suggested Solution: To minimize product loss during aqueous extraction, perform multiple extractions with a suitable organic solvent. Saturating the aqueous layer with brine can also decrease the solubility of organic compounds in the aqueous phase.

Data Presentation

The following table provides a comparison of the physical properties of this compound with other common polar aprotic solvents. This information can be useful when considering solvent substitution.

PropertyThis compoundN,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Molecular Formula C₄H₉NOC₃H₇NOC₅H₉NO
Molecular Weight 87.12 g/mol [1]73.09 g/mol 99.13 g/mol
Boiling Point ~198-200 °C153 °C202 °C
Density ~0.91 g/cm³0.944 g/cm³1.028 g/cm³
Polarity (Dielectric Constant) Not readily available36.732.2

Experimental Protocols

Example Protocol: N-Formylation of a Primary Amine using this compound as a Solvent

This protocol provides a general procedure for an N-formylation reaction and should be adapted based on the specific substrate and safety considerations.

Materials:

  • Primary amine (1.0 eq)

  • Formic acid (1.2 eq)

  • This compound (as solvent)

  • Toluene (for azeotropic removal of water, optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if applicable), add the primary amine (1.0 eq).

  • Add this compound as the solvent.

  • If using a Dean-Stark trap, add toluene.

  • Slowly add formic acid (1.2 eq) to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If necessary, remove the bulk of the this compound under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.

  • Carefully neutralize any remaining acid by washing with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).

Mandatory Visualization

Experimental_Workflow General Experimental Workflow A Reaction Setup (Amine, this compound, Stirrer) B Addition of Reagent (e.g., Formic Acid) A->B C Heating and Reflux (with optional water removal) B->C D Reaction Monitoring (TLC, LC-MS, etc.) C->D E Workup (Quenching, Extraction, Washing) D->E Reaction Complete F Drying and Concentration E->F G Purification (Chromatography, Distillation, etc.) F->G H Product Characterization G->H

Caption: A generalized workflow for chemical synthesis using this compound as a solvent.

Troubleshooting_Yield Troubleshooting Logic for Low Product Yield Start Low Yield Observed Q1 Is the reaction complete? (Check via TLC/LC-MS) Start->Q1 Sol1 Increase reaction time or temperature. Q1->Sol1 No Q2 Are starting materials soluble? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Consider a co-solvent or higher temperature. Q2->Sol2 No Q3 Significant byproducts formed? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Optimize temperature for selectivity. Q3->Sol3 Yes End Investigate purification losses. Q3->End No A3_Yes Yes A3_No No

Caption: A decision tree for troubleshooting low reaction yields.

References

troubleshooting aggregation issues in peptide synthesis with N-isopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during solid-phase peptide synthesis (SPPS), with a particular focus on peptide aggregation.

Troubleshooting Guide: On-Resin Peptide Aggregation

Peptide aggregation during SPPS is a significant hurdle, often leading to incomplete reactions, low yields, and difficult purifications. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Incomplete coupling or Fmoc deprotection, indicated by failed Kaiser test or broadened HPLC peaks.

This is a classic sign of peptide aggregation on the resin. The growing peptide chains fold into secondary structures (β-sheets), preventing reagents from accessing the N-terminus.

Initial Troubleshooting Steps
  • Solvent Choice: The solvent plays a critical role in solvating the peptide-resin complex. While N,N-Dimethylformamide (DMF) is standard, switching to or incorporating other solvents can be beneficial. N-Methyl-2-pyrrolidone (NMP) is a common alternative with superior solvating properties for many sequences.

  • "Magic Mixture": For particularly stubborn aggregation, a solvent mixture of DCM/DMF/NMP (1:1:1) can be employed to improve solvation.

  • Elevated Temperature: Increasing the reaction temperature (e.g., to 50-75°C), often facilitated by microwave peptide synthesizers, can provide the energy needed to disrupt secondary structures and improve reaction kinetics.

Advanced Strategies for "Difficult Sequences"

If initial steps fail, the peptide sequence itself is likely prone to strong intermolecular hydrogen bonding. The following strategies introduce backbone modifications or use specialized reagents to disrupt these interactions.

  • Pseudoproline Dipeptides: These are derivatives of Ser, Thr, or Cys that introduce a "kink" in the peptide backbone, effectively breaking up β-sheet formation.[1][2] They are incorporated as a dipeptide unit and the native residue is regenerated during final cleavage.

  • Backbone Protection (Hmb/Dmb): Using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone nitrogen of an amino acid prevents hydrogen bond formation.[1] These groups are labile to standard TFA cleavage.

  • Chaotropic Agents: Washing the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, can disrupt secondary structures before the coupling step.[1] It is crucial to thoroughly wash the resin after this step to remove the salt, which can interfere with coupling reagents.

  • Alternative Solvents and Additives: While less common, the use of solvents like Dimethyl sulfoxide (B87167) (DMSO) as an additive to DMF can help in solvating aggregation-prone sequences. There is limited specific literature on the use of N-isopropylformamide in this context. However, as a polar aprotic solvent similar to DMF, its potential utility would lie in its ability to solvate the growing peptide chain and disrupt hydrogen bonding. Its efficacy compared to established solvents like NMP or the use of additives like DMSO would need to be empirically determined for a specific "difficult sequence".

Frequently Asked Questions (FAQs)

Q1: What causes peptide aggregation during SPPS?

A1: Peptide aggregation is primarily caused by the formation of stable secondary structures, most notably β-sheets, through inter-chain hydrogen bonding between the growing peptide chains on the resin.[1][2] This is particularly common in sequences rich in hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu).[1]

Q2: How can I predict if my peptide sequence is likely to aggregate?

A2: While not always perfectly predictable, sequences with a high content of consecutive hydrophobic residues are at high risk. Computational tools that predict aggregation propensity are also available. During synthesis, a key indicator of aggregation is the observation of slow or incomplete Fmoc deprotection, which can be monitored by UV-Vis spectroscopy of the piperidine-dibenzofulvene adduct.

Q3: What is the mechanism of action for pseudoproline dipeptides in preventing aggregation?

A3: Pseudoproline dipeptides are formed by creating a cyclized derivative of a Serine, Threonine, or Cysteine residue. This cyclic structure introduces a proline-like "kink" into the peptide backbone, which disrupts the planarity required for the formation of extended β-sheet structures.[1][2] The native amino acid residue is restored upon final cleavage from the resin with trifluoroacetic acid (TFA).

Q4: When is it appropriate to use backbone protecting groups like Hmb or Dmb?

A4: Hmb (2-hydroxy-4-methoxybenzyl) and Dmb (2,4-dimethoxybenzyl) groups are used to temporarily protect the amide backbone nitrogen of an amino acid. This physically prevents the hydrogen bond formation necessary for secondary structure. They are particularly useful for sequences that lack Ser, Thr, or Cys (where pseudoprolines could be used) but are still prone to aggregation. An Hmb or Dmb-protected amino acid is typically inserted every 6-7 residues within a known difficult region.

Q5: Are there any drawbacks to using chaotropic agents?

A5: While effective at disrupting aggregates, chaotropic salts must be thoroughly washed from the resin before proceeding with the next coupling step. Residual salt can interfere with the activation of the incoming amino acid and hinder the coupling reaction.

Quantitative Data Summary

The following table summarizes the effectiveness of different strategies in the synthesis of a known "difficult" peptide, the Aβ(1-42) fragment, which is prone to aggregation.

Synthesis StrategyPurity of Crude PeptideOverall YieldNotes
Standard Fmoc-SPPS in DMF<5% (complex mixture)Very LowSynthesis often fails completely due to severe on-resin aggregation.
Fmoc-SPPS with NMP solvent10-20%LowNMP improves solvation compared to DMF, but is often insufficient for highly aggregative sequences.
Microwave-Assisted SPPS in NMP30-50%ModerateElevated temperature helps to disrupt secondary structures and improve reaction efficiency.
Use of Pseudoproline Dipeptides>70%GoodStrategic insertion of pseudoproline dipeptides significantly reduces aggregation and improves synthesis outcome.
Use of Hmb/Dmb Protecting Groups>65%GoodEffective at preventing aggregation, especially in sequences without Ser, Thr, or Cys.

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition using Fmoc chemistry.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours, or until a negative Kaiser test is observed.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Return to step 2 for the next amino acid in the sequence.

Protocol 2: Capping of Unreacted Amino Groups

This procedure is used to terminate any peptide chains that failed to couple, preventing the formation of deletion-sequence impurities.

  • Resin Preparation: After a coupling step, wash the resin with DMF and then DCM.

  • Capping Solution: Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (5:1:94 v/v/v).

  • Capping Reaction:

    • Add the capping solution to the resin.

    • Agitate for 15-30 minutes at room temperature.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Visualizations

Troubleshooting_Workflow start Problem: Incomplete Coupling/Deprotection check_aggregation Suspect Peptide Aggregation start->check_aggregation solvent_swap Switch to NMP or 'Magic Mixture' (DCM/DMF/NMP) check_aggregation->solvent_swap Initial Step increase_temp Increase Reaction Temperature (Microwave Synthesis) solvent_swap->increase_temp If aggregation persists advanced_strategies Implement Advanced Strategies increase_temp->advanced_strategies If aggregation persists pseudoproline Use Pseudoproline Dipeptides advanced_strategies->pseudoproline If sequence contains Ser, Thr, Cys hmb_dmb Use Hmb/Dmb Backbone Protection advanced_strategies->hmb_dmb If sequence lacks Ser, Thr, Cys chaotropic Wash with Chaotropic Agents (e.g., LiCl) advanced_strategies->chaotropic General application success Successful Synthesis pseudoproline->success hmb_dmb->success chaotropic->success

Caption: A workflow for troubleshooting peptide aggregation issues.

Aggregation_Mechanism cluster_0 Standard SPPS (Aggregation Prone) cluster_1 Aggregation Disruption Strategies PeptideChains Growing Peptide Chains on Resin H_Bonding Inter-chain Hydrogen Bonding PeptideChains->H_Bonding BetaSheet β-Sheet Formation (Aggregation) H_Bonding->BetaSheet IncompleteReaction Incomplete Coupling/ Deprotection BetaSheet->IncompleteReaction Disruptors Pseudoprolines Hmb/Dmb Protection No_H_Bonding Disruption of Hydrogen Bonding Disruptors->No_H_Bonding SolublePeptide Solvated Peptide Chains No_H_Bonding->SolublePeptide CompleteReaction Complete Coupling/ Deprotection SolublePeptide->CompleteReaction

Caption: Mechanism of peptide aggregation and its prevention.

References

Technical Support Center: Removal of Residual N-Isopropylformamide (NIPF)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of residual N-isopropylformamide (NIPF) from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of chemical compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NIPF) and why is it difficult to remove?

A1: this compound (NIPF) is a polar aprotic solvent with a relatively high boiling point (approximately 186-196 °C). Its high polarity and miscibility with both aqueous and many organic solvents make it challenging to remove from reaction mixtures using standard workup procedures. Like other polar aprotic solvents such as DMF and DMSO, NIPF can be difficult to separate from polar products.[1][2]

Q2: What are the common methods for removing residual NIPF?

A2: The most common methods for removing residual NIPF include:

  • Aqueous Extraction (Liquid-Liquid Extraction): This involves washing the organic layer containing the product with water or an aqueous solution to partition the NIPF into the aqueous phase.

  • Chromatography: Techniques like flash column chromatography or preparative HPLC can be effective in separating NIPF from the desired product.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can leave NIPF behind in the mother liquor.[3][4][5]

  • Azeotropic Distillation: In some cases, forming an azeotrope with a lower-boiling solvent can facilitate the removal of NIPF by distillation.[6]

  • Hydrolysis: NIPF, being an amide, can be hydrolyzed to isopropylamine (B41738) and formic acid under acidic or basic conditions. This converts it into more easily removable species.

Q3: How can I quantify the amount of residual NIPF in my sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and reliable methods for quantifying residual solvents like NIPF.[7][8] A validated method with a suitable internal standard is recommended for accurate quantification.[9][10]

Troubleshooting Guides

Issue 1: Aqueous extraction is not effectively removing NIPF.
Possible Cause Troubleshooting Step Expected Outcome
Insufficient number of washes. Increase the number of aqueous washes (e.g., from 3 to 5-7).More complete removal of NIPF into the aqueous phase.
Product is also partitioning into the aqueous layer. If your product has some water solubility, consider back-extracting the combined aqueous layers with a fresh portion of the organic solvent to recover the product.Recovery of the product that was lost to the aqueous phase.
Formation of an emulsion. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.Clear separation of the organic and aqueous layers.
Inappropriate organic solvent. If possible, switch to a less polar organic solvent that is immiscible with water to improve partitioning.Better phase separation and more efficient extraction of NIPF into the aqueous layer.
Issue 2: NIPF is co-eluting with my product during column chromatography.
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate solvent system (mobile phase). Increase the polarity of the mobile phase gradually to increase the retention time of the polar NIPF on a normal-phase column (e.g., silica (B1680970) gel). For reverse-phase chromatography, decrease the polarity of the mobile phase.Separation of the product peak from the NIPF peak.
Column overloading. Reduce the amount of crude material loaded onto the column.Improved resolution between the product and NIPF peaks.
Incorrect stationary phase. For highly polar products, consider using a different stationary phase, such as alumina (B75360) or a bonded phase (e.g., diol, amino). For reverse-phase, a C18 or C8 column is a good starting point.[11][12]Better separation based on different interaction mechanisms.
Issue 3: NIPF remains in my solid product after recrystallization.
Possible Cause Troubleshooting Step Expected Outcome
NIPF is co-crystallizing with the product. Try a different recrystallization solvent or a solvent/anti-solvent system where NIPF is highly soluble in the mother liquor at all temperatures.[13][14]Formation of pure product crystals with NIPF remaining in the solution.
Insufficient washing of crystals. Wash the filtered crystals with a small amount of cold, fresh recrystallization solvent.Removal of residual mother liquor containing NIPF from the crystal surface.
Product "oiling out" instead of crystallizing. Ensure the boiling point of the solvent is not too high. Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool more slowly. Seeding with a small crystal of the pure product can also help.Formation of solid crystals instead of an oil.

Data Presentation

Table 1: Physical Properties of this compound (NIPF)

PropertyValue
Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol
Boiling Point ~186-196 °C
Density ~0.89 g/mL
Predicted logP (Octanol/Water) -0.5 to 0.5 (Estimated)

Note: Experimental partition coefficient data for NIPF is limited. The predicted logP suggests it is a polar molecule with significant water solubility.

Table 2: Comparison of NIPF Removal Techniques

Technique Principle Advantages Disadvantages Best Suited For
Aqueous Extraction Partitioning between immiscible aqueous and organic phases.Simple, inexpensive, and suitable for large scales.May not be completely effective, can lead to product loss if the product is water-soluble, emulsion formation can occur.[15]Initial bulk removal of NIPF from non-polar to moderately polar products.
Column Chromatography Differential adsorption/partitioning on a stationary phase.High separation efficiency, applicable to a wide range of products.Can be time-consuming, requires larger volumes of solvent, and may not be cost-effective for large-scale production.Purification of small to moderate quantities of product where high purity is required.
Recrystallization Difference in solubility of the product and NIPF in a given solvent at different temperatures.Can yield very pure product, relatively simple procedure.Only applicable to solid products, requires finding a suitable solvent system, product loss in the mother liquor.[3][4]Purification of solid products.
Hydrolysis Chemical conversion of NIPF to more easily removable byproducts.Can be very effective for complete removal.Requires specific reaction conditions (acid or base), which may not be compatible with the desired product.Cases where the product is stable to the required hydrolysis conditions.

Experimental Protocols

Protocol 1: General Aqueous Workup for NIPF Removal
  • Reaction Quench: After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume of the organic solvent should be at least 3-5 times the volume of the reaction mixture.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate. Drain the aqueous layer.

  • Repeat Washes: Repeat the aqueous wash (steps 3-4) for a total of 3-5 times. For more efficient removal, subsequent washes can be done with brine (saturated NaCl solution).[1]

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Quantification of Residual NIPF by GC-MS
  • Standard Preparation: Prepare a series of calibration standards of NIPF in a suitable solvent (e.g., methanol, acetonitrile) at known concentrations.

  • Sample Preparation: Accurately weigh a known amount of the final product and dissolve it in a known volume of the same solvent used for the standards. If necessary, use an internal standard.

  • GC-MS Parameters (Example):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).[8]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation from other volatile components.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) mode, scanning a suitable mass range to detect the molecular ion and characteristic fragments of NIPF.

  • Analysis: Inject the standards and the sample solution into the GC-MS system.

  • Quantification: Generate a calibration curve from the peak areas of the NIPF standards. Use the calibration curve to determine the concentration of NIPF in the sample.

Visualizations

Experimental_Workflow_Aqueous_Extraction cluster_start Start cluster_process Extraction Process cluster_end End Products start Reaction Mixture (Product + NIPF) dilute Dilute with Organic Solvent start->dilute add_water Add Water & Shake in Sep. Funnel dilute->add_water separate Separate Layers add_water->separate repeat_wash Repeat Water Wash (3-5x) separate->repeat_wash Organic Layer waste Aqueous Waste (NIPF) separate->waste Aqueous Layer dry Dry Organic Layer (e.g., Na2SO4) repeat_wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate product Crude Product (Low NIPF) concentrate->product

Aqueous Extraction Workflow

Experimental_Workflow_Chromatography cluster_start Start cluster_process Chromatography Process cluster_end End Products start Crude Product (containing NIPF) dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Chromatography Column dissolve->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., TLC, HPLC) collect->analyze combine Combine Pure Fractions analyze->combine Pure waste NIPF-containing Fractions analyze->waste Impure concentrate Concentrate Pure Fractions combine->concentrate product Pure Product concentrate->product

Column Chromatography Workflow

Logical_Relationship_Recrystallization cluster_start Start cluster_process Recrystallization Steps cluster_end End Products start Impure Solid (Product + NIPF) dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystallize Product Crystallizes cool->crystallize filtrate Filter Crystals crystallize->filtrate product Pure Crystals filtrate->product Solid mother_liquor Mother Liquor (NIPF + Soluble Impurities) filtrate->mother_liquor Liquid

Recrystallization Process

References

impact of N-isopropylformamide purity on reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-isopropylformamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues and understand the critical impact of this compound purity on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound and how can they affect my reaction?

A1: Commercial this compound may contain several impurities that can significantly impact reaction outcomes. The most common impurities are residual starting materials and degradation products. These can include:

  • Isopropylamine (B41738): A primary amine that can act as a nucleophile, competing with the desired reactants and leading to the formation of unwanted byproducts.

  • Formic Acid: An acidic impurity that can catalyze undesired side reactions, such as hydrolysis of sensitive functional groups, or act as a reducing agent in certain contexts.[1][2]

  • Water: Can hydrolyze starting materials, reagents, or products, especially in moisture-sensitive reactions. It can also affect the solubility of reactants and the overall reaction kinetics.

  • Other Formamides: Traces of related formamides, depending on the synthetic route, might be present and could introduce unexpected reactivity.

The presence of these impurities can lead to lower yields, formation of complex mixtures, and difficulty in product purification.[3]

Q2: My reaction yield is consistently low when using this compound as a solvent. What could be the cause?

A2: Low reaction yields in this compound can often be attributed to purity issues. Consider the following:

  • Reactive Impurities: As mentioned in Q1, impurities like isopropylamine and formic acid can consume your starting materials or catalyze side reactions, thus lowering the yield of your desired product.

  • Water Content: If your reaction is sensitive to moisture, even small amounts of water in the this compound can significantly reduce the yield.

  • Solvent Degradation: this compound, like other formamides, can decompose at elevated temperatures, potentially generating species that interfere with your reaction.[4]

To troubleshoot, it is recommended to first assess the purity of your this compound and consider a purification step if necessary.

Q3: How can I determine the purity of my this compound?

A3: Several analytical techniques can be used to assess the purity of this compound:

  • Gas Chromatography (GC): An effective method for separating and quantifying volatile impurities. Coupled with a mass spectrometer (GC-MS), it can also help in identifying the impurities.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities.[6][7]

  • Karl Fischer Titration: The standard method for accurately quantifying water content.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify organic impurities if their signals do not overlap significantly with the solvent peaks.[5]

Q4: What is the recommended method for purifying this compound?

A4: The most common and effective method for purifying this compound is fractional distillation under reduced pressure .[8][9][10] This technique is particularly suitable for separating liquids with close boiling points and for thermally sensitive compounds, as the reduced pressure lowers the boiling point, minimizing thermal decomposition.

Troubleshooting Guides

This section provides structured guidance for specific issues you might encounter during your experiments.

Issue 1: Unexpected Side Product Formation

Symptoms:

  • Appearance of unexpected peaks in your crude reaction analysis (TLC, LC-MS, GC-MS).

  • Difficulty in purifying the desired product due to closely related impurities.

Troubleshooting Workflow:

G start Unexpected Side Product Formation check_purity Analyze this compound Purity (GC-MS, Karl Fischer) start->check_purity identify_impurity Identify Potential Reactive Impurities (e.g., Isopropylamine, Formic Acid, Water) check_purity->identify_impurity purify_solvent Purify this compound (Fractional Distillation) identify_impurity->purify_solvent rerun_reaction Re-run Reaction with Purified Solvent purify_solvent->rerun_reaction problem_solved Problem Resolved rerun_reaction->problem_solved further_investigation Investigate Other Reaction Parameters (Temperature, Reagents, etc.) rerun_reaction->further_investigation Issue Persists G start Inconsistent Reaction Rates / Stalled Reactions check_impurities Check for Inhibitory Impurities in this compound start->check_impurities water Water Content check_impurities->water acid_base Acidic/Basic Impurities check_impurities->acid_base other Other Coordinating Impurities check_impurities->other action_water Dry Solvent (e.g., with molecular sieves, then distill) water->action_water action_acid_base Neutralize and Distill acid_base->action_acid_base action_other Purify by Fractional Distillation other->action_other result Consistent Reaction Performance action_water->result action_acid_base->result action_other->result

References

Validation & Comparative

N-isopropylformamide in Solid-Phase Peptide Synthesis: A Performance Comparison with DMF Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical supplier databases reveals a significant lack of published data on the performance of N-isopropylformamide (NIPF) as a solvent in solid-phase peptide synthesis (SPPS). Consequently, a direct, data-driven comparison with the widely used solvent, N,N-dimethylformamide (DMF), is not currently possible.

Solid-phase peptide synthesis is a cornerstone of peptide and protein research and drug development. The choice of solvent is critical as it affects resin swelling, reagent solubility, and the efficiency of both coupling and deprotection steps, ultimately influencing the purity, yield, and stereochemical integrity of the final peptide.

DMF has long been the solvent of choice in SPPS due to its excellent solvating properties for a wide range of amino acid derivatives and reagents, as well as its ability to swell the commonly used polystyrene-based resins. However, growing concerns over the reprotoxic properties of DMF and increasing regulatory restrictions have spurred a search for safer and more environmentally friendly alternatives.

The scientific community has actively investigated various greener solvents and solvent mixtures to replace DMF. These include N-butylpyrrolidinone (NBP), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and binary mixtures such as dimethyl sulfoxide/ethyl acetate (B1210297) (DMSO/EtOAc) and N-formylmorpholine/1,3-dioxolane (NFM/DOL). While data is available for these alternatives, this compound has not been featured in these comparative studies.

For a meaningful comparison between NIPF and DMF, experimental data on the following key performance indicators would be necessary:

  • Coupling Efficiency: Quantitative assessment of the completeness of the amide bond formation at each step of the synthesis.

  • Peptide Purity and Yield: Analysis of the crude peptide product to determine the percentage of the desired full-length peptide and the overall isolated yield.

  • Racemization Levels: Measurement of the extent of epimerization of chiral amino acids during the activation and coupling steps, which is crucial for the biological activity of the final peptide.

  • Resin Swelling: Evaluation of the ability of the solvent to swell the solid support, which is essential for reagent accessibility.

Without such data for this compound, it is impossible to construct the requested comparison tables, detail specific experimental protocols for its use in SPPS, or generate the corresponding workflow diagrams. Researchers and drug development professionals considering NIPF as a potential solvent for SPPS would need to undertake initial feasibility studies to generate this fundamental performance data.

Standard Solid-Phase Peptide Synthesis Workflow

While a direct comparison is not feasible, a general workflow for Fmoc-based solid-phase peptide synthesis is presented below to illustrate the key stages where the solvent plays a critical role.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Solid Support (e.g., Rink Amide Resin) Swell Resin Swelling in Solvent Resin->Swell Deprotection Fmoc Deprotection (e.g., 20% Piperidine in Solvent) Swell->Deprotection Wash1 Solvent Wash Deprotection->Wash1 Remove Piperidine Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base in Solvent) Wash1->Coupling Wash2 Solvent Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation & Washing (e.g., Cold Ether) Cleavage->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification

Figure 1. A generalized workflow for Fmoc-based solid-phase peptide synthesis.

This diagram illustrates the cyclical nature of SPPS, where each cycle consists of deprotection of the N-terminal Fmoc group, followed by the coupling of the next amino acid. The solvent, which would be either DMF or a potential alternative like NIPF, is used in the resin swelling, washing, deprotection, and coupling steps.

A Comparative Analysis of N-isopropylformamide and N-methyl-2-pyrrolidone (NMP) for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical manufacturing and drug development, the choice of solvent is a critical decision that can significantly impact reaction efficiency, product purity, and, crucially, safety. N-methyl-2-pyrrolidone (NMP) has long been a widely used solvent due to its excellent solvency power. However, growing concerns over its reproductive toxicity have necessitated the exploration of safer alternatives. This guide provides a comparative study of N-isopropylformamide and NMP, offering an objective analysis of their properties and potential applications, supported by available data.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a solvent is paramount for its application in pharmaceutical processes. The following table summarizes the key properties of this compound and NMP.

PropertyThis compoundN-methyl-2-pyrrolidone (NMP)
CAS Number 16741-46-1[1]872-50-4[2]
Molecular Formula C4H9NO[1]C5H9NO[2]
Molecular Weight 87.12 g/mol [3]99.13 g/mol [4]
Boiling Point 186.1 °C (Predicted)[1]202 to 204 °C[2]
Melting Point Not available-24 °C[2]
Density 0.861 g/cm³ (Predicted)[1]1.028 g/cm³[2]
Flash Point Not available91 °C[2]
Solubility in Water Not availableMiscible[2]
Vapor Pressure Not available0.3 hPa at 20 °C[5]
Appearance Not availableColorless to light yellow transparent liquid[2]

Applications in Pharmaceutical and Chemical Industries

N-methyl-2-pyrrolidone (NMP): The Established Workhorse

NMP is a versatile, polar aprotic solvent with a long history of use across various industries.[2][6] In the pharmaceutical sector, its applications are extensive:

  • Drug Synthesis: NMP serves as a reaction solvent in the synthesis of numerous active pharmaceutical ingredients (APIs).[7]

  • Drug Formulation: It is used in the formulation of drugs for both oral and transdermal delivery routes.[2][7]

  • Solubilizing Agent: Its strong solubilizing power makes it effective for a wide range of poorly soluble drug candidates.[8][9]

  • Polymer Processing: NMP is used in the production of various polymers, including those used in medical devices and drug delivery systems.[2]

Beyond the pharmaceutical industry, NMP is utilized in petrochemical processing, the manufacturing of electronics, and as a component in paint strippers and industrial cleaners.[2][10]

This compound: An Intermediate with Potential

The available information on the applications of this compound is significantly more limited. It is primarily documented as a chemical intermediate. A key example is its use in the synthesis of carisoprodol, a muscle relaxant. This suggests its utility in specific organic synthesis pathways. However, its broader applicability as a general-purpose solvent in drug development is not well-established in the scientific literature.

Toxicological Profile: A Key Differentiator

The differing toxicological profiles of NMP and this compound are a major consideration for their use.

N-methyl-2-pyrrolidone (NMP): Significant Health Concerns

NMP is classified as a reproductive toxicant.[2] Studies have shown that exposure to NMP can pose risks to fertility and may harm an unborn child.[11][12] This has led to increased regulatory scrutiny and a drive to find safer alternatives in many applications.[13] The European Chemicals Agency (ECHA) has included NMP on its list of Substances of Very High Concern (SVHC). Overexposure can also cause irritation to the eyes, skin, and respiratory system.[14]

This compound: Limited Data Available

Experimental Protocols

Due to the lack of direct comparative studies, this section provides a general experimental workflow for solvent selection in drug development, which can be adapted to compare this compound and NMP.

General Solvent Screening Protocol for Drug Formulation
  • Solubility Assessment:

    • Prepare saturated solutions of the active pharmaceutical ingredient (API) in both this compound and NMP at various temperatures (e.g., 25°C and 40°C).

    • Equilibrate the solutions for a set period (e.g., 24 hours) with continuous agitation.

    • Filter the saturated solutions to remove any undissolved solid.

    • Determine the concentration of the API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Stability Studies:

    • Prepare solutions of the API in both solvents at a known concentration.

    • Store the solutions under accelerated stability conditions (e.g., elevated temperature and humidity) and at room temperature.

    • Analyze the solutions at predetermined time points (e.g., 0, 1, 3, and 6 months) for the presence of degradation products using a stability-indicating HPLC method.

  • Compatibility with Excipients:

    • Prepare binary mixtures of the API and common pharmaceutical excipients (e.g., binders, fillers, disintegrants) in each solvent.

    • Analyze the mixtures using techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to identify any potential interactions.

Synthesis of this compound

As described in patent literature, a common method for the synthesis of this compound involves the reaction of formic acid with isopropylamine.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

DrugDevelopmentWorkflow cluster_Discovery Discovery & Preclinical cluster_Formulation Formulation Development cluster_Clinical Clinical Trials cluster_Approval Regulatory Approval & Manufacturing API API Identification SolventScreening Solvent Screening API->SolventScreening Solubility & Stability Formulation Formulation & Process Development SolventScreening->Formulation Lead Solvent(s) Selection Stability Stability Studies Formulation->Stability Clinical Phase I-III Clinical Trials Stability->Clinical Stable Formulation NDA NDA Filing Clinical->NDA Manufacturing Commercial Manufacturing NDA->Manufacturing

General Workflow for Solvent Selection in Drug Development.

Synthesis Reactant1 Formic Acid Product This compound Reactant1->Product Reactant2 Isopropylamine Reactant2->Product

Synthesis of this compound.

Conclusion

N-methyl-2-pyrrolidone remains a highly effective solvent in the pharmaceutical industry due to its exceptional solvency. However, its significant reproductive toxicity is a major drawback, prompting the search for safer alternatives. This compound presents a potential alternative, though a comprehensive understanding of its performance as a solvent and its toxicological profile is currently lacking.

For researchers and drug development professionals, the choice between these two solvents, or indeed any solvent, requires a careful balancing of performance, safety, and regulatory considerations. While NMP's properties are well-documented, allowing for informed risk assessment, the data gaps for this compound highlight the need for further research before it can be considered a viable, safer substitute in a wide range of pharmaceutical applications. Future studies should focus on a thorough evaluation of this compound's solvency power across a range of APIs and a comprehensive toxicological assessment to ascertain its long-term health effects.

References

N-Isopropylformamide: A Greener Alternative to DMF for Chemical Synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pervasive use of N,N-dimethylformamide (DMF) as a polar aprotic solvent in chemical synthesis is increasingly under scrutiny due to its significant health and environmental concerns.[1][2][3] Classified as a substance of very high concern (SVHC) owing to its reproductive toxicity, DMF's handling and disposal are subject to stringent regulations.[3][4] This has catalyzed the search for safer, more sustainable alternatives. This guide provides a comparative overview of N-isopropylformamide (NIPF) as a potential greener substitute for DMF, summarizing available data, outlining experimental protocols for validation, and offering a qualitative assessment of its potential.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's performance is intrinsically linked to its physical properties. Below is a comparison of key physicochemical data for NIPF and DMF. It is important to note that while extensive experimental data exists for DMF, some properties for NIPF are predicted.

PropertyThis compound (NIPF)N,N-Dimethylformamide (DMF)References
CAS Number 16741-46-168-12-2[5]
Molecular Formula C₄H₉NOC₃H₇NO[5]
Molecular Weight 87.12 g/mol 73.09 g/mol [5]
Boiling Point 186.1 ± 9.0 °C (Predicted)153 °C
Density 0.861 ± 0.06 g/cm³ (Predicted)0.944 g/cm³
Flash Point Not available58 °C[2]
Water Solubility Miscible (presumed)Miscible[2]

Health, Safety, and Environmental Profile

The primary driver for seeking alternatives to DMF is its adverse health and environmental impact. This section compares the available data for both solvents.

N,N-Dimethylformamide (DMF)

DMF is a well-documented hazardous substance with significant occupational health risks.

Hazard CategoryDescriptionReferences
Toxicity Harmful if inhaled or in contact with skin. Can cause liver damage, skin irritation, and reproductive toxicity with prolonged contact.[2][2]
Carcinogenicity Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC. Some studies have suggested a link to testicular cancer.[1][1]
Reproductive Hazard Classified as a substance toxic for reproduction (Repr. 1B), with evidence of damaging the unborn child.[4][4]
Environmental Impact Readily biodegradable, but its high water solubility poses a risk of groundwater contamination. It is classified as a hazardous air pollutant.[1][4][1][4]
Regulatory Status Listed as a Substance of Very High Concern (SVHC) under REACH in Europe and regulated by OSHA and the EPA in the United States.[1][4][1][4]
This compound (NIPF)

Data on the health and environmental profile of NIPF is limited. The available information from safety data sheets and chemical databases indicates the following:

Hazard CategoryDescriptionReferences
Toxicity Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][5]
Carcinogenicity No data available.
Reproductive Hazard No data available.
Environmental Impact No detailed studies on environmental fate and ecotoxicity are readily available.

Note: The absence of data for NIPF does not imply it is safe. Thorough toxicological and environmental assessments are required to fully characterize its profile. However, the move away from a known hazardous substance like DMF to a potentially less harmful alternative aligns with the principles of green chemistry and precautionary substitution.

Performance in Chemical Synthesis: A Framework for Evaluation

Direct comparative studies on the performance of NIPF versus DMF in common chemical reactions are not widely available in the published literature. Therefore, this section outlines standard experimental protocols that can be employed to validate NIPF as a viable alternative for specific applications.

Experimental Protocols for Solvent Evaluation

1. Solubility Studies:

  • Objective: To determine the solubility of key reactants, intermediates, and catalysts in NIPF compared to DMF at various temperatures.

  • Methodology:

    • Prepare saturated solutions of the compound of interest in both NIPF and DMF at a constant temperature.

    • Equilibrate the solutions for a set period (e.g., 24 hours) with agitation.

    • Centrifuge or filter the solutions to remove undissolved solids.

    • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).

    • Repeat at different temperatures to construct a solubility curve.

2. Reaction Performance Evaluation (e.g., Peptide Coupling or Suzuki Coupling):

  • Objective: To compare the reaction yield, purity of the product, and reaction kinetics in NIPF and DMF.

  • Methodology for a Generic Suzuki Coupling:

    • Set up parallel reactions in NIPF and DMF under identical conditions (same reactants, catalyst, base, temperature, and concentration).

    • Take aliquots from each reaction mixture at regular time intervals.

    • Quench the reaction in the aliquots and analyze the conversion to product and formation of byproducts using GC-MS or LC-MS.

    • Upon completion, isolate the product from both reaction mixtures.

    • Determine the yield and purity of the isolated product using techniques like NMR and HPLC.

The following diagram illustrates a typical workflow for screening a new solvent against a standard one.

G cluster_0 Solvent Screening Workflow start Define Reaction and Standard Solvent (e.g., DMF) solubility Solubility Test of Reagents in NIPF and DMF start->solubility kinetics Monitor Reaction Kinetics (Yield vs. Time) solubility->kinetics workup Evaluate Product Isolation and Solvent Removal kinetics->workup purity Analyze Product Purity (e.g., HPLC, NMR) workup->purity decision Compare Performance Metrics purity->decision implement Implement NIPF as Alternative decision->implement NIPF is comparable or better reject Re-evaluate or Reject NIPF decision->reject NIPF is inferior

A generalized workflow for evaluating a new solvent against an established one.

Logical Framework for Greener Solvent Selection

Choosing a greener solvent involves a multi-faceted decision-making process that extends beyond just reaction performance. The following diagram illustrates the key considerations.

G cluster_1 Greener Solvent Selection Logic start Identify Need for DMF Replacement performance Performance Criteria (Yield, Purity, Kinetics) start->performance safety Health & Safety (Toxicity, Flammability) start->safety environmental Environmental Impact (Biodegradability, Ecotoxicity) start->environmental cost Economic Viability (Price, Recycling) start->cost decision Select Optimal Greener Solvent performance->decision safety->decision environmental->decision cost->decision

Key factors to consider when selecting a greener solvent alternative.

Conclusion and Outlook

While a definitive, data-driven declaration of this compound as a superior greener alternative to DMF is not yet possible due to the scarcity of publicly available research, a preliminary assessment based on chemical principles and the drive for safer laboratory practices is encouraging. As an N-alkylformamide, NIPF may present a different and potentially less hazardous toxicological profile compared to the N,N-dialkylated structure of DMF.

The higher predicted boiling point of NIPF could be advantageous for high-temperature reactions, although it may also necessitate more energy for removal. The immediate benefit of exploring NIPF lies in the principle of substitution – actively moving away from a solvent with well-documented and severe hazards.

For researchers and organizations committed to implementing greener chemistry, this compound represents a promising candidate that warrants further investigation. The experimental protocols outlined in this guide provide a clear roadmap for its validation in specific applications. As more data becomes available, a more quantitative comparison will be possible, potentially establishing NIPF as a valuable tool in the development of more sustainable chemical processes.

References

A Comparative Guide to Solvents in Hydrophobic Peptide Synthesis: Evaluating N-isopropylformamide Against Standard Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of hydrophobic peptides presents a significant challenge primarily due to peptide aggregation during solid-phase peptide synthesis (SPPS). The choice of solvent is critical in mitigating these aggregation events and ensuring a high yield and purity of the final product. This guide provides a comparative analysis of N-isopropylformamide against the commonly used solvents, N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), in the context of hydrophobic peptide synthesis.

While DMF and NMP are the workhorses of SPPS, their performance can be suboptimal for highly hydrophobic sequences. This has led to a search for alternative solvents with properties better suited to prevent peptide chain aggregation and improve solvation. Although not yet widely adopted or extensively studied for this specific application, this compound presents an interesting profile based on its physicochemical properties. This guide will explore its potential by comparing its properties to those of DMF and NMP and provide a standard protocol for hydrophobic peptide synthesis.

Physicochemical Properties of Solvents

The effectiveness of a solvent in SPPS, particularly for difficult sequences, is influenced by several key physicochemical properties. These include polarity (indicated by the dielectric constant and dipole moment), viscosity, and boiling point. A solvent must effectively solvate the growing peptide chain to prevent interchain hydrogen bonding, which leads to aggregation. It should also allow for efficient diffusion of reagents to the reaction sites on the solid support.

PropertyThis compoundN,N-Dimethylformamide (DMF)N-methyl-2-pyrrolidone (NMP)
Molecular Formula C4H9NOC3H7NOC5H9NO
Molecular Weight ( g/mol ) 87.1273.0999.13
Boiling Point (°C) 186.1 (Predicted)153202-204
Density (g/cm³) 0.861 (Predicted)0.9441.028
Viscosity (mPa·s at 25°C) Not readily available0.8021.661
Dielectric Constant (at 25°C) Not readily available36.732.2
Dipole Moment (Debye) Not readily available3.824.09
Inferred Performance in Hydrophobic Peptide Synthesis

Based on its structural similarities to DMF, it can be inferred that this compound would also function as a polar aprotic solvent. The slightly larger isopropyl group compared to the methyl groups in DMF might influence its steric profile and solvation capabilities.

Potential Advantages of this compound (Inferred):

  • Reduced Aggregation: The bulkier isopropyl group might disrupt inter-chain hydrogen bonding more effectively than the smaller methyl groups of DMF, potentially leading to reduced aggregation of hydrophobic peptides.

  • Improved Solvation: The balance of polarity and steric bulk could offer unique solvation properties for certain hydrophobic sequences that are problematic in DMF or NMP.

Potential Disadvantages of this compound (Inferred):

  • Slower Reaction Kinetics: A potentially higher viscosity compared to DMF could lead to slower diffusion of reagents, resulting in longer coupling and deprotection times.

  • Resin Swelling: The efficiency of SPPS is highly dependent on the swelling of the resin support in the chosen solvent. The performance of this compound in swelling common SPPS resins like polystyrene and PEG-based resins would need to be experimentally determined.

It is crucial to emphasize that these are inferred potential characteristics. Experimental validation is necessary to determine the actual performance of this compound in synthesizing hydrophobic peptides.

Visualizing the Impact of Solvent Properties on SPPS

The following diagram illustrates the logical relationship between key solvent properties and their influence on the outcomes of solid-phase peptide synthesis, particularly for hydrophobic sequences.

Solvent_Properties_Impact cluster_properties Solvent Physicochemical Properties cluster_spps_factors SPPS Factors cluster_outcomes Synthesis Outcomes Polarity Polarity (Dielectric Constant, Dipole Moment) Solvation Peptide Chain Solvation Polarity->Solvation Improves Viscosity Viscosity Reagent_Diffusion Reagent Diffusion Viscosity->Reagent_Diffusion Hinders (if high) Steric_Bulk Steric Bulk Steric_Bulk->Solvation Influences Aggregation Aggregation Prevention Solvation->Aggregation Directly Impacts Reaction_Kinetics Reaction Kinetics Reagent_Diffusion->Reaction_Kinetics Resin_Swelling Resin Swelling Resin_Swelling->Reagent_Diffusion Facilitates Yield_Purity Yield & Purity Aggregation->Yield_Purity Reduces Reaction_Kinetics->Yield_Purity Affects SPPS_Workflow start Start: Resin Swelling deprotection 1. Fmoc Deprotection (20% Piperidine in Solvent) start->deprotection wash1 2. Solvent Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA in Solvent) wash1->coupling wash2 4. Solvent Wash coupling->wash2 repeat Repeat for each amino acid in sequence wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid final_wash Final Solvent Wash final_deprotection->final_wash cleavage Cleavage from Resin & Side-Chain Deprotection final_wash->cleavage precipitation Peptide Precipitation (Cold Diethyl Ether) cleavage->precipitation end End: Lyophilization precipitation->end

References

A Comparative Guide to Formamide, N-Methylformamide, and N-Isopropylformamide as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, compound solubility, and ultimately, the viability of a synthetic route. This guide provides a detailed comparison of three structurally related amide solvents: formamide (B127407), N-methylformamide (NMF), and N-isopropylformamide (NIPF). By presenting their physicochemical properties, supported by experimental data and protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.

Physicochemical Properties: A Tabulated Comparison

The fundamental properties of a solvent dictate its behavior and suitability for various applications. The following table summarizes the key physicochemical parameters of formamide, N-methylformamide, and this compound.

PropertyFormamideN-MethylformamideThis compound
Molecular Formula CH₃NOC₂H₅NOC₄H₉NO
Molecular Weight ( g/mol ) 45.0459.0787.12
Melting Point (°C) 2.55-3 to -4Data not readily available
Boiling Point (°C) 210.5 (decomposes)180-185186.1 (predicted)
Density (g/mL at 25°C) 1.1311.0030.861 (predicted)
Dielectric Constant (at 25°C) 109182.4Data not readily available
Dipole Moment (Debye) 3.733.84Data not readily available
Solubility in Water MiscibleMiscibleData not readily available

Performance Comparison as Solvents

The utility of a solvent is ultimately determined by its performance in practical applications, primarily its ability to dissolve solutes and its influence on reaction rates.

Solubility:

Formamide and N-methylformamide are highly polar solvents with excellent solvating power for a wide range of polar organic and inorganic compounds. Their high dielectric constants and ability to act as both hydrogen bond donors and acceptors contribute to their effectiveness. For instance, a study on the solubility of the anti-inflammatory drug meloxicam (B1676189) demonstrated a significant increase in solubility in aqueous mixtures of both formamide and N-methylformamide as the proportion of the amide solvent increased.

While experimental data for this compound is less abundant, its structure suggests a decrease in polarity compared to formamide and NMF due to the larger, more sterically hindering isopropyl group. This would likely result in a lower dielectric constant and reduced ability to solvate highly polar and ionic species. However, it may offer improved solubility for less polar, more lipophilic compounds. The principle of "like dissolves like" suggests that the increasing hydrocarbon character from formamide to this compound will shift the solubility profile towards less polar solutes.

Reaction Kinetics:

The solvent can profoundly impact the rate of a chemical reaction by stabilizing or destabilizing reactants, transition states, and products. The high polarity of formamide and N-methylformamide makes them particularly effective at stabilizing charged intermediates and transition states, thereby accelerating polar reactions.

Conversely, for reactions proceeding through non-polar transition states, a less polar solvent might be more favorable. The reduced polarity of this compound could, therefore, be advantageous in such cases. The choice of solvent is a delicate balance between ensuring sufficient solubility of reactants and optimizing the energetics of the reaction pathway.

Experimental Protocols

To aid researchers in their own comparative studies, this section outlines detailed methodologies for key experiments.

1. Determination of Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in a given solvent.

  • Materials:

    • The solute (e.g., drug candidate)

    • The solvent (formamide, N-methylformamide, or this compound)

    • Vials with screw caps

    • Shaking incubator or orbital shaker

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Analytical balance

    • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

  • Protocol:

    • Add an excess amount of the solid solute to a vial.

    • Add a known volume of the solvent to the vial.

    • Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the solute in the diluted sample using a pre-validated HPLC or UV-Vis method.

    • Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.

2. Measurement of Dielectric Constant

The dielectric constant can be measured using a variety of techniques, including the capacitance method.

  • Materials:

    • Dielectric constant meter or a capacitance bridge

    • A liquid dielectric cell

    • The solvent to be tested

    • Reference solvents with known dielectric constants (for calibration)

  • Protocol:

    • Calibrate the dielectric constant meter according to the manufacturer's instructions using reference solvents.

    • Rinse the dielectric cell with the solvent to be tested and then fill it, ensuring there are no air bubbles.

    • Measure the capacitance of the cell containing the solvent at a specific temperature.

    • The instrument will typically convert the capacitance measurement directly into a dielectric constant value.

    • Ensure the temperature of the sample is precisely controlled throughout the measurement.

3. Evaluation of Solvent Effects on Reaction Kinetics

The effect of the solvent on the rate of a reaction can be determined by monitoring the change in concentration of a reactant or product over time.

  • Materials:

    • Reactants and catalyst for the chosen reaction

    • The solvents to be compared

    • Reaction vessel with temperature control (e.g., a jacketed reactor)

    • Stirring mechanism

    • Analytical instrument to monitor the reaction progress (e.g., HPLC, GC, or in-situ monitoring with spectroscopy like IR or NMR)

  • Protocol:

    • Prepare separate stock solutions of the reactants in each of the three solvents.

    • In a temperature-controlled reaction vessel, add the solvent and allow it to reach the desired reaction temperature.

    • Initiate the reaction by adding the reactants (and catalyst, if applicable) in the correct stoichiometry.

    • Start monitoring the reaction immediately.

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Quench the reaction in the aliquots if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Analyze the concentration of a key reactant or product in each aliquot using the chosen analytical method.

    • Plot the concentration versus time data for each solvent.

    • Determine the initial reaction rate and/or the rate constant (k) for the reaction in each solvent by fitting the data to the appropriate rate law.

Visualizing Workflows and Relationships

To provide a clearer understanding of the solvent selection process and the relationships between the solvents, the following diagrams are provided.

Solvent_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Process & Scale-up Consideration A Define Application Requirements (e.g., Solubility, Reaction Type) B Database Search & Physicochemical Property Analysis A->B C Safety, Health, & Environmental (SHE) Assessment B->C D Solubility Studies (e.g., Shake-Flask Method) C->D E Reaction Kinetics & Yield Optimization D->E F Compatibility & Stability Studies E->F G Downstream Processing Compatibility (e.g., Crystallization, Extraction) F->G H Solvent Recovery & Recycling Feasibility G->H I Cost Analysis H->I J Final Solvent Selection I->J

A generalized workflow for solvent evaluation in pharmaceutical development.

Solvent_Relationships cluster_properties Key Property Trends Formamide Formamide (High Polarity, H-bond donor/acceptor) NMF N-Methylformamide (High Polarity, Reduced H-bond donation) Formamide->NMF Methylation (Decreased H-bond donation) NIPF This compound (Moderate Polarity, Steric Hindrance) Formamide->NIPF Structural Progression Polarity Polarity / Dielectric Constant Formamide->Polarity Highest HBD Hydrogen Bond Donation Formamide->HBD Highest SolvatingPower Solvating Power (for polar solutes) Formamide->SolvatingPower Highest Lipophilicity Lipophilicity Formamide->Lipophilicity Lowest NMF->NIPF Alkylation (Increased steric bulk, decreased polarity) NMF->Polarity High NMF->HBD Reduced NMF->SolvatingPower High NMF->Lipophilicity Increased NIPF->Polarity Lower NIPF->HBD Reduced NIPF->SolvatingPower Lower NIPF->Lipophilicity Highest

A Comparative Guide to the Reactivity of N-isopropylformamide and N,N-diisopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of N-isopropylformamide and N,N-diisopropylformamide. The information presented herein is intended to assist researchers in selecting the appropriate amide for their specific synthetic and experimental needs.

Chemical and Physical Properties

A fundamental understanding of the physical and chemical properties of these two amides is essential for predicting their behavior in chemical reactions. Below is a summary of their key properties.

PropertyThis compoundN,N-diisopropylformamide
Molecular Formula C4H9NOC7H15NO
Molecular Weight 87.12 g/mol [1]129.20 g/mol [2][3]
Structure this compound structureN,N-diisopropylformamide structure
CAS Number 16741-46-1[4]2700-30-3[2][3][5][6]
Boiling Point 186.1±9.0 °C (Predicted)196 °C (lit.)[3]
Melting Point Not available10-11 °C (lit.)[3]
Density 0.861±0.06 g/cm3 (Predicted)0.89 g/mL at 25 °C (lit.)[3]

Comparative Reactivity Analysis

The reactivity of amides is primarily influenced by steric hindrance around the carbonyl group and the electronic nature of the nitrogen substituents. This compound is a secondary amide, while N,N-diisopropylformamide is a tertiary amide. This structural difference is the key determinant of their differential reactivity.

G Factors Influencing Amide Reactivity Reactivity Reactivity StericHindrance Steric Hindrance Reactivity->StericHindrance decreases with increasing bulk ElectronicEffects Electronic Effects Reactivity->ElectronicEffects influenced by inductive/resonance effects NitrogenSubstituents Nitrogen Substituents StericHindrance->NitrogenSubstituents CarbonylGroup Carbonyl Group Accessibility StericHindrance->CarbonylGroup shields from attack ElectronicEffects->NitrogenSubstituents

Caption: Factors influencing the chemical reactivity of amides.

Hydrolysis

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be catalyzed by acid or base.

  • This compound (Secondary Amide): Generally, secondary amides are more susceptible to hydrolysis than tertiary amides under standard aqueous acidic or basic conditions. The presence of a hydrogen atom on the nitrogen allows for protonation and facilitates nucleophilic attack at the carbonyl carbon.

  • N,N-diisopropylformamide (Tertiary Amide): The two bulky isopropyl groups on the nitrogen atom create significant steric hindrance, making it more difficult for a nucleophile (like a hydroxide (B78521) ion or water) to approach the carbonyl carbon. Consequently, N,N-diisopropylformamide is expected to undergo hydrolysis at a slower rate than this compound under typical aqueous conditions. Interestingly, under specific non-aqueous alkaline conditions (e.g., NaOH in methanol/dioxane), the reactivity trend can be reversed, with tertiary amides hydrolyzing faster than primary and secondary amides.[7][8][9]

Reduction

Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH4).

  • This compound: As a secondary amide, it can be readily reduced to the corresponding secondary amine, N-isopropylmethylamine.

  • N,N-diisopropylformamide: While tertiary amides are also reducible by LiAlH4, the reaction rate can be significantly slower for sterically hindered amides.[10] The two isopropyl groups in N,N-diisopropylformamide are expected to decrease the rate of reduction compared to this compound. The general mechanism involves nucleophilic attack of a hydride ion on the carbonyl carbon.[11][12][13]

Reaction with Grignard Reagents

Grignard reagents (organomagnesium halides) are strong nucleophiles that can add to the carbonyl group of amides.

  • This compound: The reaction of a Grignard reagent with a secondary amide can be complex. The acidic N-H proton can be deprotonated by the Grignard reagent, consuming one equivalent of the reagent. Subsequent addition to the carbonyl group can lead to the formation of a ketone after hydrolysis.

  • N,N-diisopropylformamide: Lacking an acidic proton, N,N-diisopropylformamide will directly undergo nucleophilic addition by the Grignard reagent to the carbonyl carbon. However, the significant steric hindrance from the two isopropyl groups is expected to make this reaction much slower compared to less hindered tertiary amides and likely slower than the initial deprotonation and subsequent addition to this compound.

Experimental Protocols (General)

General Protocol for Comparative Hydrolysis
  • Reaction Setup: In separate, identical reaction vessels, dissolve equimolar amounts of this compound and N,N-diisopropylformamide in a suitable solvent (e.g., a mixture of water and a co-solvent like dioxane to ensure solubility).

  • Initiation: To each vessel, add an equal amount of an acid (e.g., HCl) or base (e.g., NaOH) catalyst.

  • Monitoring: Maintain the reactions at a constant temperature. At regular time intervals, withdraw aliquots from each reaction mixture.

  • Analysis: Quench the reaction in the aliquots and analyze the concentration of the remaining amide or the formed amine/carboxylic acid using a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Comparison: Plot the concentration of the reactant or product versus time for both reactions to determine the relative reaction rates.

General Protocol for Comparative Reduction with LiAlH4
  • Reaction Setup: In separate, dry, and inert (e.g., under nitrogen or argon) reaction flasks, prepare solutions of this compound and N,N-diisopropylformamide in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Reagent Addition: Cool the solutions in an ice bath and slowly add a standardized solution of LiAlH4 in the same solvent to each flask, ensuring the amount of LiAlH4 is in slight excess.

  • Monitoring: Stir the reactions at a controlled temperature (e.g., 0 °C or room temperature). Monitor the progress of the reactions by taking aliquots at specific time points and analyzing them by GC or TLC after a proper workup procedure.

  • Workup: Once the reaction is deemed complete (or after a set time for comparison), cautiously quench the excess LiAlH4 by the slow addition of ethyl acetate (B1210297) followed by water and/or aqueous NaOH.

  • Analysis and Comparison: After extraction and purification, the yield of the resulting amine can be determined and compared. The rate of disappearance of the starting amide can also be used to compare the reactivity.

G Comparative Reactivity Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Monitoring & Analysis cluster_3 Conclusion Amide1 This compound Solution Reaction1 Reaction 1 (e.g., Hydrolysis) Amide1->Reaction1 Amide2 N,N-diisopropylformamide Solution Reaction2 Reaction 2 (e.g., Hydrolysis) Amide2->Reaction2 Monitoring Time-course Sampling Reaction1->Monitoring Reaction2->Monitoring Analysis Analytical Technique (GC, HPLC, NMR) Monitoring->Analysis Comparison Rate Comparison Analysis->Comparison

Caption: A general workflow for comparing the reactivity of the two amides.

Biological Activity

Currently, there is limited information available in the public domain regarding the specific biological activities or involvement in signaling pathways for either this compound or N,N-diisopropylformamide. While some formamidine (B1211174) derivatives have been investigated as pesticides, this is a distinct class of compounds.[14] Some studies have explored the biological activities of other N-substituted amides, but direct data for these two specific molecules is lacking.[15]

Conclusion

References

Assessing the Sustainability of N-isopropylformamide in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in the design of sustainable organic syntheses. As the chemical industry shifts towards greener and safer practices, the evaluation of alternative solvents to replace those with known toxicity and environmental hazards is paramount. This guide provides a comprehensive assessment of N-isopropylformamide as a potential sustainable solvent in organic synthesis, comparing its performance and environmental impact with commonly used polar aprotic solvents: N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP).

Executive Summary

This compound presents a mixed profile when evaluated for its sustainability in organic synthesis. While it offers a potentially more favorable safety profile compared to DMF and NMP, which are facing increasing regulatory scrutiny due to their reproductive toxicity, significant data gaps remain regarding its environmental fate and performance in a wide range of chemical reactions. This guide synthesizes the available data to provide a comparative analysis, highlighting the need for further research to fully establish this compound as a green solvent alternative.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the key physical, safety, and environmental properties of this compound and its common alternatives.

Table 1: Physical Properties

PropertyThis compoundN,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)
CAS Number 16741-46-168-12-267-68-5872-50-4
Molecular Weight ( g/mol ) 87.1273.0978.1399.13
Boiling Point (°C) 186.1 (Predicted)[1][2]153189[1]202[1]
Density (g/cm³) 0.861 (Predicted)[1][2]0.9441.1001.028
Flash Point (°C) 88.7[1]588791
Solubility in Water MiscibleMiscibleMiscibleMiscible

Table 2: Safety and Health Hazards

HazardThis compoundN,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)
GHS Pictograms WarningDangerWarningDanger
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[3]Harmful in contact with skin or if inhaled, Causes serious eye irritation, Suspected of damaging fertility or the unborn childCombustible liquidCauses skin irritation, Causes serious eye irritation, May cause respiratory irritation, Suspected of damaging fertility or the unborn child[1]
Toxicity Profile Limited data available. Causes skin and eye irritation.[3]Hepatotoxic, potential teratogen, reproductive toxicity.[1]Low toxicity profile.[1]Reproductive toxicity, facing significant regulatory pressure.[1]

Table 3: Environmental Sustainability Metrics

MetricThis compoundN,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)
Biodegradability No specific data found. General amides may persist in the environment.[1]Not readily biodegradable.Readily biodegradable.[1]Not readily biodegradable.
Ecotoxicity No specific data found. General amides show varying levels of aquatic toxicity.[1][4]Harmful to aquatic life.Low ecotoxicity.Harmful to aquatic life with long-lasting effects.
Regulatory Status Not widely regulated.Restricted in the EU under REACH due to reproductive toxicity.[5]Generally considered a greener alternative.Restricted in the EU under REACH due to reproductive toxicity.[1]

Performance in Organic Synthesis: A Qualitative Comparison

Due to the limited availability of direct comparative studies, the performance of this compound in key organic reactions is assessed based on the general properties of secondary formamides and contrasted with established solvents.

Amide Bond Formation: The formation of amide bonds is a cornerstone of pharmaceutical and fine chemical synthesis.[6] While DMF is a ubiquitous solvent for these reactions, its use is increasingly discouraged.[6] Greener alternatives are actively being sought.[6] Given its structural similarity, this compound is expected to be a viable solvent for amide coupling reactions, although specific experimental data on yields and reaction rates compared to DMF, DMSO, or NMP is scarce.

Suzuki Coupling: The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction. The choice of solvent can significantly influence the reaction's efficiency and selectivity.[7] While a variety of solvents can be used, polar aprotic solvents like DMF are common.[7] There is a lack of published data on the use of this compound as a solvent in Suzuki couplings, making a direct comparison of its performance difficult.

Nucleophilic Substitution (SN2) Reactions: Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation while leaving the nucleophile relatively free.[8][9][10] Solvents like DMF and DMSO are effective for this reason.[8][10] As a polar aprotic solvent, this compound is predicted to be a suitable medium for SN2 reactions, though kinetic studies comparing its efficacy to other formamides are needed.

Experimental Protocols

To facilitate further research and direct comparison, this section outlines detailed methodologies for key experiments.

General Protocol for N-formylation of Isopropylamine

A common route for the synthesis of this compound is the N-formylation of isopropylamine. A general, environmentally conscious procedure involves the use of formic acid, which acts as both the formylating agent and a solvent in excess, or with a co-solvent like toluene (B28343) to facilitate water removal.[1][4]

Materials:

  • Isopropylamine

  • Formic acid (85-98%)

  • Toluene (optional, for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a Dean-Stark trap if using toluene), add isopropylamine.

  • Slowly add formic acid to the amine. An exothermic reaction may occur.

  • If using toluene, add the solvent to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by distillation if necessary.[4]

Mandatory Visualizations

Logical Relationship for Solvent Sustainability Assessment

A Sustainability Assessment of this compound B Physical & Chemical Properties A->B C Performance in Organic Synthesis A->C D Environmental Impact A->D E Health & Safety Hazards A->E F Boiling Point, Density, etc. B->F G Reaction Yields & Selectivity C->G H Biodegradability & Ecotoxicity D->H I Toxicity & Regulatory Status E->I J Comparison with Alternative Solvents (DMF, DMSO, NMP) F->J G->J H->J I->J K Conclusion: Viability as a Green Solvent J->K

Caption: Logical workflow for assessing the sustainability of this compound.

Experimental Workflow for Comparative Solvent Performance

cluster_0 Reaction Setup cluster_1 Solvent Screening cluster_2 Analysis & Comparison A Select Model Reaction (e.g., Suzuki Coupling) B Define Standardized Reaction Conditions A->B C This compound B->C D DMF B->D E DMSO B->E F NMP B->F G Monitor Reaction (TLC, GC, LC-MS) C->G D->G E->G F->G H Isolate & Purify Product G->H I Calculate Yield & Assess Purity H->I J Compare Performance Metrics I->J K Conclusion on Solvent Efficacy J->K

References

Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for N-isopropylformamide in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-isopropylformamide, a polar amide of interest in various stages of drug development, presents a significant analytical challenge, particularly within complex matrices such as pharmaceutical formulations and biological samples. Its inherent polarity can lead to poor retention on traditional reversed-phase liquid chromatography columns and potential volatility issues in gas chromatography. This guide provides a comprehensive comparison of two robust analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—offering a framework for method validation and selection tailored to the unique properties of this compound.

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide constructs detailed, plausible analytical methods and validation parameters based on established principles for the analysis of similar small, polar amides.

Method Comparison at a Glance

The choice between HPLC-UV and GC-MS for the analysis of this compound hinges on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with detection by mass-to-charge ratio.
Sample Volatility Not required. Ideal for non-volatile and thermally labile compounds.Required. The analyte must be volatile or made volatile through derivatization.
Derivatization Generally not necessary.May be required to improve volatility and chromatographic performance.
Sensitivity Moderate, typically in the µg/mL to high ng/mL range.High, often reaching low ng/mL to pg/mL levels, especially with selected ion monitoring (SIM).
Selectivity Good, but can be limited by co-eluting compounds with similar UV absorbance.Excellent, provides structural information and high confidence in analyte identification.
Instrumentation Cost Relatively lower.Higher initial investment and maintenance costs.
Typical Application Routine quality control, purity assessment, and analysis of pharmaceutical formulations.Trace-level impurity analysis, metabolite identification, and analysis in complex biological matrices.

Experimental Protocols

Detailed methodologies for hypothetical HPLC-UV and GC-MS methods for the determination of this compound are presented below. These protocols are designed to serve as a starting point for method development and validation.

Method 1: HPLC-UV Analysis of this compound

This method is designed for the quantification of this compound in a pharmaceutical formulation, leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve adequate retention of the polar analyte.

1. Sample Preparation:

  • Accurately weigh a portion of the sample matrix equivalent to approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of a diluent consisting of acetonitrile (B52724) and water (90:10 v/v).

  • Vortex for 2 minutes to ensure complete dissolution.

  • Perform ultrasonication for 10 minutes.

  • Centrifuge at 5000 rpm for 15 minutes to precipitate any excipients.

  • Filter the supernatant through a 0.22 µm nylon syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: ZIC®-HILIC column (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with Acetonitrile:10 mM Ammonium Formate buffer, pH 3.5 (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.

  • UV Detection: 205 nm.

3. Validation Parameters (Hypothetical):

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Method 2: GC-MS Analysis of this compound

This method is suitable for trace-level analysis of this compound in a complex biological matrix, such as plasma. To enhance volatility and improve peak shape, a derivatization step with a silylating agent is included.

1. Sample Preparation (with Derivatization):

  • To 500 µL of plasma, add an internal standard (e.g., N-ethylformamide-d5).

  • Perform a protein precipitation by adding 1.5 mL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

2. Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 25 °C/min, hold for 5 minutes.

  • Injection Mode: Splitless.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • This compound-TMS derivative: Monitor characteristic ions (e.g., m/z of the molecular ion and key fragments).

    • Internal Standard-TMS derivative: Monitor characteristic ions.

4. Validation Parameters (Hypothetical):

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.995
Range 5 - 1000 ng/mL
Accuracy (% Recovery) 90.0 - 110.0%
Precision (% RSD) ≤ 15.0%
LOD 1.5 ng/mL
LOQ 5.0 ng/mL

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates a general workflow for the determination of this compound in a complex matrix.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_data_processing Data Processing & Reporting Start Sample Weighing/ Aliquoting Extraction Extraction/ Dissolution Start->Extraction Add Solvent Cleanup Cleanup (Centrifugation/ Filtration) Extraction->Cleanup Vortex/ Sonicate HPLC_Injection HPLC Injection Cleanup->HPLC_Injection Derivatization Derivatization (Optional) Cleanup->Derivatization HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Integration Reporting Reporting Quantification->Reporting Validation Check

Analytical Workflow for this compound

Conclusion

The validation of a robust and reliable analytical method is paramount for the accurate quantification of this compound in complex matrices. For routine analysis in less complex matrices where high sensitivity is not the primary driver, an optimized HPLC-UV method utilizing a HILIC column offers a cost-effective and straightforward approach. Conversely, for trace-level determination in challenging biological matrices, a GC-MS method, potentially incorporating a derivatization step, provides superior sensitivity and selectivity. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in selecting and developing a method that is fit for their specific purpose, ensuring data of the highest quality and integrity in the drug development process.

The Steep Price of Specificity: A Comparative Cost-Effectiveness Analysis of N-Isopropylformamide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a formylating agent is a critical decision in the synthesis of novel chemical entities. While a plethora of reagents exist, a thorough evaluation of their cost-effectiveness is paramount for sustainable and scalable research. This guide provides an objective comparison of N-isopropylformamide with two widely used alternatives, formic acid and N,N-dimethylformamide (DMF), supported by experimental data and detailed methodologies to inform judicious selection in a laboratory setting.

Executive Summary

This compound, a secondary amide, can be employed as a formylating agent in specialized applications. However, its utility is overwhelmingly overshadowed by its exceptionally high procurement cost when compared to ubiquitous and inexpensive alternatives like formic acid and N,N-dimethylformamide (DMF). While all three can effectively introduce a formyl group onto a primary amine, the economic disparity renders this compound a niche reagent, suitable only for specific research contexts where its unique properties might be indispensable. For routine N-formylation, both formic acid and DMF offer highly efficient and economically viable pathways.

Cost-Effectiveness Analysis

The most striking differentiator among the three formylating approaches is the cost of the reagents. This compound is a specialty chemical with a significantly higher price point compared to the commodity chemicals formic acid and DMF.

Reagent/MethodKey ComponentsEstimated Bulk Price (per kg)Key AdvantagesKey Disadvantages
This compound This compound~$788,000 (based on $197/250mg)Potentially useful for specific, non-standard formylations.Prohibitively expensive for routine use; not readily available in bulk.
Formic Acid Formic Acid~$0.39 - $1.08Extremely low cost, readily available, environmentally benign, high yields.Can require elevated temperatures and longer reaction times for less reactive amines.
N,N-Dimethylformamide (DMF) N,N-Dimethylformamide (DMF)~$0.56 - $1.69Low cost, versatile, can act as both solvent and reagent, often used with activators for difficult formylations.Higher boiling point can complicate product isolation; potential toxicity concerns.

Note: Prices are estimates based on currently available data and are subject to market fluctuations.

Performance Comparison

The performance of a formylating agent is assessed by its reaction efficiency, scope, and the mildness of the required conditions. Both formic acid and DMF are well-documented to provide high yields in the N-formylation of a wide range of amines.

ParameterThis compound (via in-situ synthesis)Formic AcidN,N-Dimethylformamide (DMF)
Typical Substrate Isopropylamine (B41738) (for synthesis)Primary and Secondary AminesPrimary and Secondary Amines
Typical Yield High (for synthesis)Good to Excellent[1][2]Good to Excellent[1]
Reaction Conditions Reflux with azeotropic water removal[3]Room temperature to reflux[1][2]Often requires a catalyst and/or microwave irradiation for high efficiency[1]
Reaction Time 4-8 hours (for synthesis)[3]1-24 hours[4]Can be rapid with microwave assistance (minutes)[1]
Work-up Standard aqueous work-up and purification[3]Simple extraction or direct evaporation[5]Often requires aqueous work-up to remove the high-boiling solvent.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the N-formylation of a primary amine using each of the compared methods. For this compound, a protocol for its synthesis from isopropylamine and formic acid is provided, as it is not cost-effective to use it as a starting reagent for formylation.

Synthesis of this compound

This protocol is adapted from the synthesis of the structurally similar N-isobutylformamide[3].

Materials:

  • Isopropylamine

  • Formic acid (85% aqueous solution)

  • Toluene (B28343)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isopropylamine (1.0 equiv), formic acid (1.2 equiv), and toluene (2 mL per mmol of isopropylamine).

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any excess formic acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude this compound. The product can be further purified by distillation if required.

N-Formylation of a Primary Amine using Formic Acid

This is a general and environmentally friendly procedure for N-formylation[2][5].

Materials:

  • Primary amine

  • Formic acid (85-99%)

Procedure:

  • In a round-bottom flask, a mixture of the primary amine (1.0 mmol) and formic acid (2.0-4.0 mmol) is stirred.

  • The reaction can be conducted at room temperature or heated (e.g., 60-80 °C) to increase the rate, depending on the reactivity of the amine[2][4].

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess formic acid and water can be removed under reduced pressure to yield the crude N-formylated product, which is often of high purity. If necessary, an aqueous work-up followed by extraction with an organic solvent can be performed.

N-Formylation of a Primary Amine using N,N-Dimethylformamide (DMF)

This method often benefits from a catalyst and microwave irradiation to achieve high efficiency[1].

Materials:

  • Primary amine

  • N,N-Dimethylformamide (DMF)

  • Catalyst (e.g., methyl benzoate)

Procedure:

  • A mixture of the primary amine (1.0 mmol) and a catalytic amount of methyl benzoate (B1203000) in DMF is subjected to microwave irradiation.

  • The reaction is typically carried out at elevated temperatures (e.g., 200 °C) for a short duration (e.g., 5 minutes)[1].

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by aqueous work-up and extraction with an organic solvent to remove the high-boiling DMF.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the synthesis strategies discussed.

formylation_workflow cluster_nif This compound Synthesis cluster_formylation N-Formylation of Primary Amine cluster_direct Direct Formylation ipa Isopropylamine synthesis Synthesis (Reflux, 4-8h) ipa->synthesis fa1 Formic Acid fa1->synthesis nif This compound synthesis->nif formylating_agent Formylating Agent nif->formylating_agent Option 1 (Costly) primary_amine Primary Amine reaction Reaction primary_amine->reaction formylating_agent->reaction formamide N-Formylated Product reaction->formamide fa2 Formic Acid fa2->formylating_agent Option 2 (Cost-Effective) dmf DMF dmf->formylating_agent Option 3 (Cost-Effective)

Comparative workflows for N-formylation.

reaction_pathways cluster_nif_synthesis This compound Synthesis cluster_fa_formylation Formylation with Formic Acid cluster_dmf_formylation Formylation with DMF Isopropylamine Isopropylamine This compound This compound Isopropylamine->this compound + Formic Acid Toluene, Reflux Formic Acid_1 Formic Acid Formic Acid_1->this compound Primary Amine_1 Primary Amine N-Formyl Product_1 N-Formyl Product Primary Amine_1->N-Formyl Product_1 + Formic Acid Heat Formic Acid_2 Formic Acid Formic Acid_2->N-Formyl Product_1 Primary Amine_2 Primary Amine N-Formyl Product_2 N-Formyl Product Primary Amine_2->N-Formyl Product_2 + DMF Catalyst, MW DMF DMF DMF->N-Formyl Product_2

Simplified reaction pathways.

Conclusion

The comparative analysis unequivocally demonstrates that for general N-formylation of amines, formic acid and N,N-dimethylformamide are vastly more cost-effective than this compound. The prohibitive cost of this compound makes its use as a primary formylating agent economically unviable for most research and development activities. While it can be synthesized from inexpensive starting materials, this adds an extra step to the overall process, making direct formylation with formic acid or DMF a more efficient and economical choice.

Researchers and drug development professionals should therefore reserve the use of this compound for highly specialized applications where its specific steric or electronic properties are essential and cannot be replicated by more common reagents. For the vast majority of N-formylation reactions, the simplicity, low cost, and high efficiency of formic acid, and the versatility of DMF, make them the superior choices.

References

N-isopropylformamide in Solid-Phase Peptide Synthesis: A Comparative Guide to Resin Swelling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), solvent selection is a critical parameter influencing reaction efficiency and peptide purity. The degree to which a resin swells in a chosen solvent directly impacts the accessibility of reactive sites on the solid support. This guide provides a comparative evaluation of N-isopropylformamide's (NIPF) potential impact on resin swelling in SPPS, benchmarked against commonly used solvents.

Comparative Analysis of Resin Swelling

Resin swelling is a crucial factor in SPPS as it allows for improved diffusion of reagents to the growing peptide chain, leading to more efficient coupling and deprotection steps.[1][2] The swelling capacity of a resin is dependent on the properties of both the resin itself and the solvent used.[3][4] Polystyrene-based resins, for example, are known to swell significantly in aprotic solvents like DMF and DCM.[5]

The following table summarizes typical swelling volumes for common SPPS resins in widely used solvents. This data serves as a baseline for understanding the performance of established solvents and for theoretically positioning novel candidates like NIPF.

Resin TypeSolventSwelling Volume (mL/g)Reference
Polystyrene (1% DVB)Dichloromethane (DCM)4.0 - 6.0[5]
Polystyrene (1% DVB)Dimethylformamide (DMF)4.0 - 5.0[5]
Polystyrene (1% DVB)N-Methyl-2-pyrrolidone (NMP)4.0 - 5.0[1]
Polystyrene (2% DVB)Dichloromethane (DCM)2.0 - 4.0[5]
PEG-based ResinsDichloromethane (DCM)Variable[6]
PEG-based ResinsDimethylformamide (DMF)Good[6]
PEG-based ResinsN-Methyl-2-pyrrolidone (NMP)Good[6]

Theoretical Evaluation of this compound (NIPF)

In the absence of direct experimental data for NIPF, we can infer its potential resin swelling capabilities by comparing its physicochemical properties to those of known SPPS solvents. Key parameters influencing resin swelling include polarity, hydrogen bonding ability, and molecular size.

This compound is a polar aprotic solvent, similar in nature to DMF and NMP. Its formamide (B127407) functional group suggests it can act as a hydrogen bond acceptor, a property that facilitates interaction with the polymer matrix of the resin. However, the presence of the isopropyl group, which is bulkier than the methyl groups in DMF, might introduce steric hindrance that could potentially reduce its ability to penetrate the resin beads as effectively as DMF.

A comprehensive evaluation would require experimental determination of resin swelling in NIPF using the standardized protocols outlined below. Such studies would be invaluable in the ongoing search for greener and more effective solvents in peptide synthesis.[7][8]

Experimental Protocol for Resin Swelling Measurement

A standardized and reproducible method is essential for accurately comparing the swelling properties of different solvents.[9] The following protocol is a widely accepted method for determining resin swelling volume.

Objective: To determine the swelling volume of a given SPPS resin in a specific solvent.

Materials:

  • SPPS resin (e.g., Polystyrene-based, PEG-based)

  • Solvent to be tested (e.g., NIPF, DMF, NMP, DCM)

  • Graduated measuring cylinder or a fritted syringe

  • Shaker or vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh a specific amount of dry resin (e.g., 1.0 g) and record the mass.

  • Transfer the weighed resin to a graduated measuring cylinder or a fritted syringe.

  • Record the initial volume of the dry resin.

  • Add a sufficient amount of the test solvent to completely immerse the resin (e.g., 5-10 mL per gram of resin).

  • Agitate the resin-solvent mixture for a predetermined period (e.g., 30-60 minutes) to allow for complete swelling. Gentle agitation on a shaker is recommended.

  • Allow the resin to settle and record the final swollen volume.

  • Calculate the swelling volume in mL/g using the following formula:

    Swelling Volume (mL/g) = (Final Swollen Volume (mL) - Initial Dry Volume (mL)) / Mass of Dry Resin (g)

Data Interpretation: A higher swelling volume generally indicates better solvation of the resin by the solvent, which is desirable for efficient SPPS.[10] Solvents that induce a swelling of greater than 4.0 mL/g are typically considered good solvents for SPPS with polystyrene resins.[7]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for evaluating resin swelling.

G Experimental Workflow for Resin Swelling Evaluation A Weigh Dry Resin B Measure Initial Dry Volume A->B C Add Solvent B->C D Agitate for 30-60 min C->D E Measure Final Swollen Volume D->E F Calculate Swelling Volume (mL/g) E->F

Caption: Workflow for determining resin swelling volume.

Conclusion

The selection of an appropriate solvent is a cornerstone of successful solid-phase peptide synthesis. While established solvents like DMF, NMP, and DCM have well-documented resin swelling properties, the exploration of alternative solvents such as this compound is driven by the continuous pursuit of process optimization and greener chemistry. Although direct experimental data for NIPF is currently lacking, its chemical similarity to DMF suggests it may possess favorable swelling characteristics. The provided experimental protocol offers a standardized method for researchers to quantitatively assess the performance of NIPF and other novel solvents, thereby contributing valuable data to the field of peptide science. Further empirical studies are essential to fully elucidate the impact of this compound on resin swelling and its overall viability as a solvent in SPPS.

References

A Comparative Guide to N-isopropylformamide and Other Polar Aprotic Solvents for SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of solvent is a critical parameter in the optimization of bimolecular nucleophilic substitution (SN2) reactions, profoundly influencing reaction rates and product yields. While traditional polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dimethylacetamide (DMAc) are widely employed, interest in alternative solvents with favorable safety and environmental profiles is growing. This guide provides a comparative overview of N-isopropylformamide against these conventional solvents, offering insights into its potential performance in SN2 reactions based on its physicochemical properties and established principles of reaction kinetics.

Physical Properties of Polar Aprotic Solvents

A solvent's physical properties are crucial in determining its suitability for a particular reaction. Key parameters for SN2 reactions include polarity (dielectric constant), boiling point, and the ability to solvate cations while leaving the nucleophile relatively "naked" and reactive.[1][2][3] The following table summarizes the key physical properties of this compound and other common polar aprotic solvents.

SolventChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
This compound C₄H₉NO87.12186.1-0.861
Dimethylformamide (DMF) C₃H₇NO73.09153-610.944
Dimethylacetamide (DMAc) C₄H₉NO87.12165-200.942
Dimethyl Sulfoxide (DMSO) C₂H₆OS78.13189191.100
Acetonitrile (ACN) C₂H₃N41.0581.6-450.786

Performance in SN2 Reactions: A Comparative Discussion

The efficacy of a solvent in an SN2 reaction is largely dictated by its ability to dissolve the nucleophilic salt while minimally solvating the anionic nucleophile. Polar aprotic solvents excel in this regard as they possess high polarity to solvate the cation but lack acidic protons that can form strong hydrogen bonds with the anion.[4][5] This leaves the nucleophile more reactive and available for backside attack on the electrophilic carbon center.[4]

Dimethylformamide (DMF) is a widely used solvent for SN2 reactions due to its high dielectric constant and ability to accelerate reaction rates.[5]

Dimethylacetamide (DMAc) , with a similar structure to DMF but a higher boiling point, is also an effective solvent for SN2 reactions.

Dimethyl Sulfoxide (DMSO) is often considered one of the most effective polar aprotic solvents for SN2 reactions, frequently exhibiting faster reaction rates compared to DMF.[6] Its ability to strongly solvate cations while leaving the anion highly reactive contributes to its superior performance.

Acetonitrile (ACN) is another common choice for SN2 reactions. While generally effective, its lower boiling point may limit its use in reactions requiring high temperatures.[1]

Based on its structural similarities to DMF and DMAc and its high boiling point, this compound is expected to be a competent solvent for SN2 reactions. However, without direct experimental data, its relative performance compared to DMSO remains speculative. The steric bulk of the isopropyl group in this compound compared to the methyl groups in DMF and DMAc might slightly influence its solvation properties and, consequently, the reaction rates.

Experimental Protocol: A Representative SN2 Reaction

To empirically compare the performance of this compound with other polar aprotic solvents, a standardized SN2 reaction can be employed. The reaction of benzyl (B1604629) chloride with sodium azide (B81097) to form benzyl azide is a suitable model system.

Reaction:

Benzyl Chloride + Sodium Azide → Benzyl Azide + Sodium Chloride

Materials:

  • Benzyl chloride (Reagent grade)

  • Sodium azide (Reagent grade)

  • This compound (Anhydrous)

  • Dimethylformamide (DMF, Anhydrous)

  • Dimethylacetamide (DMAc, Anhydrous)

  • Dimethyl sulfoxide (DMSO, Anhydrous)

  • Acetonitrile (ACN, Anhydrous)

  • Internal standard (e.g., dodecane) for GC analysis

  • Reaction vials with magnetic stir bars

  • Heating block or oil bath

  • Gas chromatograph (GC) for analysis

Procedure:

  • In separate, dry reaction vials, add sodium azide (1.5 mmol, 1.5 eq).

  • To each vial, add 5 mL of the respective anhydrous solvent (this compound, DMF, DMAc, DMSO, or ACN).

  • Add the internal standard (0.5 mmol) to each vial.

  • Place the vials in a pre-heated block at a set temperature (e.g., 60 °C) and stir for 15 minutes to allow the sodium azide to dissolve.

  • To initiate the reaction, add benzyl chloride (1.0 mmol, 1.0 eq) to each vial simultaneously.

  • Take aliquots (e.g., 0.1 mL) from each reaction mixture at regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes).

  • Quench the aliquots by adding them to a vial containing a suitable quenching agent (e.g., water) and an extraction solvent (e.g., diethyl ether).

  • Analyze the organic layer of each quenched aliquot by GC to determine the consumption of benzyl chloride and the formation of benzyl azide relative to the internal standard.

  • Plot the concentration of the product versus time for each solvent to determine the initial reaction rate.

  • After a set reaction time (e.g., 24 hours), determine the final product yield in each solvent.

This experimental setup will allow for a direct comparison of the reaction rates and yields in this compound relative to other standard polar aprotic solvents.

Logical Workflow for Solvent Selection in SN2 Reactions

The selection of an appropriate polar aprotic solvent for an SN2 reaction involves a logical progression of considerations, from fundamental reaction requirements to optimization and potential scale-up. The following diagram illustrates this workflow.

G Solvent Selection Workflow for SN2 Reactions A Reaction Requirements (Temperature, Reactant Solubility) B Initial Solvent Screening (Common Polar Aprotic Solvents) A->B C This compound B->C D DMF B->D E DMAc B->E F DMSO B->F G Acetonitrile B->G H Performance Evaluation (Rate, Yield) C->H D->H E->H F->H G->H I Optimization (Concentration, Temperature) H->I J Consider 'Green' Aspects (Toxicity, Sustainability) I->J K Final Solvent Selection J->K

Caption: Logical workflow for selecting a polar aprotic solvent for an SN2 reaction.

References

Safety Operating Guide

Navigating the Safe Disposal of N-isopropylformamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of N-isopropylformamide, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures. This compound is classified as a skin, eye, and respiratory irritant.[1]

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood to minimize inhalation of vapors.[2]

  • Gloves: Wear suitable chemical-resistant gloves. Always inspect gloves for integrity before use and employ proper removal techniques to prevent skin contact.[2]

  • Eye Protection: Use chemical splash goggles or a face shield to guard against accidental eye contact.[2][3]

  • Protective Clothing: A laboratory coat is mandatory to prevent skin exposure.[2]

  • Hygiene: Thoroughly wash hands and face after handling the substance. Do not eat, drink, or smoke in the designated work area.[2]

Step-by-Step Disposal Procedures

The recommended and safest method for the disposal of this compound is through a licensed and approved waste disposal service.[2] On-site treatment or disposal down the drain is not appropriate.

  • Waste Identification and Segregation:

    • Clearly label this compound waste with its full chemical name.

    • Segregate this compound waste from other waste streams to prevent accidental mixing with incompatible materials. It is incompatible with strong acids, bases, and oxidizing agents.[4]

  • Waste Collection and Storage:

    • Collect waste this compound in a sturdy, leak-proof, and chemically compatible container.[5]

    • Keep the waste container tightly sealed except when adding more waste.[2][5]

    • Store the sealed container in a designated, well-ventilated, and cool area, away from sources of ignition as vapors may form explosive mixtures with air.[2][3]

    • Ensure the storage area has secondary containment to manage any potential leaks.[5]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

    • Provide a comprehensive and accurate description of the waste, including its chemical identity and any known hazards.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, must be treated as hazardous waste.

    • Place these contaminated items in a separate, sealed container that is clearly labeled for disposal.

    • Empty containers that previously held this compound should be managed as hazardous waste as they will contain chemical residues. The first rinse of the container should be collected and disposed of as hazardous waste.[5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but labels must be fully removed or defaced before the container is discarded.[5]

Summary of Safety and Disposal Information

ParameterInformationSource
Primary Hazards Skin Irritant, Serious Eye Irritant, May cause respiratory irritation[1]
Personal Protective Equipment Chemical-resistant gloves, splash goggles/face shield, lab coat[2][3]
Handling Environment Well-ventilated area or chemical fume hood[2]
Primary Disposal Method Incineration via a licensed waste disposal company[2][6]
Incompatible Materials Acids, Bases, Oxidizing agents[4]
Storage Requirements Tightly sealed, compatible container in a cool, well-ventilated area with secondary containment[2][5]

Experimental Protocols

Due to the hazardous nature of this compound and the potential for uncontrolled reactions, no on-site experimental treatment or neutralization protocols are recommended. The safest and most compliant method of disposal is to engage a professional hazardous waste management service.

This compound Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Segregate from Incompatible Materials (Acids, Bases, Oxidizers) A->B C Collect in a Labeled, Sealed, Chemically Compatible Container B->C D Store in a Cool, Well-Ventilated Area C->D E Ensure Secondary Containment D->E F Contact EHS or Licensed Waste Disposal Company E->F G Arrange for Waste Pickup F->G H Properly Document Waste Transfer G->H

Caption: A flowchart outlining the key stages for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling N-isopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N-isopropylformamide. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental risk.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles that meet EN 166 standards or a face shield for full-face protection should be worn, especially when there is a risk of splashing.
Hand Protection Chemical-resistant gloves are required. While specific breakthrough times for this compound are not readily available, data for similar formamides suggest that Butyl rubber or Viton gloves may offer suitable protection. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination. Always inspect gloves for degradation before use and consult the manufacturer's specific chemical resistance data.
Body Protection A chemical-resistant lab coat or apron should be worn over personal clothing. Full-length pants and closed-toe shoes are mandatory in the laboratory.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable levels, or during a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

Quantitative Exposure Limits and Glove Compatibility

No specific occupational exposure limits (OELs) have been established for this compound by major regulatory bodies. For related compounds, the following limits have been set and may serve as a cautious reference.

CompoundTWA (8-hour)STEL (15-minute)
Formamide (B127407)10 ppm (NIOSH REL)[1]Not Established
N,N-Dimethylformamide10 ppm (OSHA PEL & NIOSH REL)[2]Not Established
This compoundNo established limitsNo established limits

Glove Compatibility Data (Surrogate Data for Formamides)

The following table provides breakthrough times for common glove materials with similar formamide compounds. This data should be used as a general guideline only. It is crucial to consult the glove manufacturer's specific chemical resistance data for this compound.

ChemicalGlove MaterialBreakthrough Time (minutes)Rating
N,N-DimethylformamideButyl Rubber> 480Excellent
N,N-DimethylformamideNatural Rubber< 15Not Recommended
N,N-DimethylformamideNeoprene< 15Not Recommended
N,N-DimethylformamideNitrile< 15Not Recommended
N,N-DimethylformamidePVC< 15Not Recommended

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is essential to maintain a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Handling and Use:

  • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Avoid direct contact with skin, eyes, and clothing by wearing the appropriate PPE.

  • Wash hands thoroughly with soap and water after handling.

Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

  • Contaminated lab supplies, such as gloves and paper towels, should also be disposed of as hazardous waste.

Experimental Protocols: Chemical Spill Response

In the event of a chemical spill, a prompt and coordinated response is critical to mitigate hazards. The following protocol outlines the necessary steps for handling a small-scale spill (less than 1 liter) of this compound. For larger spills, evacuate the area and contact your institution's emergency response team.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If necessary, evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the appropriate personal protective equipment as outlined in the PPE section of this guide.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill and prevent it from spreading.

  • Absorb the Chemical: Apply the absorbent material over the entire spill, working from the outside in.

  • Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: Seal and label the hazardous waste container and arrange for its proper disposal through your EHS office.

  • Report the Incident: Report the spill to your supervisor and your institution's EHS office, following all internal reporting procedures.

Visual Workflow for Chemical Spill Response

The following diagram illustrates the logical flow of actions to be taken in the event of a chemical spill.

Spill->Assess Assess->SmallSpill SmallSpill->EvacuateLarge No SmallSpill->DonPPE Yes EvacuateLarge->End DonPPE->Contain Contain->Absorb Absorb->Collect Collect->Decontaminate Decontaminate->Dispose Dispose->Report Report->End Spill Chemical Spill Occurs Assess Assess the Situation (Size and Hazard) SmallSpill Small Spill (<1L)? EvacuateLarge Evacuate Area & Call Emergency Response DonPPE Don Appropriate PPE Contain Contain the Spill (Use Absorbent Material) Absorb Absorb the Chemical Collect Collect Waste (Non-Sparking Tools) Decontaminate Decontaminate the Area Dispose Dispose of Hazardous Waste Report Report the Incident End End

Caption: Workflow for handling a chemical spill.

References

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